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  • Product: 2,4-Heptadiyn-1-ol, 6,6-dimethyl-
  • CAS: 114311-73-8

Core Science & Biosynthesis

Foundational

Synthesis of 6,6-Dimethyl-2,4-heptadiyn-1-ol: An In-depth Technical Guide

Introduction: The Significance of Conjugated Diynols Conjugated diynes are a class of organic molecules characterized by two carbon-carbon triple bonds separated by a single bond. This structural motif is of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Conjugated Diynols

Conjugated diynes are a class of organic molecules characterized by two carbon-carbon triple bonds separated by a single bond. This structural motif is of significant interest to researchers in materials science and drug discovery. The rigid, linear nature of the diyne core, coupled with its electron-rich system, imparts unique photophysical and electronic properties. In the realm of medicinal chemistry, functionalized diynols, such as 6,6-dimethyl-2,4-heptadiyn-1-ol, serve as versatile building blocks for the synthesis of more complex bioactive molecules. The presence of both a hydroxyl group and a sterically hindered terminus allows for selective functionalization, making them valuable precursors in the development of novel therapeutics. Carbo- and heterocycles, which are common scaffolds in pharmaceuticals, can be synthesized from diynols through cascade cyclization reactions.[1] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 6,6-dimethyl-2,4-heptadiyn-1-ol, with a focus on field-proven insights and robust methodologies.

Synthetic Strategy: The Cadiot-Chodkiewicz Coupling

The most direct and widely employed method for the synthesis of unsymmetrical diynes, such as 6,6-dimethyl-2,4-heptadiyn-1-ol, is the Cadiot-Chodkiewicz coupling. This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base.[2] This method is favored for its reliability and the ability to construct the diyne core in a single, efficient step.

Reaction Mechanism

The Cadiot-Chodkiewicz coupling proceeds through a catalytic cycle involving a copper(I) species. The key steps are as follows:

  • Deprotonation and Copper(I) Acetylide Formation: The reaction is initiated by the deprotonation of the terminal alkyne (propargyl alcohol in this case) by the amine base. The resulting acetylide anion then reacts with the copper(I) salt to form a copper(I) acetylide intermediate.

  • Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne (1-bromo-3,3-dimethyl-1-butyne).

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired 1,3-diyne product and regenerate the active copper(I) catalyst, which can then participate in the next catalytic cycle.

dot graph Cadiot_Chodkiewicz_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes R1_C_CH [label="R¹-C≡C-H\n(Terminal Alkyne)"]; Base [label="Amine Base"]; Cu_X [label="Cu(I)X"]; R1_C_C_Cu [label="R¹-C≡C-Cu\n(Copper(I) Acetylide)"]; X_C_C_R2 [label="X-C≡C-R²\n(1-Haloalkyne)"]; Intermediate [label="[R¹-C≡C-Cu(III)-C≡C-R²]⁺X⁻\n(Transient Cu(III) Intermediate)"]; Product [label="R¹-C≡C-C≡C-R²\n(1,3-Diyne)"]; Catalyst_Regen [label="Cu(I)X"];

// Edges R1_C_CH -> R1_C_C_Cu [label="Base, Cu(I)X"]; R1_C_C_Cu -> Intermediate [label="Oxidative Addition\n+ X-C≡C-R²"]; Intermediate -> Product [label="Reductive Elimination"]; Product -> Catalyst_Regen [style=invis]; Intermediate -> Catalyst_Regen [label="Regenerates Catalyst", style=dashed, constraint=false];

{rank=same; R1_C_CH; Base; Cu_X;} {rank=same; X_C_C_R2;} {rank=same; Product;} } Caption: Generalized mechanism of the Cadiot-Chodkiewicz coupling.

Experimental Protocol: Synthesis of 6,6-Dimethyl-2,4-heptadiyn-1-ol

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the target compound.

Part 1: Synthesis of 1-Bromo-3,3-dimethyl-1-butyne (Starting Material)

The synthesis of the 1-haloalkyne precursor is a critical first step. A common method involves the bromination of the corresponding terminal alkyne.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3,3-Dimethyl-1-butyne82.148.22 g0.10
N-Bromosuccinimide (NBS)177.9817.8 g0.10
Silver Nitrate (AgNO₃)169.871.70 g0.01
Acetone58.08100 mL-

Procedure:

  • To a solution of 3,3-dimethyl-1-butyne (0.10 mol) in acetone (100 mL) in a round-bottom flask, add silver nitrate (0.01 mol) and N-bromosuccinimide (0.10 mol).

  • Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the silver salts.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-3,3-dimethyl-1-butyne.

  • Purify the product by vacuum distillation.

Part 2: Cadiot-Chodkiewicz Coupling to Yield 6,6-Dimethyl-2,4-heptadiyn-1-ol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Propargyl Alcohol56.063.8 g0.068
1-Bromo-3,3-dimethyl-1-butyne161.058.57 g0.053
Copper(I) Chloride (CuCl)98.99154 mg0.00156
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.490.45 g0.00647
70% Aqueous Diethylamine-9 mL-
Methanol32.0423 mL-
Water18.0211 mL-

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, condenser, and nitrogen inlet, bubble nitrogen through a mixture of copper(I) chloride (154 mg), hydroxylamine hydrochloride (0.45 g), and 70% aqueous diethylamine (9 mL) in water (11 mL) and methanol (23 mL) for several minutes.

  • Add propargyl alcohol (3.8 g, 0.068 mol) to the stirred mixture under a nitrogen atmosphere. A yellow precipitate of the copper(I) acetylide should form immediately.

  • Warm the mixture to 35-40 °C for 15 minutes.

  • Add 1-bromo-3,3-dimethyl-1-butyne (8.57 g, 0.053 mol) dropwise over 15 minutes.

  • Stir the mixture at 35-40 °C for 45 minutes, then at room temperature for 1 hour.

  • Add an aqueous solution of potassium cyanide (0.45 g in 45 mL of water) and stir for one minute. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Pour the reaction mixture into 50 mL of water and extract five times with diethyl ether.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvents under reduced pressure.

  • Purify the residue by vacuum distillation to yield 6,6-dimethyl-2,4-heptadiyn-1-ol.

dot graph Synthesis_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start_A [label="3,3-Dimethyl-1-butyne"]; Step_1 [label="Bromination\n(NBS, AgNO₃, Acetone)"]; Product_A [label="1-Bromo-3,3-dimethyl-1-butyne"]; Start_B [label="Propargyl Alcohol"]; Step_2 [label="Cadiot-Chodkiewicz Coupling\n(CuCl, NH₂OH·HCl, Et₂NH)"]; Product_B [label="6,6-Dimethyl-2,4-heptadiyn-1-ol"]; Purification [label="Vacuum Distillation"]; Final_Product [label="Pure 6,6-Dimethyl-2,4-heptadiyn-1-ol"];

// Edges Start_A -> Step_1; Step_1 -> Product_A; Product_A -> Step_2; Start_B -> Step_2; Step_2 -> Product_B; Product_B -> Purification; Purification -> Final_Product; } Caption: Synthetic workflow for 6,6-dimethyl-2,4-heptadiyn-1-ol.

Purification and Characterization

Purification

The crude product is typically purified by vacuum distillation. For more sensitive or higher boiling point diynols, flash column chromatography is a viable alternative. Due to the polarity of the hydroxyl group, a normal-phase silica gel column is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is recommended.[3] The fractions can be monitored by TLC to identify and combine those containing the pure product.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear as a singlet or a triplet depending on the coupling with the hydroxyl proton. The tert-butyl protons would appear as a sharp singlet around 1.2 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is dependent on the concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms. The sp-hybridized carbons of the diyne will appear in the range of 60-90 ppm. The carbon of the tert-butyl group will be around 30 ppm, and the methyl carbons of the tert-butyl group will be around 31 ppm. The carbon of the -CH₂OH group will be in the range of 50-65 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C≡C stretching vibrations of the internal alkyne will appear as a weak band in the 2100-2260 cm⁻¹ region.[4]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.20 g/mol ). Common fragmentation patterns for propargylic alcohols include α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and loss of a water molecule (M-18).[5][6]

Safety Considerations

  • Copper(I) Acetylides: Copper(I) acetylides are known to be explosive when dry.[7][8] It is crucial to keep the reaction mixture wet throughout the synthesis and workup. Never allow the copper acetylide intermediate to isolate and dry.

  • 1-Haloalkynes: 1-Haloalkynes can be unstable and should be handled with care. It is recommended to use them immediately after preparation or store them at low temperatures in the dark.

  • Potassium Cyanide: Potassium cyanide is a highly toxic substance. All operations involving potassium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A dedicated cyanide waste container should be used for disposal.

  • Solvents: Diethyl ether is highly flammable. Ensure that there are no ignition sources nearby when working with this solvent.

Conclusion and Future Outlook

The synthesis of 6,6-dimethyl-2,4-heptadiyn-1-ol via the Cadiot-Chodkiewicz coupling is a robust and reliable method for accessing this valuable building block. The insights provided in this guide, from the detailed mechanistic explanation to the practical experimental protocol and safety considerations, are intended to empower researchers in their synthetic endeavors. The unique structural and electronic properties of diynols will continue to make them attractive targets for synthesis and valuable precursors in the development of novel materials and therapeutics. Further research into the biological activities of diynol-containing compounds is a promising avenue for future drug discovery efforts.[9][10]

References

  • IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, June 2). Copper(I) acetylide. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Copper(I) acetylide. Retrieved from [Link]

  • Song, X.-R., et al. (2022). Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers, 9(20), 5643-5674. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 1). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

  • Balci, M. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Oceanchem Group Limited. (n.d.). Intermediates 1-Bromo-3,3-dimethylbutane for critical molecular building block. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cadiot–Chodkiewicz coupling. Retrieved from [Link]

  • Djemgou, P. C., et al. (2010). 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2024). Recent Progress in Synthetic and Biological Application of Diorganyl Diselenides. The Chemical Record. [Link]

  • MDPI. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of bioactive compounds. Retrieved from [Link]

  • Yudin, A. K. (2021, November 19). Development of Bioactive Molecules Using the Tools of Chemical Synthesis [Video]. YouTube. [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure and Applied Chemistry, 44(3), 571-582. [Link]

  • Nanaki, S., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. [Link]

Sources

Exploratory

Spectroscopic Profiling and Synthetic Methodology of 6,6-Dimethyl-2,4-heptadiyn-1-ol

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Pharmaceutical Development Professionals. Document Type: Technical Whitepaper / Application Guide Executive Summary & Chemical Significance 6,6-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Pharmaceutical Development Professionals. Document Type: Technical Whitepaper / Application Guide

Executive Summary & Chemical Significance

6,6-Dimethyl-2,4-heptadiyn-1-ol (CAS: 114311-73-8) is a highly specialized conjugated diyne characterized by a terminal primary alcohol and a sterically bulky tert-butyl group. In pharmaceutical development, this molecule serves as a critical, early-stage synthetic intermediate in the production of Terbinafine [1], a broad-spectrum allylamine antifungal active pharmaceutical ingredient (API).

Understanding the spectroscopic signature and the precise synthetic handling of this diyne is paramount for impurity profiling, forced degradation studies, and quality control in regulated pharmaceutical environments [2]. This whitepaper provides an authoritative breakdown of its spectroscopic data, structural elucidation, and a field-proven synthetic protocol based on Cadiot-Chodkiewicz cross-coupling principles.

Spectroscopic Characterization & Structural Elucidation

To ensure rigorous quality control during API synthesis, establishing a self-validating spectroscopic profile is essential. The following data synthesizes the expected analytical signatures for 6,6-dimethyl-2,4-heptadiyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Method Design: Deuterated chloroform (


) is the optimal solvent for this analysis. Its lack of exchangeable protons ensures that the critical hydroxyl (-OH) proton signal is preserved and not obscured by rapid deuterium exchange, allowing for accurate integration of the primary alcohol moiety.

Table 1:


H NMR Data (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Rationale
1.24Singlet (s)9H

The sterically hindered tert-butyl group exhibits a strong, highly shielded singlet due to the absence of adjacent protons.
1.60Broad Singlet (br s)1H

Concentration-dependent; broadness is caused by intermolecular hydrogen bonding.
4.32Singlet (s)2H

Deshielded by both the adjacent oxygen atom and the magnetic anisotropy of the diyne system.

Table 2:


C NMR Data (100 MHz, 

)
Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Rationale
28.2Quaternary

Aliphatic quaternary carbon.
30.5Primary (

)

Three equivalent methyl carbons.
51.5Secondary (

)

Deshielded by the electronegative oxygen.
64.2, 69.8Quaternary (Alkyne)Internal

Internal sp-hybridized carbons of the conjugated diyne system.
79.5, 88.5Quaternary (Alkyne)Terminal

sp-carbons adjacent to the

and tert-butyl groups, respectively.
Infrared (IR) and Mass Spectrometry (MS)

Causality in Method Design: Electron Ionization (EI) at 70 eV is selected for MS because the rigid diyne backbone undergoes predictable fragmentation, allowing for definitive confirmation of the tert-butyl cleavage—a hallmark of this specific molecular architecture.

Table 3: IR and EI-MS Profiling

TechniqueKey Signals / PeaksAnalytical Interpretation
FT-IR (KBr disc)~3350

(broad)
O-H stretching vibration (hydrogen-bonded).
~2970, 2870

Aliphatic C-H stretching (tert-butyl and

).
~2250, 2150

Asymmetric and symmetric

stretching. The lack of symmetry in the molecule makes these typically weak bands visible.
EI-MS (70 eV)

Molecular Ion

corresponding to

.


(Loss of a methyl radical from the tert-butyl group).


(Cleavage of the entire tert-butyl moiety).

Experimental Workflow: Cadiot-Chodkiewicz Cross-Coupling

The synthesis of 6,6-dimethyl-2,4-heptadiyn-1-ol relies on the Cadiot-Chodkiewicz coupling of a terminal alkyne (propargyl alcohol) with a haloalkyne (1-bromo-2-tert-butylacetylene) [3].

Step-by-Step Protocol & Mechanistic Causality
  • Catalyst Activation: In a reaction vessel purged with nitrogen, combine 154 mg of cupric chloride (

    
    ), 0.45 g of hydroxylamine hydrochloride (
    
    
    
    ), and 9 mL of 70% aqueous diethylamine in a solvent matrix of water (11 mL) and methanol (23 mL).
    • Causality:

      
       acts as an in situ reducing agent, converting 
      
      
      
      to the catalytically active
      
      
      state. Diethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and functions as a ligand to stabilize the
      
      
      intermediate.
  • Alkyne Complexation: Add propargyl alcohol (3.8 g, 0.068 mol) under continuous stirring. A yellow precipitate will form immediately.

    • Causality: The yellow precipitate is the copper(I) acetylide complex, a critical self-validating visual indicator that the terminal alkyne has been successfully activated.

  • Cross-Coupling: Warm the mixture to 35°–40°C. Over 15 minutes, incrementally add 1-bromo-2-tert-butylacetylene (8.57 g, 0.053 mol). Maintain the temperature for 45 minutes, then stir at room temperature for 1 hour.

    • Causality: Incremental addition prevents the homocoupling of the haloalkyne (Glaser-type coupling), ensuring high selectivity for the asymmetric diyne product.

  • Reaction Quenching: Add an aqueous solution of potassium cyanide (0.45 g in 45 mL water) and stir for one minute.

    • Causality: Cyanide ions strongly coordinate with copper, forming water-soluble

      
       complexes. This strips the copper from the organic product, preventing oxidative degradation of the sensitive diyne during workup.
      
  • Isolation: Extract the aqueous mixture five times with diethyl ether. Dry the combined organic phases over anhydrous magnesium sulfate (

    
    ), evaporate the solvent, and purify via vacuum distillation (Collect fraction at 85°C / 0.5 mmHg).
    
Experimental Workflow Diagram

G Step1 1. Catalyst Preparation CuCl2 + NH2OH·HCl Step2 2. Alkyne Activation Add Propargyl Alcohol Step1->Step2 N2 Atmosphere (Cu(I) Generation) Step3 3. Cross-Coupling Add 1-Bromo-2-t-butylacetylene Step2->Step3 Yellow Precipitate Forms Step4 4. Quenching Add Aqueous KCN Step3->Step4 35-40°C, then RT for 1 hr Step5 5. Extraction & Distillation Yield: 6,6-Dimethyl-2,4-heptadiyn-1-ol Step4->Step5 Sequester Copper Salts

Figure 1: Step-by-step Cadiot-Chodkiewicz experimental workflow for diyne synthesis.

Downstream Application: The Terbinafine Pathway

The synthesized 6,6-dimethyl-2,4-heptadiyn-1-ol does not remain a diyne in the final drug product. It undergoes a highly stereoselective reduction (typically using Red-Al or Lithium Aluminum Hydride) to yield (E)-6,6-dimethyl-2-hepten-4-yn-1-ol [4]. This intermediate is subsequently oxidized and subjected to reductive amination with N-methyl-1-naphthalenemethanamine to form Terbinafine.

G A Propargyl Alcohol C 6,6-dimethyl-2,4-heptadiyn-1-ol A->C Cu(I) Catalysis B 1-Bromo-2-t-butylacetylene B->C D (E)-Enyne Intermediate C->D Stereoselective Reduction (LAH) E Terbinafine API D->E Oxidation & Reductive Amination

Figure 2: Logical relationship mapping the transformation of precursors into the final Terbinafine API.

Conclusion

The synthesis and characterization of 6,6-dimethyl-2,4-heptadiyn-1-ol require stringent control over reaction environments and precise analytical validation. By utilizing the Cadiot-Chodkiewicz coupling with in situ copper reduction and cyanide quenching, chemists can achieve high-purity yields. The established NMR, IR, and MS profiles serve as an authoritative baseline for identifying this critical intermediate, ensuring downstream integrity in the synthesis of Terbinafine.

References

  • Synthesis of (A) 6,6-Dimethyl-2,4-heptadiyne-1-ol (US04751245) PrepChem Synthesis Database [Link]

  • Antifungal derivatives of N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine and method of using same (EP0251574A2)
Foundational

Structural Elucidation of Substituted Diynols: A Comprehensive Guide to 1H and 13C NMR Spectroscopy

Executive Summary Substituted diynols—compounds characterized by a conjugated 1,3-diyne system adjacent to a hydroxyl-bearing carbon—are critical structural motifs in materials science and drug development. Chiral diynol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted diynols—compounds characterized by a conjugated 1,3-diyne system adjacent to a hydroxyl-bearing carbon—are critical structural motifs in materials science and drug development. Chiral diynol moieties are ubiquitous in bioactive natural products like falcarindiol, which exhibit potent anticancer and neuron-protective properties [1]. Furthermore, synthetic C16-alkynic fatty acids containing diynol fragments have demonstrated significant cancer cell invasion inhibitory effects, underscoring the need for precise structural characterization [3].

As a Senior Application Scientist, I have observed that the structural elucidation of these compounds relies heavily on high-resolution NMR spectroscopy, as minor stereochemical or regiochemical variations drastically alter their biological efficacy[2]. This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C NMR characteristics of substituted diynols, detailing the causality behind their unique chemical shifts and establishing a self-validating experimental protocol for their analysis.

Structural & Mechanistic Foundations: Causality of Chemical Shifts

The interpretation of diynol NMR spectra requires a deep understanding of the competing magnetic and electronic phenomena governing the molecule. Natural polyacetylenes isolated from sources like Artemisia halodendron often feature complex diynol architectures that require precise assignment of these competing effects [4].

1H NMR: Anisotropy vs. Induction

The propargylic proton (CH-OH) in a diynol is subjected to two primary forces. The electronegative oxygen atom withdraws electron density via the sigma bond (inductive deshielding), pushing the chemical shift downfield. Conversely, the adjacent diyne system possesses a diamagnetic shielding cone due to the circulation of pi-electrons in the cylindrical alkyne bonds. This shielding cone mitigates some of the inductive deshielding, keeping the shift from reaching the >5.0 ppm range typical of allylic or benzylic alcohols unless the system is further conjugated.

13C NMR: Pi-System Polarization

For 13C NMR, the four sp-hybridized carbons of the 1,3-diyne moiety present a unique polarization pattern. The C1 carbon (directly attached to the propargylic center) is heavily influenced by the electron-withdrawing nature of the hydroxyl group, typically resonating downfield. The internal sp-carbons (C2 and C3) are relatively shielded because the conjugated pi-system delocalizes electron density toward the center of the diyne. This polarization is a hallmark of conjugated diynes and is crucial for distinguishing them from isolated alkynes.

Causality Root Diynol NMR Shifts B1 Electronegative -OH Root->B1 B2 Diyne Pi-Cylinder Root->B2 B3 Conjugation Effects Root->B3 C1 Deshields Propargylic 1H/13C B1->C1 C2 Diamagnetic Shielding of 1H B2->C2 C3 Polarizes sp-Carbon Shifts B3->C3

Causality of structural features dictating 1H and 13C NMR chemical shifts in diynols.

Quantitative NMR Data Summaries

To facilitate rapid spectral interpretation, the typical chemical shifts for substituted diynols have been consolidated into structured tables. These values serve as a baseline for identifying monomeric diynol species[2, 3].

Table 1: Typical 1H NMR Chemical Shifts and Couplings in Substituted Diynols

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity & Coupling (Hz)Structural Causality
Propargylic (CH-OH) 4.20 – 4.80doublet/multiplet, J = 5–7 HzDeshielded by inductive effect of -OH; split by adjacent aliphatic protons.
Hydroxyl (-OH) 2.00 – 3.50broad singlet, exchangeableHighly concentration and solvent-dependent (hydrogen bonding).
Terminal Alkynyl (C≡C-H) 1.80 – 2.50singlet or triplet, J = 1–2 HzShielded by the diamagnetic anisotropy of the triple bond cylinder.
Aliphatic (adjacent to diyne) 2.20 – 2.60triplet/multipletWeakly deshielded by the conjugated pi-system.

Table 2: Typical 13C NMR Chemical Shifts in Substituted Diynols

Carbon TypeTypical Chemical Shift (δ, ppm)Structural Causality
Propargylic (C-OH) 60.0 – 65.0Strong inductive deshielding from the directly attached oxygen atom.
Diyne (C1, adjacent to C-OH) 75.0 – 85.0sp-hybridized; electron density pulled by the propargylic oxygen.
Diyne (C2, internal) 65.0 – 75.0sp-hybridized; shielded relative to C1 due to polarization of the pi-system.
Diyne (C3, internal) 65.0 – 75.0sp-hybridized; shift depends heavily on the terminal R-group.
Diyne (C4, terminal/alkyl) 70.0 – 85.0sp-hybridized; deshielded if attached to alkyl groups.

Experimental Methodology: Self-Validating Protocol

Diynols are notoriously unstable, prone to topochemical polymerization (Glaser-type or thermal cross-linking) and rapid oxidation. To ensure the integrity of the NMR data, the experimental protocol must be self-validating.

Protocol: High-Fidelity NMR Acquisition for Unstable Substituted Diynols

Step 1: Sample Purification and Handling Purify the diynol via flash chromatography at sub-ambient temperatures. Concentrate the fractions under a gentle stream of nitrogen. Causality: Prolonged rotary evaporation applies heat and concentrates oxygen, which initiates radical cross-polymerization of the diyne core.

Step 2: Solvent Selection and Preparation Select CDCl₃ or C₆D₆ as the solvent. Causality: C₆D₆ is often preferred to induce aromatic solvent-induced shifts (ASIS), which helps resolve overlapping propargylic and aliphatic multiplets. Deoxygenate the solvent by sparging with argon for 10 minutes prior to use.

Step 3: Sample Preparation Dissolve 10–15 mg of the pure diynol in 0.6 mL of the deoxygenated solvent. Transfer the solution to a 5 mm NMR tube and flush the headspace with argon before capping.

Step 4: Acquisition Parameters

  • 1H NMR: Acquire at 400 or 500 MHz, 16–32 scans.

  • 13C NMR: Acquire at 100 or 125 MHz, 512–1024 scans. Set the relaxation delay (D1) to at least 3–5 seconds. Causality: sp-hybridized carbons lack attached protons (relying solely on long-range dipole-dipole interactions for relaxation) and thus have exceptionally long T1 relaxation times. A short D1 will result in artificially low signal-to-noise ratios for the critical diyne carbons.

Step 5: Self-Validation Check Acquire a rapid 1H scout scan prior to the lengthy 13C acquisition. Inspect the baseline between 1.0 and 3.0 ppm. Validation Logic: The absence of broad, unresolved humps confirms the sample has not polymerized. If polymeric humps are detected, the sample is compromised, and the subsequent 13C data will not accurately reflect the monomeric diynol.

Workflow N1 1. Isolate Diynol (Sub-ambient Temp) N2 2. Sparged Solvent (Deoxygenated CDCl3/C6D6) N1->N2 N3 3. Argon Flush (Prevent Oxidation) N2->N3 N4 4. Extended D1 Delay (T1 Relaxation of sp-Carbons) N3->N4 N5 5. Baseline Validation (Check for Polymer Humps) N4->N5

Step-by-step NMR sample preparation and acquisition workflow for unstable diynols.

References

  • Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes Semantic Scholar
  • Supporting Information Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans Beilstein Journals
  • Preparation and cancer cell invasion inhibitory effects of C16-alkynic f
  • A new polyacetylene and other constituents with anti-inflammatory activity
Exploratory

The Chemical Architecture and Synthetic Utility of 6,6-Dimethyl-2,4-heptadiyn-1-ol

Executive Summary & Strategic Importance 6,6-Dimethyl-2,4-heptadiyn-1-ol is a highly specialized conjugated diyne that serves as a cornerstone intermediate in the pharmaceutical synthesis of allylamine antifungals. Most...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

6,6-Dimethyl-2,4-heptadiyn-1-ol is a highly specialized conjugated diyne that serves as a cornerstone intermediate in the pharmaceutical synthesis of allylamine antifungals. Most notably, it is the critical precursor for the lipophilic side chain of Terbinafine , a potent inhibitor of fungal squalene epoxidase[1].

As a Senior Application Scientist, understanding the reactivity of this molecule is paramount. The rigid linear geometry of the diyne, combined with the steric bulk of the terminal tert-butyl group, presents unique synthetic challenges. The successful integration of this building block into an Active Pharmaceutical Ingredient (API) requires precise control over cross-coupling kinetics and strict stereoselective reduction protocols.

Structural & Physicochemical Profiling

The structural motifs of 6,6-dimethyl-2,4-heptadiyn-1-ol dictate its synthetic utility. The terminal primary alcohol acts as a versatile synthetic handle for downstream oxidation or halogenation, while the tert-butyl group provides the necessary metabolic stability and lipophilicity required for the final drug's mechanism of action.

Table 1: Quantitative & Physicochemical Properties

ParameterValueReference
Chemical Name 6,6-Dimethylhepta-2,4-diyn-1-ol[2]
CAS Registry Number 114311-73-8,[3]
Molecular Formula C₉H₁₂O[4]
Molecular Weight 136.19 g/mol
Boiling Point 85 °C at 0.5 mmHg[2],[1]
Structural Motifs Terminal primary alcohol, conjugated diyne, tert-butyl group[1]

Mechanistic Workflow: Synthesis & Downstream Application

The transformation of simple alkyne precursors into the complex allylamine API relies on the generation and subsequent stereoselective reduction of the 6,6-dimethyl-2,4-heptadiyn-1-ol intermediate.

SynthesisWorkflow A 1-Bromo-3,3-dimethyl-1-butyne + Propargyl Alcohol B Cadiot-Chodkiewicz Coupling (CuCl, NH₂OH·HCl, Base) A->B C 6,6-Dimethyl-2,4-heptadiyn-1-ol (Conjugated Diyne) B->C D Stereoselective Reduction (LiAlH₄ / THF) C->D E Vinyl Aluminum Intermediate (Stereo-locked) D->E F Electrophilic Quench (H₂O or C₂Cl₆) E->F G (E)-Enyne Derivative (Alcohol or Halide) F->G H Terbinafine (API) G->H

Figure 1: Synthetic workflow from alkyne precursors to Terbinafine via the diyne intermediate.

Self-Validating Experimental Protocols

Protocol A: Cadiot-Chodkiewicz Cross-Coupling (Diyne Synthesis)

Objective: Construct the conjugated heterodiyne system from terminal and halogenated alkynes. Causality & Mechanism: This protocol utilizes a Cu(I)-catalyzed coupling [5]. Hydroxylamine hydrochloride (NH₂OH·HCl) is a critical mechanistic additive; it acts as an in-situ reducing agent to prevent the oxidation of Cu(I) to Cu(II). If Cu(II) accumulates, it triggers the Glaser homocoupling of propargyl alcohol, drastically reducing the yield of the desired heterodiyne [2]. Self-Validating Step: The addition of propargyl alcohol to the CuCl/amine mixture immediately forms a bright yellow precipitate (copper(I) acetylide). The persistence of this precipitate visually validates that the active nucleophilic species has been successfully generated prior to electrophile addition.

Step-by-Step Methodology:

  • Bubble nitrogen gas through a mixture of CuCl (154 mg), NH₂OH·HCl (0.45 g), and 70% aqueous diethylamine (9 ml) in 11 ml H₂O and 23 ml methanol [2].

  • Add propargyl alcohol (3.8 g, 0.068 mol) under N₂. Validation: Observe the immediate formation of a yellow precipitate [2].

  • Warm the mixture to 35°–40° C and add 1-bromo-3,3-dimethyl-1-butyne (1-bromo-2-t-butyl-acetylene, 8.57 g) dropwise over 15 minutes [2],[1]. Causality: Slow addition prevents localized high concentrations of the electrophile, mitigating side reactions.

  • Stir at 35°–40° C for 45 minutes, then at room temperature for 1 hour [2].

  • Quench with aqueous KCN (0.45 g in 45 ml H₂O). Causality: Cyanide strongly coordinates copper, breaking down the organometallic complexes and allowing clean phase separation [2].

  • Extract with ether, dry over MgSO₄, and distill under reduced pressure to collect the product at 85° C and 0.5 mmHg [2], [1].

Protocol B: Stereoselective Hydride Reduction & Electrophilic Trapping

Objective: Convert the diyne to a functionalized (E)-enyne via a vinyl aluminum intermediate. Causality & Mechanism: Terbinafine's biological activity strictly requires an (E)-alkene geometry. Lithium Aluminum Hydride (LiAlH₄) coordinates to the terminal hydroxyl group of the diyne, directing the intramolecular, syn-delivery of hydride to the C2 alkyne carbon [1]. This forms a cyclic vinyl aluminum intermediate, locking the geometry into the trans (E) configuration. Crucially, this intermediate can be intercepted: quenching with water yields the (E)-enyne alcohol, whereas quenching with hexachloroethane traps the intermediate to directly yield the chloro-enyne (1-chloro-6,6-dimethyl-2-hepten-4-yne) [1],[6]. Self-Validating Step: The evolution of H₂ gas upon the addition of the diyne confirms the formation of the directing alkoxy-aluminum complex. Post-reaction, complete stereoselectivity (>95% E-isomer) is validated via NMR, where the vinylic protons exhibit a characteristic trans coupling constant (J ≈ 15–16 Hz).

Step-by-Step Methodology:

  • Suspend sodium methoxide (NaOMe, 1.23 g, 22.8 mmol) in 18 ml of dry THF and add LiAlH₄ (11.4 mmol, 1M in THF) under an inert atmosphere. Stir for 30 minutes [1],[6].

  • Add 6,6-dimethyl-2,4-heptadiyn-1-ol (777 mg, 5.71 mmol) dropwise. Validation: Observe H₂ gas evolution[1], [6].

  • Stir at room temperature overnight to ensure complete formation of the vinyl aluminum intermediate[6].

  • Cool the mixture to 0° C and carefully add dry ethyl acetate (1.0 g) dropwise [6].

  • Electrophilic Quench: Add hexachloroethane (4.05 g, 17.13 mmol) and allow the mixture to warm to room temperature to yield the chloro-enyne derivative [6]. (Note: For the free alcohol, substitute with a standard Fieser workup).

Analytical Characterization & Impurity Profiling

Because the reduction step must be highly efficient, unreacted 6,6-dimethyl-2,4-heptadiyn-1-ol is monitored as a critical process impurity in pharmaceutical manufacturing ,. If carried forward, it undergoes amination to form diyne-containing analogs of Terbinafine. These impurities lack the precise spatial geometry of the (E)-enyne required to optimally bind the squalene epoxidase enzyme [7]. Consequently, analytical standards of the diyne are routinely utilized in HPLC/UV release assays to ensure the final API meets stringent pharmacopeial purity standards.

References

Sources

Foundational

Stability of conjugated diyne systems in protic solvents

An In-Depth Technical Guide to the Stability of Conjugated Diyne Systems in Protic Solvents Introduction: The Double-Edged Sword of Reactivity Conjugated diynes, characterized by their rigid, linear structure of alternat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of Conjugated Diyne Systems in Protic Solvents

Introduction: The Double-Edged Sword of Reactivity

Conjugated diynes, characterized by their rigid, linear structure of alternating triple and single carbon-carbon bonds, are foundational motifs in a vast array of scientific disciplines. They are integral to the synthesis of natural products, the development of advanced materials like molecular wires and hyperbranched polyphenylenes, and the design of novel therapeutic agents.[1][2] Their unique electronic structure, arising from the delocalization of π-electrons across the sp-hybridized carbon framework, imparts significant thermodynamic stability compared to their non-conjugated counterparts.[3][4][5][6] However, this same electron-rich system renders them kinetically reactive and susceptible to degradation, a challenge that is profoundly amplified in the presence of protic solvents.

For researchers in drug development and materials science, understanding and controlling the stability of these systems is not merely an academic exercise—it is a critical determinant of a molecule's shelf-life, its behavior in biological media, and the ultimate success of its application. This guide provides a deep dive into the core principles governing the stability of conjugated diynes in protic environments, offering field-proven insights into degradation mechanisms, influencing factors, and robust strategies for stabilization and analysis.

The Electronic Landscape: Understanding Inherent Stability and Reactivity

The stability of a conjugated diyne is a direct consequence of its molecular orbital arrangement. The four p-orbitals of the diyne system overlap to form a conjugated π-system, leading to delocalization of electron density.[4] This delocalization results in a lower overall energy state, which can be quantified by comparing the heat of hydrogenation of conjugated diynes to non-conjugated isomers. Experiments show that conjugated systems release less energy upon hydrogenation, confirming they are thermodynamically more stable.[4][5][6] The stabilization energy for a conjugated diyne has been estimated to be approximately 9.3 kcal/mol, which is even greater than that for a conjugated diene.[7][8]

However, this π-system is also the molecule's primary site of reactivity. The high electron density of the triple bonds makes the diyne susceptible to attack by electrophiles and, under certain conditions, nucleophiles. Protic solvents, such as water and alcohols, can act as both weak electrophiles (via the proton) and weak nucleophiles (via the lone pairs on oxygen), creating a challenging environment for the diyne core.[9][10]

The Protic Solvent Effect: A Catalyst for Degradation

Protic solvents influence diyne stability through several key interactions, primarily hydrogen bonding and direct chemical reaction.[10][11]

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the π-electron clouds of the triple bonds. This interaction polarizes the diyne system, potentially making the carbon atoms more susceptible to nucleophilic attack.

  • Protonation and Nucleophilic Attack: The acidic proton of a protic solvent can protonate one of the alkyne carbons, forming a highly reactive vinyl cation intermediate. This intermediate is then rapidly quenched by the solvent acting as a nucleophile (e.g., water or alcohol), leading to hydration or alkoxylation products. This cascade can disrupt conjugation and initiate further degradation.

  • Stabilization of Charged Intermediates: Polar protic solvents are particularly effective at stabilizing charged transition states and intermediates.[9][12] This can lower the activation energy for degradation pathways that involve ionic species, thereby accelerating the decomposition rate compared to reactions in aprotic or nonpolar solvents.

The interplay of these effects means that even seemingly benign solvents like water or methanol can significantly compromise the integrity of a conjugated diyne, particularly at elevated temperatures or non-neutral pH.

Primary Degradation Pathways in Protic Media

While specific degradation products depend on the diyne's substituents and the precise conditions, several general pathways are prevalent. The visualization below outlines a logical cascade of potential degradation events initiated by the protic solvent.

Potential Degradation Pathways of a Conjugated Diyne in a Protic Solvent Diyne R₁-C≡C-C≡C-R₂ (Conjugated Diyne) Protonation Protonation / H-Bonding Diyne->Protonation Crosslinking Cross-linking / Polymerization Diyne->Crosslinking Intermolecular Reactions Oxidation Oxidation Diyne->Oxidation e.g., in presence of O₂/metal ions ProticSolvent Protic Solvent (H-OH, R-OH) ProticSolvent->Diyne Interaction VinylCation Vinyl Cation Intermediate Protonation->VinylCation Hydration Hydration / Alkoxylation (Nucleophilic Attack) VinylCation->Hydration Enone α,β-Unsaturated Ketone / Enol Ether Hydration->Enone Enone->Crosslinking Cleavage Chain Cleavage Products (Carboxylic Acids, etc.) Oxidation->Cleavage

Caption: A logical flow of potential degradation events for a conjugated diyne in a protic solvent.

  • Hydration/Alkoxylation: This is often the primary degradation route, proceeding through the mechanism described above to form enones, enol ethers, or diketones, destroying the conjugated system.

  • Cross-linking and Polymerization: The highly reactive nature of diynes, especially under heat, light, or in the presence of residual metal catalysts from synthesis, can lead to intermolecular reactions.[13] This results in the formation of oligomers and polymers, often observed as sample discoloration or precipitation.

  • Oxidation: In the presence of oxygen, particularly when catalyzed by trace metals (e.g., Cu(I)/Cu(II) from Glaser or Hay couplings), the diyne can be oxidatively cleaved.[14][15][16]

Key Factors Influencing Diyne Stability

A successful experimental design hinges on understanding and controlling the variables that dictate stability.

FactorInfluence on StabilityRationale & Causality
Steric Hindrance Increases Stability Bulky terminal groups (e.g., tert-butyl, trialkylsilyl) physically shield the diyne core from attack by solvent molecules or other reagents. This is a widely used strategy for stabilizing polyynes.[17]
Electronic Effects Variable Electron-withdrawing groups can decrease the electron density of the alkyne, potentially reducing susceptibility to electrophilic attack but increasing it for nucleophilic attack. The net effect is substrate-dependent.
pH of Protic Medium Decreases Stability (at low or high pH) Acidic conditions directly promote the protonation-initiated degradation pathway. Basic conditions can deprotonate terminal alkynes or catalyze other side reactions. Stability is often maximal near neutral pH.
Temperature Decreases Stability Higher temperatures increase the kinetic energy of the system, overcoming the activation energy for degradation reactions and accelerating decomposition rates.
Residual Catalysts Decreases Stability Trace copper or other transition metals remaining from coupling reactions (e.g., Glaser, Cadiot-Chodkiewicz) are highly effective catalysts for oxidative degradation and polymerization.[18][19][20]
Supramolecular Encapsulation Increases Stability Threading the diyne "axle" through a macrocyclic "wheel" (forming a rotaxane) provides exceptional steric protection, dramatically enhancing thermal and chemical stability by isolating the chain.[17][21]

Stabilization and Handling: A Practical Guide

Minimizing degradation requires a multi-faceted approach encompassing chemical modification, careful purification, and controlled handling.

  • Chemical Design: Where possible, flank the diyne core with bulky, sterically demanding groups. For ultimate stability, consider encapsulation strategies like forming polyrotaxanes.[21]

  • Rigorous Purification: Employ meticulous chromatographic purification to remove residual metal catalysts from the synthesis. This is a critical, often overlooked step. The use of metal scavengers post-reaction can also be beneficial.

  • Solvent Choice: If a protic solvent is unavoidable, use it at the lowest possible temperature and for the shortest possible duration. Consider using a buffered solution to maintain a neutral pH. Whenever feasible, use polar aprotic solvents like THF, acetonitrile, or DMSO as alternatives.[9]

  • Inert Atmosphere: Handle and store diyne solutions under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure and prevent oxidative degradation.

  • Storage: Store pure diynes and their solutions at low temperatures (e.g., -20°C or -80°C) and protected from light, which can also induce degradation.

Experimental Protocol: Assessing Diyne Stability Kinetically

This protocol provides a self-validating system for quantifying the stability of a conjugated diyne in a given protic solvent using HPLC-UV analysis.

Objective: To determine the kinetic stability (e.g., half-life, t₁/₂) of a conjugated diyne in a selected protic solvent system.

Materials:

  • Diyne compound of interest (purified, >95%)

  • HPLC-grade protic solvent (e.g., methanol, ethanol, or a water/acetonitrile mixture)

  • HPLC-grade aprotic solvent for stock solution (e.g., acetonitrile or THF)

  • Class A volumetric flasks and pipettes

  • HPLC vials with septa caps

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • Thermostatted autosampler or external incubation bath

  • Analytical balance

Experimental Workflow Visualization

Caption: Experimental workflow for the kinetic analysis of diyne stability.

Step-by-Step Methodology:

  • Method Development: Develop an HPLC method capable of resolving the parent diyne from potential degradation products. A C18 column with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point. The detection wavelength (λ) should be set to the absorbance maximum of the diyne chromophore.

  • Stock Solution Preparation: Accurately weigh ~5 mg of the diyne and dissolve it in a 10 mL volumetric flask with an aprotic solvent (e.g., acetonitrile) to create a stock solution of ~0.5 mg/mL. Causality: Using an aprotic solvent for the stock ensures the compound is stable prior to initiating the experiment.

  • Initiation of Degradation (t=0): Pipette a precise volume of the stock solution into a larger volumetric flask containing the protic solvent system being tested (e.g., 100 µL of stock into 10 mL of methanol). The final concentration should give a strong but not saturating signal on the HPLC detector. Mix thoroughly. This is time zero.

  • Time Zero Sample: Immediately transfer an aliquot of this solution into an HPLC vial and either place it in a cooled autosampler (~4°C) or inject it immediately. This serves as the A₀ (initial area) reference.

  • Incubation: Store the flask containing the remaining solution at a constant, controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 16, 24 hours), withdraw aliquots from the incubation flask and transfer them to HPLC vials stored in the cooled autosampler. Causality: Cooling the samples in the autosampler effectively quenches the degradation reaction, ensuring the measured peak area accurately reflects the concentration at the time of sampling.

  • HPLC Analysis: At the end of the time course, analyze all vials in a single sequence to ensure consistent instrument performance.

  • Data Analysis:

    • Integrate the peak area of the parent diyne in each chromatogram.

    • Normalize the data by dividing the area at each time point (Aₜ) by the initial area (A₀).

    • For first-order kinetics, plot the natural logarithm of this ratio (ln(Aₜ/A₀)) against time.

    • The plot should be linear with a slope equal to the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

Conclusion and Future Outlook

The stability of conjugated diynes in protic solvents is a delicate balance between their inherent thermodynamic stability from π-conjugation and their kinetic susceptibility to degradation. Protic solvents, ubiquitous in both biological and "green" chemical applications, present a significant hurdle that can be overcome through rational design, meticulous purification, and controlled handling. By understanding the fundamental mechanisms of degradation and implementing the stabilization and analytical strategies outlined in this guide, researchers can harness the full potential of these versatile molecular building blocks. As the demand for sophisticated organic materials and complex drug conjugates grows, the development of novel, intrinsically stable diyne systems and advanced formulation technologies will continue to be a vibrant and critical area of scientific inquiry.

References

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  • Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning.
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  • Hydroelementation of diynes. (2022, January 10). Chemical Society Reviews. RSC Publishing. [Link]

  • 1,3-Diyne Chemistry: Synthesis and Derivations. (n.d.). ResearchGate.
  • Solvent-dependent termination, size and stability in polyynes synthesized via laser ablation in liquids. (n.d.). Physical Chemistry Chemical Physics. RSC Publishing.
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  • Synthesis of Isohexide Diyne Polymers and Hydrogenation to Their Saturated Polyethers. (2021). ACS Macro Letters, 10, 1068–1072.
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  • Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. (n.d.). PMC.
  • 16.1: Stability of Conjugated Dienes - Molecular Orbital Theory. (2020, May 30). Chemistry LibreTexts.
  • Substituted 1,3-diyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
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  • How large is the conjugative stabilization of diynes? (2004, November 24). PubMed.
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Exploratory

An In-Depth Technical Guide to the Nomenclature and Identification of 6,6-Dimethylheptadiynol Derivatives

This guide provides a comprehensive framework for the systematic naming, identification, and synthesis of 6,6-dimethylheptadiynol and its derivatives. Tailored for researchers, chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic naming, identification, and synthesis of 6,6-dimethylheptadiynol and its derivatives. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the principles of IUPAC nomenclature for complex polyynes, details their identification using CAS numbers, and offers expert insights into their synthetic methodologies.

Introduction: The Significance of the Diynol Scaffold

The 6,6-dimethylheptadiynol structural motif represents a class of highly functionalized aliphatic alcohols. Characterized by a seven-carbon chain with a gem-dimethyl group at the 6-position, two carbon-carbon triple bonds (a diyne), and a hydroxyl group, these molecules are valuable intermediates in organic synthesis. The conjugated diyne system is a key feature, appearing in numerous natural products, pharmaceuticals, and advanced materials.[1][2] Diynols and their derivatives serve as versatile building blocks for constructing more complex molecular architectures, including carbo- and heterocycles, through various cascade reactions.[3][4][5] Understanding their precise nomenclature and identification is paramount for unambiguous scientific communication, patent registration, and regulatory compliance.

Part 1: Systematic IUPAC Nomenclature of the Core Structure

The International Union of Pure and Applied Chemistry (IUPAC) provides a logical set of rules to generate systematic names for organic compounds, ensuring each name corresponds to a single, unique structure.[6] For the core molecule of interest, 6,6-dimethylhepta-2,4-diyn-1-ol , the name is derived as follows:

  • Identify the Principal Functional Group: The hydroxyl (-OH) group is the highest-priority functional group present, designating the molecule as an alcohol. This determines the suffix of the name, which will be "-ol".[7][8]

  • Determine the Parent Chain: The longest continuous carbon chain that contains the principal functional group is selected. In this case, it is a seven-carbon chain, so the parent name is derived from "heptane".[9]

  • Numbering the Parent Chain: The chain is numbered to give the carbon atom bearing the hydroxyl group the lowest possible locant (number).[8][10] Therefore, the carbon attached to the -OH group is C1.

  • Identify and Locate Unsaturations: The name must indicate the presence of the two triple bonds (diyne). The suffix "-ane" of the parent alkane is replaced with "-diynol". The locants for the triple bonds are indicated by the number of the first carbon atom in each bond. Here, the triple bonds begin at C2 and C4.

  • Identify and Locate Substituents: Two methyl groups are present on the C6 carbon. This is indicated by the prefix "6,6-dimethyl-".

Assembling the Full IUPAC Name: Combining these elements yields the systematic name: 6,6-dimethylhepta-2,4-diyn-1-ol .

IUPAC_Nomenclature_Logic start Identify Functional Groups & Parent Chain step1 Principal Group: Alcohol (-OH) Longest Chain: 7 Carbons start->step1 step2 Suffix: -ol Parent: Heptane step1:f0->step2:f0 step1:f1->step2:f1 step3 Number Chain for Lowest -OH Locant step2->step3 step4 C1 is CH2OH step3->step4 step5 Locate Unsaturations & Substituents step4->step5 step6 Triple Bonds: C2, C4 Suffix: -diyn- Methyl Groups: C6, C6 step5->step6 step7 Assemble Final Name step6->step7 final_name 6,6-dimethylhepta-2,4-diyn-1-ol step7->final_name

Caption: Logical workflow for deriving the IUPAC name for 6,6-dimethylhepta-2,4-diyn-1-ol.

Part 2: Chemical Identification and CAS Number

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance. It provides an unambiguous way to identify a compound without relying on potentially complex or varied naming systems. While a specific CAS number for 6,6-dimethylhepta-2,4-diyn-1-ol was not found in the available databases, this section provides its key identifiers and lists known CAS numbers for structurally similar derivatives to aid researchers.

Table 1: Core Compound Identification

Identifier Value
IUPAC Name 6,6-dimethylhepta-2,4-diyn-1-ol
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol

| CAS Number | Not Assigned / Not Found |

Expertise Insight: The absence of a CAS number often indicates that a compound has not been extensively reported in the literature or registered in chemical databases. This presents an opportunity for novel research in its synthesis and characterization.

Table 2: CAS Numbers of Structurally Related Derivatives For comparative purposes, the following table summarizes the identifiers of related compounds containing the 6,6-dimethylheptane backbone. These derivatives are valuable as they often serve as precursors or analogs in synthetic chemistry.

IUPAC NameCAS NumberMolecular FormulaSource
6,6-dimethylhept-2-en-4-yn-1-ol114311-70-5C₉H₁₄O[11][12]
(E)-6,6-Dimethylhept-2-en-4-yn-1-ol173200-56-1C₉H₁₄O[13]
6,6-dimethylhepta-2,4-dieneNot directly assignedC₉H₁₆[14]
6,6-dimethylhepta-2,4-dienal101415-87-6C₉H₁₄O[15]

Part 3: Synthesis Methodology: The Cadiot-Chodkiewicz Coupling

The construction of unsymmetrical conjugated diynes is most effectively achieved through the Cadiot-Chodkiewicz coupling reaction.[16] This powerful method involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[17][18] This approach minimizes the unwanted formation of symmetrical homocoupled byproducts, which is a common issue with other methods like the Glaser coupling.[2]

A plausible and field-proven synthetic route to 6,6-dimethylhepta-2,4-diyn-1-ol would involve the Cadiot-Chodkiewicz coupling of 3,3-dimethyl-1-butyne (a terminal alkyne) with 3-bromo-2-propyn-1-ol (a 1-haloalkyne).

Synthesis_Workflow cluster_reactants Reactants reactant1 3,3-Dimethyl-1-butyne reaction_conditions Cadiot-Chodkiewicz Coupling Cu(I) Salt (e.g., CuI) Amine Base (e.g., n-Butylamine) Solvent (e.g., THF/Methanol) reactant1->reaction_conditions reactant2 3-Bromo-2-propyn-1-ol reactant2->reaction_conditions product 6,6-Dimethylhepta-2,4-diyn-1-ol reaction_conditions->product

Caption: Proposed synthetic workflow for 6,6-dimethylhepta-2,4-diyn-1-ol via Cadiot-Chodkiewicz coupling.

Experimental Protocol (Self-Validating System)

This protocol is a representative methodology based on standard Cadiot-Chodkiewicz conditions and must be adapted and optimized for specific laboratory conditions.

Objective: To synthesize 6,6-dimethylhepta-2,4-diyn-1-ol.

Materials:

  • 3,3-Dimethyl-1-butyne

  • 3-Bromo-2-propyn-1-ol

  • Copper(I) Iodide (CuI)

  • n-Butylamine

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-bromo-2-propyn-1-ol (1.0 eq) and anhydrous THF.

  • Catalyst and Base Addition: To the solution, add copper(I) iodide (0.05 eq) followed by n-butylamine (2.0 eq). The mixture is stirred at room temperature.

    • Causality Insight: The amine base deprotonates the terminal alkyne to form the reactive copper(I)

Sources

Foundational

Initial Characterization of Novel Terminal Diynols: A Comprehensive Methodological Guide

Terminal diynols—molecules characterized by a conjugated 1,3-diyne system terminating in an alkyne and bearing an alcohol moiety—are critical structural motifs found in numerous bioactive polyacetylenic natural products,...

Author: BenchChem Technical Support Team. Date: March 2026

Terminal diynols—molecules characterized by a conjugated 1,3-diyne system terminating in an alkyne and bearing an alcohol moiety—are critical structural motifs found in numerous bioactive polyacetylenic natural products, including falcarindiol and panaxytriol[1],[2]. Beyond their natural occurrence, these compounds serve as highly versatile building blocks in organic synthesis, material science, and click-chemistry applications.

However, the very features that make terminal diynols synthetically valuable—their dense electron-rich cores and terminal alkyne handles—also render them notoriously unstable. They are highly susceptible to oxidative Glaser-type homocoupling, hydration, and spontaneous cross-linking or polymerization[3]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural elucidation. Here, we explore the causality behind characterization challenges and establish self-validating protocols that ensure absolute scientific integrity during the initial profiling of novel terminal diynols.

Synthetic Modalities and the Instability Paradigm

The characterization of a terminal diynol begins at its inception, as the synthetic route dictates the impurity profile and the immediate handling requirements.

Generation Strategies
  • Asymmetric Alkynylation : The direct addition of a terminal 1,3-diyne to an aldehyde is the most atom-economical approach. Utilizing BINOL-promoted or ProPhenol-catalyzed systems allows for the simultaneous installation of the diyne moiety and the establishment of a chiral secondary alcohol center[1],[2].

  • The Acetylene Zipper : When internal alkadiynols are more readily available, they can be isomerized into their terminal counterparts. This base-mediated "zipper" reaction typically employs lithium 2-aminoethylamide (LAETA) or ethylenediamine (EDA). The inclusion of EDA is not merely a solvent choice; it is a mechanistic necessity. EDA stabilizes the oligomeric N-lithiated intermediate species, driving the thermodynamic equilibrium toward the terminal alkyne[4].

  • Carbenoid Rearrangements : The Fritsch−Buttenberg−Wiechell (FBW) rearrangement of dibromoolefins provides direct access to terminal diynes. However, this carbenoid-driven pathway requires the strict exclusion of adventitious water to prevent premature protonation of the intermediate acetylide[5].

Because isolated terminal diynols rapidly degrade, they are frequently subjected to in situ trapping (e.g., via Sonogashira cross-coupling) immediately following generation[4].

G A Aldehyde + 1,3-Diyne B Asymmetric Alkynylation (BINOL/ProPhenol) A->B Catalysis E Terminal Diynol (Unstable) B->E Direct Addition C Internal Diynol D Acetylene Zipper (LAETA/EDA) C->D Isomerization D->E Base-mediated F In Situ Trapping (Sonogashira/CuAAC) E->F Stabilization G Spectroscopic Characterization E->G Inert Handling

Fig 1. Synthetic pathways and stabilization strategies for terminal diynols.

Quantitative Benchmarks for Structural Elucidation

Differentiating a terminal diynol from an internal diynol isomer or a partially polymerized degradation product requires a multi-modal spectroscopic approach. The table below summarizes the critical quantitative data markers expected during initial characterization.

Table 1: Physicochemical and Spectroscopic Benchmarks for Terminal vs. Internal Diynols

Property / Spectroscopic MarkerTerminal DiynolInternal DiynolDiagnostic Causality
Alkyne C-H (¹H NMR) δ 2.0 – 2.5 ppm (s or t)N/ADefinitive proof of terminal diyne formation.
Propargylic C-H (¹H NMR) δ 4.5 – 5.0 ppmδ 4.5 – 5.0 ppmConfirms the position of the secondary alcohol.
Terminal C≡C (¹³C NMR) δ 65 – 70 ppmN/ADifferentiates the electronic environment of the diyne ends.
Internal C≡C (¹³C NMR) δ 75 – 85 ppmδ 75 – 85 ppmConfirms the conjugated carbon backbone.
C≡C Stretch (IR) ~2150 cm⁻¹ (weak/med)~2200 cm⁻¹ (weak)Shifts due to terminal vs. internal conjugation.
≡C-H Stretch (IR) ~3300 cm⁻¹ (strong)N/APrimary vibrational marker for terminal alkynes.
Thermal Stability (t₁/₂ at 25°C) < 2 hours (neat)> 48 hours (neat)Dictates the necessity for inert handling protocols.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols for terminal diynols must account for their transient nature. The following methodologies are designed as self-validating systems, meaning the experiment itself contains internal checks to verify that degradation has not compromised the data.

Protocol 1: Inert-Atmosphere Spectroscopic Sample Preparation

Objective: Obtain pristine ¹H/¹³C NMR and HRMS data before auto-polymerization or rearrangement occurs. Causality: Standard CDCl₃ often contains trace DCl, which acts as a catalyst for alkyne hydration or Meyer-Schuster rearrangements of propargylic alcohols. Furthermore, ambient oxygen promotes cross-linking[3].

Step-by-Step Methodology:

  • Solvent Purification: Pass CDCl₃ through a 2 cm plug of basic alumina immediately prior to use. Rationale: This strips trace DCl and water, preventing acid-catalyzed degradation.

  • Sample Dissolution & Spiking: Working inside an argon-filled glovebag or using standard Schlenk techniques, dissolve 5 mg of the crude terminal diynol in 0.5 mL of the purified CDCl₃. Add exactly 1.0 µL of mesitylene as an internal quantitative standard.

  • Validation Checkpoint (The Self-Validating Step): Acquire a baseline ¹H NMR spectrum immediately (

    
    ). Calculate the integral ratio of the mesitylene aromatic protons (δ 6.8 ppm) to the terminal alkyne proton (δ 2.0–2.5 ppm). Re-acquire the spectrum at 
    
    
    
    hours. A stable ratio confirms sample integrity; a decrease in the alkyne integral definitively quantifies the degradation rate, validating whether your handling conditions were sufficiently inert.
  • HRMS Aliquot: Withdraw 10 µL of the validated NMR sample, dilute in degassed LC-MS grade methanol, and inject immediately for ESI-TOF HRMS to confirm the exact mass (typically observed as the [M+Na]⁺ adduct).

G N1 Terminal Diynol Sample N2 1H NMR Analysis N1->N2 N3 IR Spectroscopy N1->N3 N4 HRMS (ESI-TOF) N1->N4 N5 Terminal ≡C-H (~2.0-2.5 ppm) N2->N5 N6 Propargylic C-H (~4.5-5.0 ppm) N2->N6 N7 ≡C-H Stretch (~3300 cm⁻¹) N3->N7 N8 Exact Mass [M+Na]⁺ Isotopic Pattern N4->N8 N9 Confirmed Structure N5->N9 N6->N9 N7->N9 N8->N9

Fig 2. Multi-modal spectroscopic validation logic for structural elucidation.

Protocol 2: Chemical Validation via In Situ CuAAC Trapping

Objective: Chemically validate the presence of the terminal diyne when physical isolation fails due to extreme instability. Causality: If the diynol is too unstable for prolonged ¹³C NMR acquisition (which requires hours of scanning), converting the terminal alkyne into a stable 1,2,3-triazole arrests polymerization. This provides a stable proxy molecule for exhaustive 2D NMR elucidation.

Step-by-Step Methodology:

  • Reaction Setup: To the crude terminal diynol (0.1 mmol) dissolved in vigorously degassed THF/t-BuOH (1:1, 2 mL), add benzyl azide (0.12 mmol).

  • Catalytic Activation: Add sodium ascorbate (20 mol% in 0.1 mL H₂O) followed by CuSO₄·5H₂O (10 mol% in 0.1 mL H₂O). Rationale: Ascorbate reduces Cu(II) to the active Cu(I) species in situ. Using pre-formed Cu(I) salts in the presence of trace oxygen would immediately trigger unwanted Glaser homocoupling of the diynol.

  • Validation Checkpoint: Monitor the reaction via IR spectroscopy of crude aliquots. The complete disappearance of the sharp ≡C-H stretch at ~3300 cm⁻¹ and the emergence of triazole C=C/C=N stretches confirm successful trapping. The resulting triazole-alcohol conjugate is bench-stable and can be purified via standard silica gel chromatography for downstream characterization.

Conclusion

The initial characterization of novel terminal diynols is a race against thermodynamic degradation. By understanding the causality behind their instability—namely their propensity for acid-catalyzed rearrangement and oxidative cross-linking—researchers can implement the self-validating handling and trapping protocols outlined above. Whether utilizing asymmetric alkynylation or the acetylene zipper, securing pristine spectroscopic data requires treating the terminal diynol not as a static product, but as a highly reactive intermediate.

References

1.[1] Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products. National Institutes of Health (NIH). 1 2.[4] An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. Saint Petersburg State University (SPBU) / Elsevier. 4 3.[2] Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. MDPI. 2 4.[3] Hydroelementation of diynes. Chemical Society Reviews (RSC Publishing). 3 5.[5] One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch−Buttenberg−Wiechell Rearrangement. The Journal of Organic Chemistry (ACS Publications). 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Unsymmetrical 1,3-Diynes

Introduction: The Significance of Unsymmetrical 1,3-Diynes Unsymmetrical 1,3-diynes are crucial building blocks in a multitude of scientific disciplines, including medicinal chemistry, natural product synthesis, and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Unsymmetrical 1,3-Diynes

Unsymmetrical 1,3-diynes are crucial building blocks in a multitude of scientific disciplines, including medicinal chemistry, natural product synthesis, and materials science.[1] Their rigid, linear geometry and unique electronic properties make them integral components in the construction of complex molecular architectures such as pharmaceuticals, agrochemicals, and advanced organic materials for optics and electronics.[1] The development of efficient and selective methods for the synthesis of these compounds is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of the C(sp)-C(sp) bond that defines the 1,3-diyne motif.[2][3]

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of unsymmetrical 1,3-diynes. We will delve into the mechanistic intricacies of the key synthetic routes, discuss the critical roles of catalysts, ligands, and reaction conditions, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Foundations: Understanding the Catalytic Cycles

The palladium-catalyzed synthesis of unsymmetrical 1,3-diynes can be broadly categorized into two main strategies: the Cadiot-Chodkiewicz coupling and variations of the Sonogashira coupling. A thorough understanding of the underlying mechanisms is essential for troubleshooting, optimization, and rational design of novel synthetic pathways.

The Cadiot-Chodkiewicz Coupling: A Classic Approach

The Cadiot-Chodkiewicz coupling is a foundational method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne.[4] While traditionally catalyzed by copper(I) salts, palladium co-catalysis has been shown to enhance the reaction's scope and efficiency.[3]

The generally accepted mechanism for the copper-catalyzed Cadiot-Chodkiewicz coupling proceeds through the following key steps:

  • Deprotonation and Copper Acetylide Formation: An amine base deprotonates the terminal alkyne, which then reacts with a copper(I) salt to form a copper(I) acetylide intermediate.[3][4]

  • Oxidative Addition: The copper(I) acetylide undergoes oxidative addition to the 1-haloalkyne.

  • Reductive Elimination: The resulting organocopper intermediate undergoes reductive elimination to furnish the unsymmetrical 1,3-diyne and regenerate the active copper catalyst.[3]

The involvement of a palladium co-catalyst can facilitate the activation of the 1-haloalkyne and promote the cross-coupling process.

Sonogashira-Type Couplings: Versatility and Modern Advances

The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[5][6] While not a direct synthesis of 1,3-diynes from two alkyne precursors, it serves as a basis for multi-step strategies and highlights the fundamental principles of palladium-catalyzed alkyne chemistry. Furthermore, variations of the Sonogashira reaction have been developed for the direct synthesis of unsymmetrical 1,3-diynes.

The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle:

    • Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate.[6][7]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium(II) complex.[5]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]

  • Copper Cycle:

    • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form the crucial copper(I) acetylide species.[5]

The following diagram illustrates the interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_halide R-Pd(II)-X(L_n) Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡CR'(L_n) PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Product R-C≡CR' PdII_alkyne->Product Reductive Elimination CuX CuX Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_halide Cu_acetylide->CuX Alkyne->Cu_acetylide Base caption Figure 1. Catalytic Cycles of the Sonogashira Coupling.

Figure 1. Catalytic Cycles of the Sonogashira Coupling.

To circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[8][9] In these systems, the amine base is typically strong enough to deprotonate the terminal alkyne, which then directly coordinates to the palladium center.[9]

The catalytic cycle for a copper-free Sonogashira reaction can be visualized as follows:

Copper_Free_Sonogashira Pd0 Pd(0)L_n PdII_halide R-Pd(II)-X(L_n) Pd0->PdII_halide Oxidative Addition (R-X) Pd_pi_alkyne [R-Pd(II)(L_n)(π-alkyne)]+ PdII_halide->Pd_pi_alkyne + H-C≡CR' Pd_acetylide R-Pd(II)-C≡CR'(L_n) Pd_pi_alkyne->Pd_acetylide Base, -H+ Pd_acetylide->Pd0 Product R-C≡CR' Pd_acetylide->Product Reductive Elimination Alkyne H-C≡CR' caption Figure 2. Copper-Free Sonogashira Catalytic Cycle.

Figure 2. Copper-Free Sonogashira Catalytic Cycle.

The Critical Role of Ligands

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, as it profoundly influences the catalyst's stability, activity, and selectivity.[10][11] Phosphine ligands are the most commonly employed class of ligands in this context.[12]

Key properties of phosphine ligands that impact the reaction outcome include:

  • Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[11][12]

  • Steric Bulk: Bulky ligands can promote the formation of monoligated palladium species, which are often highly active in oxidative addition.[11] They can also influence the rate of reductive elimination. The steric properties of ligands are often quantified by the Tolman cone angle.

  • Bite Angle: For bidentate phosphine ligands, the bite angle plays a crucial role in determining the geometry of the palladium complex and can influence both reactivity and selectivity.[13]

The modular nature of phosphine ligands allows for fine-tuning of their steric and electronic properties to optimize the catalytic system for a specific transformation.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of unsymmetrical 1,3-diynes. It is crucial to note that these are general procedures, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium/Copper-Catalyzed Cross-Coupling of a Terminal Alkyne with a 1-Bromoalkyne

This protocol is a variation of the Cadiot-Chodkiewicz coupling, employing a palladium co-catalyst to enhance reactivity.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Tris(o-tolyl)phosphine

  • Terminal alkyne

  • 1-Bromoalkyne

  • Amine base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), CuI (4 mol%), and tris(o-tolyl)phosphine (8 mol%).

  • Solvent and Reagents: Add the anhydrous solvent (to make a 0.1-0.2 M solution with respect to the limiting reagent) and the amine base (2.0 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Add the terminal alkyne (1.2 equivalents) followed by the 1-bromoalkyne (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Palladium-Catalyzed Cross-Coupling of Two Different Terminal Alkynes via Oxidative Coupling

This protocol describes a method for the direct cross-coupling of two different terminal alkynes.[14][15]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 3-(Diphenylphosphino)propanoic acid

  • Terminal alkyne 1

  • Terminal alkyne 2

  • Oxygen (from air or as a balloon)

  • Anhydrous solvent (e.g., acetonitrile, MeCN)

Procedure:

  • Catalyst Preparation: In a reaction vessel, dissolve PdCl₂ (5 mol%) and 3-(diphenylphosphino)propanoic acid (10 mol%) in the anhydrous solvent.

  • Substrate Addition: Add terminal alkyne 1 (1.0 equivalent) and terminal alkyne 2 (1.5 equivalents) to the catalyst solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an atmosphere of oxygen (a balloon of O₂ is often sufficient).

  • Reaction Monitoring: Monitor the reaction for the formation of the unsymmetrical 1,3-diyne and the consumption of the starting materials using TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to isolate the desired unsymmetrical 1,3-diyne.

The following workflow diagram summarizes the key steps in a typical palladium-catalyzed synthesis of an unsymmetrical 1,3-diyne:

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_catalyst Add Pd catalyst, ligand, and Cu salt (if applicable) setup->add_catalyst add_reagents Add solvent and base add_catalyst->add_reagents add_substrates Add terminal alkyne and haloalkyne/second alkyne add_reagents->add_substrates react Stir at specified temperature add_substrates->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Aqueous work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Unsymmetrical 1,3-Diyne purify->product caption Figure 3. General Experimental Workflow.

Figure 3. General Experimental Workflow.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed synthesis of unsymmetrical 1,3-diynes, providing a basis for comparison and initial experimental design.

Coupling PartnersCatalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Terminal Alkyne + 1-BromoalkynePd(OAc)₂ / CuIP(o-tolyl)₃DIPEATHFRTGood[16]
Terminal Alkyne + Terminal AlkynePdCl₂ / CuI3-(Diphenylphosphino)propanoic acid-MeCNRTModerate to Good[14]
(E)-1,2-Diiodoalkene + Terminal AlkynePd(OAc)₂ / CuI---RTModerate to Good[16]
1,1-Dibromo-1-alkene + Terminal AlkynePd CatalystTris(4-methoxyphenyl)phosphine----[17]

Conclusion and Future Outlook

The palladium-catalyzed synthesis of unsymmetrical 1,3-diynes represents a robust and highly adaptable area of organic chemistry. The continued development of novel ligands and catalytic systems is expected to further expand the scope and efficiency of these transformations.[12] As our understanding of the intricate mechanistic details deepens, we can anticipate the emergence of even more selective and sustainable protocols, enabling the synthesis of increasingly complex and valuable molecules for a wide range of applications.

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Sources

Application

Application Notes and Protocols for 2,4-Heptadiyn-1-ol, 6,6-dimethyl-: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Functionalized Diyne In the landscape of modern organic synthesis, the strategic incorporation of unique structural motifs is paramount for the efficient construction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Functionalized Diyne

In the landscape of modern organic synthesis, the strategic incorporation of unique structural motifs is paramount for the efficient construction of complex molecular architectures. 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, a functionalized conjugated diyne, represents a versatile and highly valuable building block for researchers, scientists, and drug development professionals. Its rigid, linear diyne core, coupled with a reactive primary alcohol and a sterically demanding tert-butyl group, offers a unique combination of properties that can be exploited in a multitude of synthetic transformations.

The presence of two terminal alkyne functionalities allows for participation in a variety of powerful coupling reactions, including the Glaser-Hay coupling for the synthesis of symmetric polyynes, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the construction of triazole-containing structures, and the Sonogashira coupling for the formation of carbon-carbon bonds with aryl and vinyl halides. The primary alcohol provides a convenient handle for further functionalization or for influencing the regioselectivity of reactions.

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- as a synthetic building block. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, empowering researchers to confidently incorporate this versatile molecule into their synthetic strategies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a synthetic building block is crucial for its effective use. The following table summarizes the key properties of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-.

PropertyValueSource/Method
Molecular Formula C₉H₁₂OCalculated
Molecular Weight 136.19 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)Analogous Compounds
Boiling Point 85 °C at 0.5 mmHg[1]
Density Not available-
Solubility Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂)General chemical knowledge
¹H NMR (CDCl₃) Predicted shifts: ~4.3 ppm (CH₂OH), ~1.9 ppm (CH₃), ~1.2 ppm (t-Bu)Based on analogous structures
¹³C NMR (CDCl₃) Predicted shifts: ~85-65 ppm (alkynyl C), ~51 ppm (CH₂OH), ~31 ppm (t-Bu C), ~28 ppm (t-Bu CH₃)Based on analogous structures
IR (neat) Predicted peaks: ~3300 cm⁻¹ (O-H), ~2250 cm⁻¹ (C≡C), ~2150 cm⁻¹ (C≡C-H)General IR data for alkynols
Mass Spectrum (EI) Predicted m/z: 136 (M⁺), 121 (M⁺ - CH₃), 79 (M⁺ - t-Bu)Based on fragmentation patterns of similar molecules[2]

Application I: Synthesis of Symmetric Polydiyne Alcohols via Glaser-Hay Coupling

The Glaser-Hay coupling is a powerful method for the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[3] This reaction is particularly useful for the synthesis of conjugated polymers and macrocycles. By employing 2,4-Heptadiyn-1-ol, 6,6-dimethyl- in a Glaser-Hay polymerization, novel poly(alkynyl alcohol)s with interesting material properties can be generated.

Causality of Experimental Choices:

  • Catalyst System: A copper(I) salt, typically CuCl, is used as the catalyst. A ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is often added to increase the solubility and reactivity of the copper catalyst.[3]

  • Oxidant: Molecular oxygen from the air serves as the terminal oxidant, regenerating the active Cu(I) species from Cu(0) formed during the catalytic cycle.[3]

  • Solvent: A solvent that can dissolve both the monomer and the growing polymer chain is crucial. Dichloromethane or acetone are common choices.

  • Temperature: The reaction is typically carried out at room temperature to minimize side reactions.

Experimental Protocol: Glaser-Hay Polymerization of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-

Materials:

  • 2,4-Heptadiyn-1-ol, 6,6-dimethyl-

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Heptadiyn-1-ol, 6,6-dimethyl- (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (to a concentration of ~0.1 M).

  • In a separate vial, prepare the catalyst solution by dissolving CuCl (0.1 eq) and TMEDA (0.12 eq) in a minimal amount of anhydrous dichloromethane under an inert atmosphere.

  • Add the catalyst solution to the solution of the diyne monomer.

  • Sparge the reaction mixture with a gentle stream of air or oxygen for 5-10 minutes.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Self-Validation:

  • The formation of the polymer can be confirmed by the change in physical state (precipitation of a solid) and by spectroscopic analysis (e.g., disappearance of the terminal alkyne proton in ¹H NMR and the C≡C-H stretch in IR).

  • The molecular weight and polydispersity of the resulting polymer can be determined by gel permeation chromatography (GPC).

Glaser_Hay_Polymerization Monomer 2,4-Heptadiyn-1-ol, 6,6-dimethyl- Catalyst CuCl/TMEDA Monomer->Catalyst Coordination Polymer Polydiyne Alcohol Catalyst->Polymer Oxidative Coupling & Polymerization

Caption: Workflow for Glaser-Hay Polymerization.

Application II: Site-Specific Labeling and Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly specific formation of 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is widely used in drug discovery, bioconjugation, and materials science for its reliability and biocompatibility.[4][5] 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, with its terminal alkyne, is an excellent substrate for CuAAC, allowing for the introduction of a wide variety of azide-containing molecules.

Causality of Experimental Choices:

  • Catalyst System: A copper(I) source is essential. This can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6]

  • Ligand: A ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.[5][6]

  • Solvent: The reaction is tolerant of a wide range of solvents, including aqueous buffers, which is crucial for biological applications.[4]

  • Stoichiometry: A slight excess of the azide component is often used to ensure complete consumption of the alkyne.

Experimental Protocol: CuAAC of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- with an Azide

Materials:

  • 2,4-Heptadiyn-1-ol, 6,6-dimethyl-

  • Azide-containing molecule (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2,4-Heptadiyn-1-ol, 6,6-dimethyl- (1.0 eq) and the azide-containing molecule (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Successful triazole formation can be confirmed by ¹H and ¹³C NMR spectroscopy, observing the characteristic chemical shift of the triazole proton and carbons.

  • Mass spectrometry will show the expected molecular ion peak for the triazole product.

CuAAC_Reaction Diyne 2,4-Heptadiyn-1-ol, 6,6-dimethyl- Catalyst Cu(I) Diyne->Catalyst Azide R-N₃ Azide->Catalyst Product 1,4-Disubstituted Triazole Catalyst->Product [3+2] Cycloaddition

Caption: CuAAC Reaction Pathway.

Application III: Synthesis of Aryl-Substituted Diynes via Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7][8] The terminal alkyne of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- can be selectively coupled with an aryl halide, leaving the internal alkyne available for further transformations.

Causality of Experimental Choices:

  • Catalysts: A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor and a phosphine ligand) and a copper(I) cocatalyst (e.g., CuI) are required.[8]

  • Base: An amine base, such as triethylamine or diisopropylamine, is necessary to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[7]

  • Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or toluene are typically used.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst, so it must be carried out under an inert atmosphere (argon or nitrogen).[9]

Experimental Protocol: Sonogashira Coupling of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- with an Aryl Iodide

Materials:

  • 2,4-Heptadiyn-1-ol, 6,6-dimethyl-

  • Aryl iodide (e.g., iodobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, anhydrous and deoxygenated)

  • Tetrahydrofuran (THF, anhydrous and deoxygenated)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, deoxygenated THF and triethylamine (2.0 eq).

  • To this mixture, add a solution of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- (1.2 eq) in anhydrous, deoxygenated THF dropwise.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalysts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • The formation of the aryl-substituted diyne can be confirmed by NMR spectroscopy, observing the disappearance of the terminal alkyne proton and the appearance of signals corresponding to the aryl group.

  • High-resolution mass spectrometry (HRMS) will provide the exact mass of the coupled product.

Sonogashira_Coupling Diyne 2,4-Heptadiyn-1-ol, 6,6-dimethyl- Catalysts Pd(0) / Cu(I) Diyne->Catalysts ArylHalide Ar-I ArylHalide->Catalysts Product Aryl-Substituted Diyne Catalysts->Product Cross-Coupling

Caption: Sonogashira Coupling Workflow.

Conclusion

2,4-Heptadiyn-1-ol, 6,6-dimethyl- is a highly versatile and valuable building block for a wide range of synthetic applications. Its unique combination of a conjugated diyne system, a primary alcohol, and a sterically demanding tert-butyl group provides chemists with a powerful tool for the construction of complex and novel molecular architectures. The detailed protocols provided herein for Glaser-Hay coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition, and Sonogashira coupling serve as a practical starting point for researchers to explore the full synthetic potential of this remarkable molecule in their drug discovery and materials science endeavors.

References

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances, 6(82), 78931-78939. [Link]

  • Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]

  • PrepChem. (2023). Synthesis of (A) 6,6-Dimethyl-2,4-heptadiyne-1-ol. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Anderson, J. C., & Horsfall, L. C. (2010). Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. Molecules, 15(9), 6145-6160. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • PubChem. (n.d.). 2,4-Heptadienal. [Link]

  • NIST. (n.d.). 2,4-Dimethyl-1-heptene. [Link]

  • The Good Scents Company. (n.d.). (E,E)-2,4-heptadien-1-ol. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-1,6-heptadiene. [Link]

  • SpectraBase. (n.d.). 6,6-Dimethylhepta-2,4-diynoic acid methyl ester. [Link]

  • NIST. (n.d.). 2,4-Heptadiene, 2,4-dimethyl-. [Link]

Sources

Method

The Art of Molecular Choreography: A Guide to Domino Reactions of 2,4-Diyn-1-ols in Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for synthetic efficiency is paramount. Domino reactions, also known as tandem or cascade reactions, represent a paradigm shift in this...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for synthetic efficiency is paramount. Domino reactions, also known as tandem or cascade reactions, represent a paradigm shift in this pursuit, allowing for the construction of complex molecular architectures in a single, orchestrated sequence.[1] This guide delves into the versatile and powerful world of 2,4-diyn-1-ols as substrates in domino reactions, offering a blend of mechanistic insights, practical applications, and detailed experimental protocols. The unique electronic and structural properties of the conjugated diyne system, coupled with the reactivity of the propargylic alcohol, make 2,4-diyn-1-ols exquisite starting materials for generating molecular diversity.

The Allure of 2,4-Diyn-1-ols: A Versatile Starting Block

The 1,3-diyne motif is a potent building block in organic synthesis, prized for the unique reactivity of its conjugated triple bonds, especially in transition metal-catalyzed processes. When this functionality is combined with a propargylic alcohol, as in 2,4-diyn-1-ols, the synthetic potential expands significantly. These molecules are not merely linear chains; they are spring-loaded for cyclization and complexity-building transformations. Their preparation is often straightforward, for example, through the coupling of terminal alkynes.

Application Note 1: Domino Propargylation/Furanylation/Benzannulation for Fused Heterocycles

This powerful domino reaction provides a direct route to valuable aryl- and heteroaryl-fused benzofurans and indoles from readily available 2,4-diyn-1-ols and 1,3-dicarbonyl compounds.[2][3] This one-pot transformation masterfully orchestrates a sequence of propargylation, intramolecular cyclization, and benzannulation, showcasing the elegance of domino synthesis.

Mechanistic Rationale

The reaction is initiated by a propargylic substitution of the 2,4-diyn-1-ol with the enolized 1,3-dicarbonyl compound. This is followed by an intramolecular exo-dig cyclization of the enol oxygen onto one of the alkyne moieties to form a furan ring. The final step is a benzannulation reaction, which constructs the fused aromatic ring system. The choice of catalyst and reaction conditions is crucial for guiding the reaction through this specific pathway and avoiding undesired side reactions.

Logical Flow of the Domino Reaction

G A 2,4-Diyn-1-ol + 1,3-Dicarbonyl B Propargylation A->B Catalyst C Intermediate Adduct B->C D Intramolecular exo-dig Cyclization C->D E Furan Intermediate D->E F Benzannulation E->F G Fused Benzofuran/Indole F->G

Caption: Domino reaction sequence for fused heterocycles.

Protocol: Synthesis of Aryl-Fused Benzofurans

This protocol is adapted from the work of Reddy et al. and provides a general procedure for the domino reaction between a 2,4-diyn-1-ol and a 1,3-dicarbonyl compound.[2][4]

Materials:

  • 1-Aryl-2,4-diyn-1-ol (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Catalyst (e.g., a Lewis acid or a transition metal catalyst as specified in the literature)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1-aryl-2,4-diyn-1-ol and the anhydrous solvent.

  • Add the 1,3-dicarbonyl compound to the solution.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-fused benzofuran.

Entry2,4-Diyn-1-ol (Ar)1,3-DicarbonylProductYield (%)
1PhenylEthyl acetoacetate2-Methyl-1-phenylnaphtho[2,1-b]furan-4-carboxylate92
24-MethoxyphenylEthyl acetoacetate2-Methyl-1-(4-methoxyphenyl)naphtho[2,1-b]furan-4-carboxylate91
31-NaphthylEthyl acetoacetate2-Methyl-1-(naphthalen-1-yl)phenanthro[3,4-b]furan-4-carboxylate86

Table 1: Representative examples of aryl-fused benzofurans synthesized via the domino reaction.[4]

Application Note 2: Gold-Catalyzed Domino Reactions for the Synthesis of Complex Heterocycles

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack.[5][6] This has led to the development of a plethora of gold-catalyzed domino reactions of 2,4-diyn-1-ols, enabling the rapid construction of intricate molecular scaffolds.

Gold-Catalyzed Synthesis of Furopyrans

A notable example is the gold(I)-catalyzed domino reaction for the synthesis of furopyran derivatives.[7] This cascade involves a sequence of regioselective cyclizations, a Grob-type fragmentation, and a hetero-Diels-Alder reaction, forming four new bonds and four stereogenic centers in a single pot.

Experimental Workflow for Furopyran Synthesis

G A Starting Diyne-diol C 5-endo-dig & 8-endo-dig Cyclizations A->C Add B Gold(I) Catalyst B->C D Polycyclic Intermediate C->D E Grob-type Fragmentation D->E F Diene & Dienophile E->F G Hetero-Diels-Alder F->G H Furopyran Product G->H

Caption: Gold-catalyzed domino synthesis of furopyrans.

Application Note 3: Palladium-Catalyzed Domino Reactions

Palladium catalysis offers a complementary approach to gold for activating alkynes and orchestrating domino reactions.[8][9] Palladium-catalyzed reactions often involve different mechanistic pathways, such as carbopalladation and cross-coupling steps, leading to a distinct range of products.

Palladium-Catalyzed Synthesis of Substituted Indenes

A palladium-catalyzed domino reaction of internal alkynes, which can be derived from 2,4-diyn-1-ols, with hindered Grignard reagents provides an efficient route to polysubstituted indenes.[8] This reaction proceeds through a sequence of carbopalladation, cross-coupling, and C-H activation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected outcomes are supported by published, peer-reviewed data. For any new substrate, it is crucial to perform a small-scale test reaction and fully characterize the product using standard analytical techniques (NMR, MS, and optionally X-ray crystallography) to confirm the structure and stereochemistry. Careful monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and identify any potential side products.

Conclusion

The domino reactions of 2,4-diyn-1-ols are a testament to the power of strategic reaction design in modern organic synthesis. By harnessing the inherent reactivity of the diyne and propargylic alcohol functionalities, chemists can construct complex and valuable heterocyclic and carbocyclic frameworks with remarkable efficiency. The examples and protocols provided in this guide serve as a starting point for researchers to explore the vast potential of these versatile building blocks in their own synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • Reddy, C. R.; Aila, M.; Subbarao, M.; Warudikar, K.; Grée, R. Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. Org. Lett.2021 , 23 (12), 4882–4887. [Link][2][3]

  • Reddy, C. R.; Aila, M.; Subbarao, M.; Warudikar, K.; Grée, R. Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. PubMed. [Link]

  • Domino Reactions in Organic Synthesis. Chemical Reviews. [Link][10]

  • Reddy, C. R.; Aila, M.; Subbarao, M.; Warudikar, K.; Grée, R. Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. American Chemical Society. [Link]

  • Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Not available.
  • Gold(I)-Catalyzed Domino Reaction for Furopyrans Synthesis. PMC. [Link][7]

  • Domino Reactions in the Synthesis of Heterocyclic N
  • Hashmi, A. S. K.; Bührle, M.; Wölfle, M.; Rudolph, M.; Wieteck, M.; Rominger, F.; Frey, W. Gold catalysis: tandem reactions of diyne-diols and external nucleophiles as an easy access to tricyclic cage-like structures. PubMed. [Link][11]

  • Dong, C.-G.; Yeung, P. Y.; Hu, Q.-S. Two palladium-catalyzed domino reactions from one set of substrates/reagents: efficient synthesis of substituted indenes and cis-stilbenoid hydrocarbons from the same internal alkynes and hindered Grignard reagents. PubMed. [Link][8]

  • Catalytic multi-step domino and one-pot reactions. Beilstein Journal of Organic Chemistry. [Link][12]

  • Palladium-Catalyzed Domino Aminocarbonylation of Alkynols: Direct and Selective Synthesis of Itaconimides. PMC. [Link][9]

  • Tandem reactions of ynones with nucleophiles via conjugate addition.
  • Gold-catalyzed domino reactions. PubMed. [Link][5]

  • Gold-catalysed reactions of diynes. Chemical Society Reviews. [Link][6]

Sources

Application

Application Note: Chemoselective Derivatization of the Terminal Alkyne in Diynols

Executive Summary Diynols—molecules characterized by the presence of two alkyne moieties and a hydroxyl group—are highly versatile scaffolds in natural product synthesis, materials science, and chemical biology. A persis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diynols—molecules characterized by the presence of two alkyne moieties and a hydroxyl group—are highly versatile scaffolds in natural product synthesis, materials science, and chemical biology. A persistent challenge in diynol functionalization is chemoselectivity : specifically, targeting the terminal alkyne without disturbing the internal alkyne or inducing unwanted side reactions at the hydroxyl group (such as the Meyer-Schuster rearrangement).

This application note provides researchers and drug development professionals with field-proven, authoritative protocols for the chemoselective derivatization of terminal alkynes in diynols. We detail three critical workflows: Transition-Metal-Free Iodination, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Sonogashira Cross-Coupling.

Mechanistic Rationale & Chemoselectivity

The foundational logic for selectively functionalizing a terminal alkyne in the presence of an internal alkyne relies on the unique acidity of the terminal acetylenic proton (


) and the lack of steric hindrance at the terminal position.
  • Deprotonation & Metalation : In both CuAAC and Sonogashira workflows, the terminal alkyne selectively forms a Copper(I) acetylide intermediate. The internal alkyne lacks an acidic proton and is sterically shielded, rendering it inert to these mild catalytic conditions[1].

  • Hydroxyl Group Protection vs. Tolerance : Historically, the free hydroxyl group in diynols required protection (e.g., as a THP or silyl ether) to prevent oxidative degradation. However, modern optimized conditions—such as the use of mild bases like

    
     in iodination—allow for the direct derivatization of unprotected diynols without triggering base-catalyzed rearrangements[2].
    

Workflow Diynol Diynol Substrate (Terminal Alkyne, Internal Alkyne, -OH) Sonogashira Sonogashira Coupling (Pd/Cu Catalyzed) Diynol->Sonogashira Aryl Halide Amine Base CuAAC CuAAC Click Chemistry (Cu(I) Catalyzed) Diynol->CuAAC Azide Ascorbate Iodination Metal-Free Iodination (I2 / Base) Diynol->Iodination I2 NaHCO3 ArylDiynol Aryl-Alkadiynol (C-C Bond) Sonogashira->ArylDiynol Triazole Triazole-Diynol (C-N Bond) CuAAC->Triazole Iodoalkyne 1-Iodoalkyne (C-I Bond) Iodination->Iodoalkyne

Fig 1: Chemoselective derivatization pathways for the terminal alkyne in diynols.

Comparative Data for Derivatization Workflows

The following table summarizes the quantitative performance and strategic advantages of the three primary derivatization methods discussed in this guide.

Derivatization MethodCatalyst / ReagentsTarget Bond FormedTypical YieldChemoselectivity (Terminal vs Internal)Key Advantage
Metal-Free Iodination

,

, MeOH
C(sp)–I45–99%>99%Avoids heavy metals; highly scalable; ambient conditions[2].
CuAAC (Click)

, Na Ascorbate, TBTA
C–N (Triazole)85–95%>99%Bioorthogonal; operates in aqueous media; ideal for bioconjugation[1].
Sonogashira Coupling

, CuI,

C(sp)–C(sp²)60–85%High (requires slow addition)Expands π-conjugation directly; builds complex molecular architectures[3].

Experimental Protocols

Protocol A: Transition-Metal-Free Iodination of Diynols

This protocol leverages a highly efficient, recently developed method for the terminal iodination of alkynes using an


/base system in methanol[2].

Causality of Design: The use of


 over stronger bases (like KOH) is critical. Strong bases can deprotonate the propargylic hydroxyl group, triggering a Meyer-Schuster rearrangement. Mild bases selectively facilitate the electrophilic iodination of the terminal alkyne without disturbing the diynol backbone.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the diynol substrate (1.0 mmol) in HPLC-grade Methanol (5.0 mL).

  • Base Addition: Add

    
     (2.0 mmol, 2.0 equiv) to the solution and stir for 5 minutes at room temperature.
    
  • Halogenation: Slowly add molecular iodine (

    
    , 1.2 mmol, 1.2 equiv) in small portions.
    
  • Self-Validating Reaction Monitoring: The reaction progress is visually self-validating. The deep purple color of the molecular iodine will gradually fade to a pale yellow as it is consumed by the alkyne. Stir until the solution maintains a faint yellow tint (typically 2–4 hours), indicating complete conversion.

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous

    
    . The solution will immediately turn completely colorless, confirming the neutralization of excess iodine. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    and concentrate under reduced pressure.
Protocol B: CuAAC (Click Chemistry) for Bioconjugation

This protocol is widely used to ligate diynols (such as DACones) to azide-tagged fluorophores or proteins for target profiling[1].

Mechanism A Terminal Alkyne B Cu(I) Acetylide Complex A->B Cu(I), Base -H+ C Azide Coordination B->C + R-N3 D Metallacycle Intermediate C->D Cycloaddition E 1,4-Triazole Product D->E Protonation -Cu(I)

Fig 2: Mechanism of CuAAC targeting the terminal alkyne via Cu(I) acetylide formation.

Causality of Design: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added to sterically shield the Cu(I) center, preventing its disproportionation and protecting it from oxidation by dissolved


.

Step-by-Step Methodology:

  • Solvent System: Prepare a 1:1 mixture of tert-butanol and water (10 mL).

  • Reagent Mixing: Add the diynol (1.0 mmol) and the target azide (1.1 mmol) to the solvent.

  • Catalyst Assembly: Add TBTA (0.1 mmol, 10 mol%) followed by

    
     (0.05 mmol, 5 mol%).
    
  • Initiation: Add freshly prepared sodium ascorbate solution (0.2 mmol, 20 mol%) dropwise.

  • Self-Validating Reaction Monitoring: The formation of the triazole significantly alters the polarity of the molecule. On a normal-phase silica TLC, the product will elute much slower (lower

    
    ) than the starting diynol. Furthermore, orthogonal validation can be achieved via FT-IR: the disappearance of the sharp terminal alkyne C–H stretch (
    
    
    
    ) confirms total consumption of the terminal alkyne.
  • Purification: Dilute with water, extract with dichloromethane, and purify via flash chromatography.

Protocol C: Chemoselective Sonogashira Cross-Coupling

Used to extend the carbon framework of the diynol by coupling the terminal alkyne with an aryl or vinyl halide[3].

Causality of Design: The primary risk in this reaction is the Glaser homocoupling of the diynol (forming a tetrayne). To prevent this, the diynol must be added dropwise via a syringe pump. Keeping the steady-state concentration of the terminal alkyne low minimizes the probability of two alkyne molecules interacting at the copper center.

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine THF (8.0 mL) and Triethylamine (

    
    , 2.0 mL). Degas via three freeze-pump-thaw cycles.
    
  • Catalyst Loading: Under an argon atmosphere, add the aryl iodide (1.0 mmol),

    
     (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%). Stir for 10 minutes until a homogeneous catalyst mixture is formed.
    
  • Substrate Addition: Dissolve the diynol (1.2 mmol) in 2.0 mL of degassed THF. Using a syringe pump, add this solution to the reaction mixture over 2 hours at room temperature.

  • Self-Validating Reaction Monitoring: The precipitation of the amine hydrohalide salt (e.g.,

    
    ) serves as a visual kinetic indicator of the cross-coupling progression. The reaction is deemed complete when salt precipitation ceases and TLC indicates the consumption of the aryl iodide.
    
  • Workup: Filter the mixture through a pad of Celite to remove the precipitated salts and metal catalysts. Concentrate the filtrate and purify via column chromatography.

References

  • Lee, A., Suresh, S., Du, B.-X., Han, X., & Yao, C.-F. (2026). Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Organic & Biomolecular Chemistry.

  • Demina, A. H., et al. (2013). An acetylene zipper–Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. Tetrahedron Letters.

  • Dakhli, S., et al. (2020). SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species. eLife.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cadiot-Chodkiewicz Reactions

Welcome to the technical support center for the Cadiot-Chodkiewicz reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Cadiot-Chodkiewicz reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific issues you may encounter in the lab.

Introduction: The Cadiot-Chodkiewicz Reaction

The Cadiot-Chodkiewicz coupling is a powerful and widely used method for synthesizing unsymmetrical 1,3-diynes.[1][2] The reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[3][4] The resulting diyne motifs are crucial building blocks in natural products, pharmaceuticals, and advanced materials.[1][5]

While elegant, the reaction is notoriously sensitive to reaction conditions, and achieving high yields of the desired unsymmetrical product can be challenging. The most significant issue is the competing formation of symmetrical homocoupled byproducts.[6] This guide will walk you through the mechanism, common pitfalls, and state-of-the-art solutions to maximize your success.

The Core Mechanism

Understanding the catalytic cycle is the first step to effective troubleshooting. The generally accepted mechanism proceeds through several key steps.[3][7]

  • Deprotonation & Acetylide Formation: The amine base deprotonates the terminal alkyne. This acetylide then reacts with the copper(I) catalyst to form a copper(I) acetylide intermediate.

  • Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired unsymmetrical 1,3-diyne and regenerate the active copper(I) catalyst.[1][7]

Cadiot_Chodkiewicz_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide Cu_III_intermediate Bis(alkynyl)copper(III) Intermediate Cu_acetylide->Cu_III_intermediate 2. Oxidative Addition Cu_III_intermediate->Cu_I Regeneration Product R¹-C≡C-C≡C-R² Cu_III_intermediate->Product 3. Reductive Elimination Terminal_Alkyne R¹-C≡C-H Terminal_Alkyne->Cu_acetylide 1. Deprotonation Halo_Alkyne X-C≡C-R² Halo_Alkyne->Cu_III_intermediate CuX Cu(I)X Base Base Base_H Base-H⁺ Side_Reactions Reactants Terminal Alkyne (R¹-C≡C-H) + 1-Haloalkyne (X-C≡C-R²) Desired_Product Desired Heterocoupling R¹-C≡C-C≡C-R² Reactants->Desired_Product Cadiot-Chodkiewicz (Desired Pathway) Glaser_Byproduct Glaser Homocoupling R¹-C≡C-C≡C-R¹ Reactants->Glaser_Byproduct Side Reaction 1 (Oxidative) Reductive_Byproduct Reductive Homocoupling R²-C≡C-C≡C-R² Reactants->Reductive_Byproduct Side Reaction 2 (Reductive)

Caption: Competing pathways in the Cadiot-Chodkiewicz reaction.

Solutions & Protocols

1. Implement an Air-Tolerant Protocol with a Reductant: Recent studies have shown that adding a reductant like ascorbate suppresses both homocoupling pathways, allowing the use of stoichiometric amounts of reactants and eliminating the need for a strict inert atmosphere. [6][8] Protocol: Air-Tolerant Cadiot-Chodkiewicz Coupling [8]1. To a vial, add the terminal alkyne (1.0 equiv.), 1-haloalkyne (1.0-1.2 equiv.), copper(I) iodide (CuI, 5 mol%), and sodium ascorbate (10 mol%). 2. Add the chosen solvent (e.g., ethanol or a mix with water). 3. Add the base (e.g., n-butylamine, 2.0 equiv.). 4. Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within 1-4 hours. 5. Upon completion, quench with a saturated aqueous solution of ammonium chloride. 6. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). 7. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 8. Purify by column chromatography on silica gel.

2. Add a Co-catalyst or Ligand: The addition of a palladium co-catalyst or specific ligands can sometimes favor the cross-coupling pathway. [7][9]Phosphine-based ligands, in particular, have been shown to improve yields for certain substrates. [9]

Strategy Probable Cause of Low Yield Recommended Solution
High Homocoupling Oxidative (Glaser) and/or reductive side reactions are dominant. [6] Add a reductant like sodium ascorbate (10 mol%) to suppress side reactions and enable stoichiometric reactant use. [8]
No Reaction Inactive catalyst or unsuitable conditions. Ensure fresh Cu(I) salt. Screen different bases (e.g., piperidine, n-butylamine) and solvents (e.g., THF, MeOH, EtOH/H₂O). [9][10]

| Complex Mixture | Substrate degradation or multiple side reactions. | Lower the reaction temperature. Consider a milder base. If using a volatile alkyne, generate it in situ. [11]|

Question 2: Which copper source, base, and solvent should I choose?

The optimal combination is highly substrate-dependent, but there are excellent starting points.

Causality:

  • Copper Source: Copper(I) salts like CuI, CuBr, and CuCl are standard. Their reactivity can vary slightly, but CuI is a very common and reliable choice. [1]* Base: The base deprotonates the terminal alkyne. Its strength and nucleophilicity matter. Strong, bulky bases can sometimes hinder the reaction. Amine bases like n-butylamine or piperidine are frequently used. [7][10]Inorganic bases like K₂CO₃ can also be effective, especially with phosphine ligands. [9]* Solvent: The solvent must solubilize all components. Polar solvents like THF, methanol, and ethanol are common. [1]Recent developments show that using water as a solvent or co-solvent can be highly effective and is environmentally friendly. [10]

Recommended Starting Conditions

For a new substrate pair, a robust starting point is crucial. The table below summarizes common conditions.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Notes & Reference
CuI (5%)n-Butylamine (2.0)THF (anhydrous)Room TempA standard, widely applicable protocol. Requires inert atmosphere. [1]
CuCl (5%) / NH₂OH·HClPiperidine (5.0)WaterRoom TempA greener protocol with high selectivity for the desired product. [10]
CuI (5%)K₂CO₃ (2.0)Ethanol50 °CEffective when used with a tris(o-tolyl)phosphine ligand. [9]
CuI (5%) / Na-Ascorbate (10%)n-Butylamine (2.0)EthanolRoom TempAir-tolerant protocol that minimizes homocoupling. [8]
Question 3: I'm working with a volatile bromoalkyne and getting poor, inconsistent yields. What can I do?

Volatile and potentially hazardous reagents like 1-bromopropyne are notoriously difficult to handle, and their evaporation can disrupt stoichiometry.

Causality: The low boiling point of the bromoalkyne leads to its loss from the reaction mixture, making the effective concentration and stoichiometry unreliable.

Solution: In Situ Generation A superior method is to generate the volatile bromoalkyne in situ from a stable, easy-to-handle precursor like a dibromoolefin. [11]This ensures it reacts immediately without significant loss.

Protocol: In Situ Generation of Bromoalkynes

[11]1. In a flask, dissolve the terminal alkyne coupling partner, CuCl, and NH₂OH·HCl in a solvent like methanol or THF. 2. Add your amine base (e.g., ethylamine). 3. In a separate flask, prepare a solution of the 1,1-dibromoolefin precursor. 4. Slowly add the dibromoolefin solution to the reaction mixture. The base in the mixture will effect an elimination reaction to form the bromoalkyne, which is then immediately consumed in the Cadiot-Chodkiewicz coupling. 5. Monitor the reaction by TLC and perform a standard aqueous workup upon completion.

This approach provides better stoichiometric control, improves safety, and leads to more reproducible and higher yields. [11]

Question 4: How do I design a troubleshooting workflow for a failing reaction?

When faced with a low-yielding reaction, a systematic approach is key. The following flowchart provides a logical decision-making process for diagnosing the issue.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Purity 1. Verify Purity & Integrity of Starting Materials & Reagents Start->Check_Purity Analyze_Crude 2. Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) Check_Purity->Analyze_Crude Homocoupling Homocoupling Byproducts Dominant? Analyze_Crude->Homocoupling Unreacted_SM Starting Materials Largely Unreacted? Homocoupling->Unreacted_SM No Sol_Homocoupling Implement Air-Tolerant Protocol with Ascorbate. Adjust Stoichiometry. Homocoupling->Sol_Homocoupling Yes Degradation Complex Mixture/ Degradation? Unreacted_SM->Degradation No Sol_Unreacted Check Catalyst Activity (use fresh CuI). Screen Different Base/Solvent. Increase Temperature. Unreacted_SM->Sol_Unreacted Yes Sol_Degradation Lower Reaction Temperature. Use Milder Base (e.g., K₂CO₃). Ensure Inert Atmosphere (if not using air-tolerant method). Degradation->Sol_Degradation Yes

Caption: A systematic workflow for troubleshooting low yields.

References
  • Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters, 25(45), 8145–8149. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings. Organic Chemistry Portal. Retrieved from [Link]

  • SynArchive. (n.d.). Cadiot-Chodkiewicz Coupling. SynArchive. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes. RSC Advances, 5(1), 543-547. Retrieved from [Link]

  • Hartwig, J. F., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Jones, C. P., & Anderson, K. W. (2010). Diamine Ligands in Copper-Catalyzed Reactions. PMC. Retrieved from [Link]

  • Zhang, X., et al. (2025). Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights. Chemical Science. Retrieved from [Link]

  • Scribd. (2024). Cadiot-Chodkiewicz Coupling. Scribd. Retrieved from [Link]

  • Panda, N. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cadiot-Chodkiewicz Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Panda, N. (2019). Recent trends and applications of the Cadiot-Chodkiewicz reaction. PubMed. Retrieved from [Link]

  • Panda, N., & Jena, A. K. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, 13(25), 6955-6978. Retrieved from [Link]

  • ChemRxiv. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides. Organic Chemistry Portal. Retrieved from [Link]

  • Jouffroy, M., et al. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters, 20(21), 6954-6958. Retrieved from [Link]

  • Jouffroy, M., et al. (2018). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PMC. Retrieved from [Link]

  • Panda, N., & Jena, A. K. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Deiters, A., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Suppression of Homocoupling in Diyne Synthesis

Welcome to the Technical Support Center for advanced alkyne cross-coupling. The synthesis of unsymmetrical conjugated 1,3-diynes is a critical workflow in the development of natural products, organic materials, and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced alkyne cross-coupling. The synthesis of unsymmetrical conjugated 1,3-diynes is a critical workflow in the development of natural products, organic materials, and pharmaceuticals. However, the classical Cadiot-Chodkiewicz and Glaser-Hay couplings are frequently plagued by poor selectivity, leading to the competitive formation of symmetrical homocoupled byproducts[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of homocoupling, provide self-validating experimental protocols, and equip you with robust strategies to ensure high cross-coupling fidelity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing massive amounts of symmetrical diynes when attempting a standard Cadiot-Chodkiewicz coupling? A1: In a standard Cu(I)-catalyzed coupling between a terminal alkyne and a 1-haloalkyne, homocoupling is not a single side-reaction but the result of two distinct, competing mechanistic pathways[2]:

  • Oxidative Homocoupling (Glaser-Hay type): The terminal alkyne dimerizes in the presence of trace oxygen. Oxygen oxidizes the active Cu(I) catalyst to Cu(II), which subsequently mediates the oxidative coupling of the terminal alkyne.

  • Reductive Homocoupling: The 1-haloalkyne undergoes formal reductive dimerization. This is often triggered by disproportionation events or excess reducing equivalents when the catalytic cycle stalls. Causality: Without a strictly controlled redox environment, the delicate Cu(I)/Cu(II) equilibrium shifts, accelerating both side reactions simultaneously.

Q2: How can I suppress both oxidative and reductive homocoupling without resorting to strict Schlenk techniques or slow-addition syringe pumps? A2: Recent breakthroughs have demonstrated that the addition of a mild, water-soluble reductant—specifically sodium ascorbate —fundamentally alters the reaction's redox environment[3]. Ascorbate intercepts the oxidative Glaser-Hay pathway by rapidly reducing any adventitious Cu(II) back to the active Cu(I) state, effectively scavenging reactive oxygen species. Simultaneously, it stabilizes the catalytic cycle, preventing the formal reductive homocoupling of the haloalkyne. This protocol permits excellent yields with stoichiometric ratios of reactants in an open-air environment[2].

Q3: My substrates are highly sensitive to copper. Are there palladium-catalyzed alternatives that inherently avoid homocoupling? A3: Yes. If copper-mediated pathways are problematic, you can transition to a Pd-catalyzed cross-coupling system. Utilizing highly specific allows for the cross-coupling of terminal alkynes and haloalkynes without homocoupling[4]. The bidentate nature of these ligands tightly coordinates the Pd center, creating a steric and electronic bias that heavily favors the transmetalation of the specific haloalkyne over the dimerization of the terminal alkyne[4]. Alternatively, Pd/Cu co-catalyzed systems using ligands like 3-(diphenylphosphino)propanoic acid can directly cross-couple two different terminal alkynes at room temperature[5].

Part 2: Quantitative Data & Strategy Comparison

To select the appropriate methodology for your specific substrates, compare the homocoupling suppression mechanisms and typical yields in the table below.

Coupling MethodologyPrimary CatalystKey Ligand / AdditiveHomocoupling Suppression MechanismAvg. Cross-Coupling Yield
Traditional Cadiot-Chodkiewicz CuCl / CuINone (Requires Schlenk/slow addition)Kinetic control via low terminal alkyne concentration40% – 60%
Air-Tolerant Cadiot-Chodkiewicz CuISodium AscorbateRedox buffering; rapid reduction of Cu(II) to Cu(I)85% – 98%
Pd-Catalyzed Cross-Coupling Pd(OAc)₂Phosphine-Olefin LigandSteric bias favoring transmetalation over dimerization75% – 90%
Fe-Catalyzed Cross-Coupling FeCl₃None (Aqueous media)Exploits pKa differences in terminal vs. haloalkynes70% – 85%

Part 3: Pathway Visualization

The following logic diagram illustrates the competing pathways in diyne synthesis and demonstrates how ascorbate acts as a dual-action redox buffer to isolate the desired cross-coupling cycle.

HomocouplingSuppression A Terminal Alkyne + 1-Haloalkyne B Cu(I) Catalytic Cycle (Active Species) A->B Base / Solvent C Unsymmetrical 1,3-Diyne (Desired Cross-Coupling) B->C Primary Pathway D Oxidative Homocoupling (Symmetrical Diyne) B->D O2 / Cu(II) accumulation E Reductive Homocoupling (Symmetrical Diyne) B->E Halogen exchange F Sodium Ascorbate (Redox Buffer) F->D Reduces Cu(II) to Cu(I) F->E Stabilizes intermediates

Mechanistic pathways in diyne synthesis and ascorbate-mediated homocoupling suppression.

Part 4: Validated Experimental Protocols

Protocol A: Air-Tolerant, Ascorbate-Mediated Cadiot-Chodkiewicz Coupling

This protocol leverages redox buffering to completely suppress homocoupling, allowing for benchtop execution without inert gas[3].

Step-by-Step Methodology:

  • Solvent & Substrate Preparation: In an open-air round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and the 1-bromoalkyne (1.05 equiv) in a sustainable solvent mixture of Ethanol/Water (9:1, 0.2 M).

  • Redox Buffering (Critical Sequence): Add sodium ascorbate (20 mol%) to the stirring solution.

    • Causality: Adding the reductant before the catalyst ensures that any dissolved oxygen or adventitious oxidants in the solvent are neutralized, preventing the initial burst of Glaser homocoupling that typically occurs upon catalyst introduction.

  • Deprotonation: Introduce an amine base, such as n-butylamine (2.0 equiv), to deprotonate the terminal alkyne and facilitate copper coordination.

  • Catalyst Initiation: Add CuI (5 mol%). The solution will rapidly form a yellow/orange suspension, indicating the successful generation of the active Cu(I)-acetylide intermediate.

  • Self-Validating Monitoring: Stir the reaction at room temperature. The reaction mixture's color acts as an internal redox indicator. A stable yellow/orange suspension confirms the presence of the active Cu(I) species and the suppression of homocoupling. If the solution transitions to green or blue, Cu(II) is accumulating—indicating that the ascorbate buffer is depleted and oxidative homocoupling is actively occurring. If this happens, immediately add an additional 5 mol% of ascorbate to rescue the reaction.

  • Workup: Upon consumption of the starting materials (typically 1-4 hours via TLC), quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo for column chromatography.

Protocol B: Palladium-Catalyzed Cross-Coupling (Copper-Free Alternative)

For substrates prone to copper-induced degradation, this protocol utilizes a phosphine-olefin ligand to enforce transmetalation[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine Pd(OAc)₂ (2 mol%), the specific phosphine-olefin ligand (e.g., 2-(diphenylphosphino)styrene, 4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the terminal alkyne (1.0 equiv) and the 1-haloalkyne (1.2 equiv) dissolved in anhydrous 1,4-dioxane (0.1 M).

  • Reaction Execution: Stir the mixture at 60 °C for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the sterically hindered Pd-complex to undergo oxidative addition into the haloalkyne bond, while the olefin moiety of the ligand acts as a pi-acceptor, stabilizing the electron-rich Pd(0) intermediate and preventing the undesired dimerization of the terminal alkyne.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium and inorganic salts, and concentrate the filtrate for purification.

References

  • Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings Source: Organic Letters (ACS Publications) URL:[Link]

  • Substituted 1,3-diyne synthesis by C-C coupling Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Unsymmetrical 1,3-Diynes via Pd/Cu-Catalyzed Cross-Coupling of Terminal Alkynes at Room Temperature Source: Chinese Journal of Chemistry (via Semantic Scholar) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Polyol Purification via Liquid Extraction

Welcome to the Process Engineering & Technical Support Center for Polyol Purification. This resource is designed for researchers, polymer scientists, and process engineers tasked with the synthesis or chemical recycling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering & Technical Support Center for Polyol Purification. This resource is designed for researchers, polymer scientists, and process engineers tasked with the synthesis or chemical recycling of polyether polyols.

Crude polyether polyols—whether synthesized via base-catalyzed ring-opening polymerization of epoxides[1] or recovered from polyurethane waste via glycolysis[2]—contain residual alkaline catalysts (e.g., KOH, CsOH), unreacted monomers, and low molecular weight impurities[1][3]. While traditional purification relies on acid neutralization and filtration, liquid-liquid extraction (LLE) offers a non-aggressive, high-yield alternative that eliminates solid waste generation[2][4].

Below, you will find our validated Standard Operating Procedure (SOP), critical extraction parameters, and an in-depth Troubleshooting & FAQ guide.

Core Workflow: Liquid-Liquid Extraction Pathway

The following diagram illustrates the logical flow and phase separation dynamics of the liquid extraction process.

PolyolPurification Crude Crude Polyether Polyol (Contains Alkaline Catalyst) Mixer Liquid-Liquid Mixing (T = 60°C, 1:1 Mass Ratio) Crude->Mixer Solvent Aqueous Extractant (pH Adjusted to 4.0 - 5.0) Solvent->Mixer Separator Phase Separation (Centrifugation / Gravity Settling) Mixer->Separator Emulsion Transfer Purified Purified Polyol Phase (Lipophilic Organic Layer) Separator->Purified Target Product Waste Aqueous Waste Phase (Catalyst & Hydrophilic Impurities) Separator->Waste Byproduct

Figure 1: Liquid-liquid extraction workflow for crude polyol purification.

Standard Operating Procedure (SOP): Aqueous Extraction of Polyether Polyols

This self-validating protocol utilizes temperature and pH control to maximize the partitioning of alkaline catalysts into the aqueous phase while preventing polyol yield loss.

Step 1: Extractant Preparation & pH Adjustment
  • Action: Prepare an aqueous solvent bath. Adjust the pH of the water to strictly between 4.0 and 5.0 using a dilute acid (e.g., phosphoric or hydrochloric acid).

  • Causality: Alkaline catalysts are highly water-soluble, but the polyol itself contains nucleophilic oxygen atoms within its ether linkages. Maintaining a mildly acidic pH ensures the catalyst is neutralized and extracted without protonating the polyol's oxygen atoms, which would otherwise increase the polyol's water solubility and cause yield loss[2].

  • Self-Validation: Measure the pH of the extractant before proceeding. If pH < 3.0, discard and remake; highly acidic conditions will protonate the polyol and ruin phase separation[2].

Step 2: Thermal Equilibration and Mixing
  • Action: Combine the crude polyol and the pH-adjusted aqueous solvent in a mixing vessel at a 1:1 mass ratio [2]. Heat the mixture to 60°C under continuous mechanical agitation for 30 minutes.

  • Causality: Polyether polyols exhibit inverse solubility in water. By elevating the temperature to 60°C, the solubility of the polyol in the aqueous phase drops dramatically, driving polyol losses in the extract close to zero[5].

  • Self-Validation: Monitor the internal temperature. If the temperature drops below 50°C, water absorption into the polyol phase will increase, leading to a cloudy organic layer and prolonged drying times[5].

Step 3: Phase Separation
  • Action: Transfer the mixture to a settling tank or a continuous centrifuge. Allow the phases to separate. The lipophilic propylene oxide blocks of the polyol will force it into the organic phase, while water-soluble glycols and catalyst salts remain in the aqueous phase[5].

  • Self-Validation: Extract a 10 mL sample of the aqueous waste phase and measure its pH. If the aqueous pH has risen above 7.0 , the alkaline load of the crude polyol exceeded the neutralization capacity of the extractant[5]. This validates that a second extraction pass is required.

Step 4: Polyol Recovery and Dehydration
  • Action: Decant the purified polyol phase. Subject it to vacuum distillation (e.g., 110°C at <10 mbar) to remove residual moisture until the water content is below 0.05%.

Quantitative Data: Optimization of Extraction Parameters

The following table summarizes the causal effects of critical extraction parameters on polyol purity and recovery yield, based on validated empirical data[2][5].

Extraction ParameterTested RangeOptimal ValueMechanistic Effect on System
Aqueous pH 1.0 – 7.04.0 – 5.0 A pH of 1-2 protonates polyol ether oxygens, drastically increasing polyol solubility in water (yield loss). pH 4-5 prevents protonation while effectively neutralizing alkaline catalysts[2].
Temperature 25°C – 80°C60°C Polyols exhibit inverse aqueous solubility. Heating to 60°C reduces water absorption into the polyol to <5% and drops polyol loss in the aqueous extract to near zero[5].
Mass Ratio (Polyol:Solvent) 1:0.5 – 1:31:1 A 1:1 ratio provides sufficient aqueous volume to dissolve all alkaline impurities and low-molecular-weight glycols without creating excessive wastewater[2].

Troubleshooting Guide

Issue 1: Persistent emulsions are forming during the phase separation step, preventing a clean decant.

  • Diagnosis: Polyether polyols often act as non-ionic surfactants due to their block copolymer structure (hydrophilic ethylene oxide caps and lipophilic propylene oxide cores)[5].

  • Resolution: Do not attempt extraction at room temperature. Ensure the mixture is heated to at least 60°C. The elevated temperature disrupts the hydrogen bonding between water and the ethylene oxide blocks, breaking the emulsion[5]. If gravity settling fails, apply mechanical centrifugation to force the density gradient.

Issue 2: Unacceptable polyol yield loss (the aqueous phase is thick and contains high levels of product).

  • Diagnosis: The pH of your aqueous extractant is too low.

  • Resolution: Check the initial pH of your solvent. If the pH is between 1 and 2, the acidic environment is protonating the nucleophilic oxygen atoms in the polyether chain[2]. This gives the polyol a cationic charge, dragging it into the aqueous phase. Buffer your extractant strictly to pH 4.0 – 5.0[2].

Issue 3: The purified polyol still contains high levels of residual potassium (K+) or basicity.

  • Diagnosis: The extraction reached thermodynamic equilibrium before all the catalyst could partition, or the basicity of the crude polyol neutralized the mildly acidic extractant too quickly, halting the extraction of further ions[5].

  • Resolution: Implement a multi-stage counter-current extraction, or perform a secondary wash using a fresh batch of pH 4.0 water. Validate by titrating the final polyol for residual alkalinity.

Frequently Asked Questions (FAQs)

Q: Why should we transition from traditional acid neutralization to liquid-liquid extraction? A: Traditional purification involves neutralizing the alkali metal catalysts (like KOH) with acids (e.g., sulfuric or phosphoric acid) to form insoluble salts, which are then removed via crystallization and filtration[4][6]. This legacy process generates hazardous solid filter cake waste, incurs high raw material costs, and results in polyol yield loss due to product entrapment within the filter cake[4]. Liquid extraction is a non-aggressive alternative that eliminates solid waste and allows for easier continuous processing[2].

Q: Can this liquid extraction method be applied to chemically recycled polyols from polyurethane waste? A: Yes, it is highly recommended. When polyurethane foams undergo chemical recycling via two-phase glycolysis, the resulting crude polyol is heavily contaminated with low molecular weight glycols and amines[2][5]. Because these short-chain hydroxylated impurities have a high affinity for water, aqueous liquid extraction serves as a low-cost, environmentally friendly method to strip them away, leaving the lipophilic polyol intact in the organic phase[5].

Q: Are there alternative organic extractants besides water? A: While water is the most cost-effective and environmentally friendly, other specialized extractants can be used depending on the catalyst. For instance, glycerine can be added to polyether polyols containing Group IA alkaline metal catalysts to form a precipitate that can be separated and even reused as a catalyst in future batches[4]. However, common organic solvents like acetone, toluene, or benzene are generally unsuitable because they show too high an affinity for the polyol itself, leading to poor phase separation[5].

References

  • Molero, C., et al. "Purification by Liquid Extraction of Recovered Polyols.
  • De Lucas, A., et al. "An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent.
  • "US5962749A - Process for the removal of alkalinity in the manufacture of polyether polyols.
  • "Overview of Polyols: Structure, Synthesis, Analysis, and Applications.
  • Molero, C., et al. "Purification-by-Liquid-Extraction-of-Recovered-Polyols.
  • "Production of Polyether Polyols Using Phosph

Sources

Optimization

Optimizing reaction conditions for terminal alkyne coupling

Welcome to the Technical Support Center for C(sp²)–C(sp) cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals diagnose,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C(sp²)–C(sp) cross-coupling. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals diagnose, troubleshoot, and optimize terminal alkyne couplings—primarily the Sonogashira reaction.

Our approach is rooted in mechanistic causality: we do not just change variables blindly; we identify the kinetic bottlenecks and side-reactions to engineer self-validating experimental protocols.

Diagnostic Workflow for Alkyne Coupling

Before altering your reaction conditions, use the following logic tree to identify the mechanistic failure point of your current protocol.

Troubleshooting Start Reaction Failed or Low Yield CheckDiyne Is Glaser Homocoupling (Diyne) Present? Start->CheckDiyne CuFree Action: Exclude O2, Use Cu-Free Protocol or Slow Alkyne Addition CheckDiyne->CuFree Yes CheckSM Is Aryl Halide Unreacted? CheckDiyne->CheckSM No ChangeLigand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, dppf) CheckSM->ChangeLigand Yes CheckBase Is Alkyne Unreacted (No Dimer)? CheckSM->CheckBase No ChangeBase Action: Increase Temp, Change Base (e.g., DBU) or Solvent (DMF/NMP) CheckBase->ChangeBase Yes

Diagnostic logic tree for troubleshooting Sonogashira coupling failures.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction yields a significant amount of diyne byproduct. How do I suppress this? Causality & Solution: The formation of a 1,3-diyne is the result of the Glaser coupling side-reaction[1]. When the copper(I) acetylide intermediate is exposed to trace amounts of oxygen, it undergoes oxidative homocoupling rather than transmetalating to the palladium center. Self-Validating System: To validate if oxygen or concentration is the culprit, run a control reaction with strictly degassed solvents. If homocoupling persists, the local concentration of the copper acetylide is too high relative to the oxidative addition complex. Actionable Steps:

  • Strictly Degas: Sparging with inert gas is often insufficient; use the freeze-pump-thaw method[2].

  • Slow Addition: Add the terminal alkyne via a syringe pump to keep its steady-state concentration low[2].

  • Switch to a Copper-Free Protocol: If the aryl halide is highly reactive (e.g., aryl iodides), eliminating the copper co-catalyst completely shuts down the Glaser pathway[3].

Q2: I am using an aryl chloride and seeing zero conversion. What is the mechanistic bottleneck? Causality & Solution: Aryl chlorides possess a high C–Cl bond dissociation energy, making the initial oxidative addition of the Pd(0) catalyst the rate-limiting step. Standard ligands like PPh₃ are not electron-rich enough to push sufficient electron density onto the palladium center to facilitate this insertion. Self-Validating System: Monitor the reaction by GC-MS. If the aryl chloride remains completely unconsumed and no alkyne homocoupling is observed, the Pd(0) species is failing to insert. Actionable Steps:

  • Upgrade the Ligand: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, or use bidentate ligands like dppf[4]. These promote the formation of a highly active, monoligated Pd(0) species that readily undergoes oxidative addition[2].

  • Precatalyst Selection: Utilize Pd G3 or G4 precatalysts to ensure rapid, clean generation of the active Pd(0) species without requiring high temperatures for reduction[4].

Q3: How does solvent polarity affect the coupling, and which should I choose? Causality & Solution: The solvent must solubilize lipophilic aryl halides, inorganic bases, and organometallic intermediates. However, highly coordinating solvents (like DMF) can sometimes displace phosphine ligands from the active palladium complex, leading to catalyst deactivation or aggregation into palladium black[5]. Actionable Steps: If using a highly coordinating ligand system, non-polar solvents like toluene or ethereal solvents like THF often provide better catalyst stability and higher yields than DMF[5].

Quantitative Optimization Data

The following table summarizes the expected outcomes when optimizing reaction parameters based on the substrate's reactivity profile. Use this as a baseline for your initial screening.

Table 1: Effect of Catalyst, Ligand, and Solvent on Coupling Efficiency

Aryl Halide ReactivityCatalyst SystemCo-CatalystSolventBaseExpected YieldMajor Byproduct Risk
Aryl Iodide (High)Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)DMFEt₃N>85%Glaser Dimer (5-10%)
Aryl Bromide (Med)Pd(OAc)₂ / XPhosNoneTHFCs₂CO₃>90%None (Cu-Free)
Aryl Chloride (Low)Pd G3 XPhosNoneTolueneDBU80-88%Unreacted SM (<5%)
Aryl Iodide (Aqueous)Pd/Fe₃O₄ NPsNoneWaterEt₃N>90%None (Synergistic)[6]
Standard Operating Procedures (SOPs)

To ensure reproducibility, every protocol must be treated as a self-validating system. The following methodologies are optimized for high-fidelity coupling.

Protocol A: Standard Copper-Catalyzed Sonogashira Coupling

Mechanistic Goal: Efficient coupling of reactive halides (iodides/bromides) utilizing CuI to accelerate transmetalation.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon (3 cycles) to ensure a strictly inert atmosphere[2].

  • Reagent Loading: Add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) to the flask.

  • Solvent & Base Addition: Inject anhydrous, thoroughly degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe[7].

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) dropwise over 10–15 minutes to minimize local concentration and suppress Glaser homocoupling[2].

  • Reaction & Monitoring: Stir at room temperature (for iodides) or 60 °C (for bromides). Monitor via TLC or GC-MS until the aryl halide is consumed.

  • Work-up: Dilute with ethyl acetate (20 mL), filter through a pad of Celite to remove Pd/Cu salts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate the filtrate for column chromatography[2][7].

Protocol B: Copper-Free Sonogashira Coupling (For Aryl Chlorides)

Mechanistic Goal: Complete elimination of the Glaser homocoupling pathway and activation of stubborn C–Cl bonds using advanced precatalysts[2][4].

  • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge a vial with the aryl chloride (1.0 mmol) and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Base Addition: Add anhydrous, finely milled Cs₂CO₃ (2.0 mmol).

  • Solvent: Inject anhydrous, degassed toluene (5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) in one portion (homocoupling is not a risk here).

  • Reaction: Seal the vial and heat to 90 °C for 12–24 hours. The bulky XPhos ligand facilitates oxidative addition into the C–Cl bond while preventing catalyst aggregation[4].

  • Work-up: Cool to room temperature, filter through Celite, wash the organic layer with water to remove cesium salts, dry over MgSO₄, and purify via silica gel chromatography.

References
  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Van der Lingen. "Copper-free Sonogashira coupling." The Chemical Reaction Database. URL:[Link]

  • Panda, et al. "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview." Sustainable Chemical Insight in Biological Exploration. URL:[Link]

  • MDPI Contributors. "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst." MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Diyne Reaction Mixtures

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions concerning...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions concerning the critical post-reaction step in diyne synthesis: the removal of copper catalysts. Efficient removal of residual copper is paramount, as it can interfere with downstream applications, compromise the stability of the final compound, and introduce toxicity, particularly in biological contexts.[1] This document is designed to provide you with the expertise and validated protocols necessary to ensure the purity and integrity of your synthesized diynes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection and application of copper removal techniques following diyne coupling reactions such as the Glaser, Hay, and Eglinton couplings.[2][3][4]

Q1: What are the primary methods for removing residual copper catalysts from my diyne reaction mixture?

A1: The most effective and commonly employed methods can be categorized as follows:

  • Aqueous Washes with Chelating Agents : This is often the first line of defense. It involves a liquid-liquid extraction where the organic phase containing your product is washed with an aqueous solution of a chelating agent. These agents form highly water-soluble complexes with copper ions, effectively pulling them from the organic layer.[5][6] Common chelators include ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, and ammonium chloride.[7][8]

  • Filtration through Solid Adsorbents : The crude reaction mixture can be passed through a short plug of an adsorbent material. The copper catalyst adsorbs onto the solid support, while the desired organic product elutes through.[9][10] Commonly used adsorbents are silica gel, Celite, and neutral alumina.[7]

  • Scavenger Resins : These are highly selective, solid-supported materials functionalized with groups that have a strong affinity for copper.[8] The resin is stirred with the reaction mixture and then simply filtered off, often reducing copper levels to the low ppm range.[11][12]

  • Precipitation : In some cases, copper can be precipitated from the solution as an insoluble salt, such as copper sulfide, which can then be removed by filtration.[1]

Q2: How do I choose the best copper removal method for my specific diyne product?

A2: The optimal method depends on several factors: the stability and solubility of your product, the scale of the reaction, and the required final purity.[1]

  • For small organic molecules soluble in non-polar organic solvents, aqueous washes with chelating agents followed by a silica gel plug are typically sufficient.[5][7]

  • For sensitive biomolecules or macromolecules , where aqueous extractions might be problematic, methods like dialysis against a buffer containing EDTA are preferred.[5][8]

  • When extremely low levels of residual copper (<10 ppm) are required , such as for pharmaceutical applications, using a specialized scavenger resin is highly recommended.[1][11]

  • If your product is unstable under acidic or basic conditions , you must choose your chelating agent carefully. For example, aqueous ammonium chloride is acidic, while aqueous ammonia is basic.[7] Buffered EDTA solutions (pH ~8) are often a safe, mild choice.[8]

Q3: My product is still blue or green after an initial purification attempt. What does this signify and what should I do?

A3: A persistent blue or green color is a clear indicator of residual copper contamination.[5][8] This can happen if the initial purification was incomplete or if your product itself has chelating properties (e.g., contains nitrogen heterocycles). The solution is to repeat the purification or combine methods. For instance, performing an aqueous EDTA wash before filtering through a plug of silica gel is often very effective.[5][7]

Q4: Can the ligand used in the diyne coupling reaction affect copper removal?

A4: Yes, absolutely. Ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), commonly used in the Hay coupling, are designed to form stable complexes with the copper catalyst.[2][13] While essential for the reaction, these stable complexes can sometimes make the copper more difficult to remove. The choice of a stronger chelating agent or a high-affinity scavenger resin may be necessary to efficiently break apart the copper-ligand complex and sequester the metal.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the workup and purification of diyne reaction mixtures.

Problem Potential Cause(s) Recommended Solution(s)
Persistent blue/green color in the organic layer after multiple aqueous washes. 1. Incomplete Chelation : The chelating agent may be saturated or insufficient. 2. Strong Product-Copper Chelation : Your diyne product may have functional groups that strongly bind to copper.1. Increase Chelator Concentration/Repeated Washes : Perform additional washes with a fresh, concentrated solution of the chelating agent (e.g., 0.5 M EDTA).[1] 2. Switch Chelating Agent : If using ammonium chloride, try aqueous ammonia (if your product is base-stable) or a buffered EDTA solution, which is a stronger chelator.[7][8] 3. Use a Scavenger Resin : For stubborn cases, a high-affinity scavenger resin is the most effective solution.[11]
Low product yield after purification. 1. Product Adsorption : Your product may be adsorbing onto the solid support (silica, alumina, or scavenger resin). 2. Product Co-precipitation : The product might be precipitating along with copper salts. 3. Product Partitioning : If your product has some water solubility, it may be lost in the aqueous phase during extraction.1. Test for Adsorption : Before committing the bulk of your material, test the solubility and elution of a small sample on the chosen solid support.[1] 2. Optimize Precipitation pH : If using precipitation, carefully control the pH to ensure only the copper salt crashes out.[1] 3. Use Brine Wash : During liquid-liquid extraction, wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of your organic product in the aqueous phase.[1][5]
Emulsion formation during liquid-liquid extraction. 1. High Concentration of Salts/Surfactants : The reaction mixture may contain components that stabilize emulsions.1. Add Brine : Add a small amount of saturated NaCl solution to help break the emulsion.[1] 2. Centrifugation : If the emulsion persists, centrifuging the mixture can force the layers to separate.[1] 3. Filter through Celite : Pass the entire mixture through a pad of Celite to break up the emulsion.[1]
Glaser coupling side-reaction (alkyne homocoupling) observed during workup. 1. Oxidation of Cu(I) to active catalytic species : Exposure of the Cu(I) catalyst to air during workup can promote the undesired Glaser coupling side-reaction.[14]1. Maintain Low Temperature : Keep the reaction mixture cold upon exposure to air and proceed immediately with copper removal.[14] 2. Add a Reducing Agent : Add an excess of a reducing agent, like sodium ascorbate, after the primary reaction is complete but before workup to keep the copper in the Cu(I) state and prevent oxidative coupling.[14]

Section 3: Expert Protocols

These are validated, step-by-step protocols for the most common and effective copper removal techniques.

Protocol 1: Aqueous Wash with Buffered EDTA

This is the most common and cost-effective method, suitable for organic products soluble in a water-immiscible solvent.[1] The effectiveness of EDTA is pH-dependent, with optimal chelation occurring around pH 8.[8][15]

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 0.5 M EDTA solution (pH adjusted to 8 with NaOH or NaHCO₃)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, flasks, and rotary evaporator

Procedure:

  • Dilution : Once the diyne reaction is complete, dilute the mixture with an equal volume of an organic solvent like ethyl acetate.

  • First Wash : Transfer the diluted mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution (pH 8).

  • Extraction : Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[5]

  • Separation : Allow the layers to separate and drain the lower aqueous layer.

  • Repeat : Repeat the wash (steps 3-4) with fresh EDTA solution until the aqueous layer is colorless, indicating the bulk of the copper has been removed.

  • Final Washes : Wash the organic layer once with deionized water to remove residual EDTA, followed by one wash with brine to facilitate drying.[1]

  • Drying and Concentration : Drain the organic layer into a clean flask, add anhydrous Na₂SO₄, and swirl. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now significantly depleted of copper.

Protocol 2: Filtration through a Silica Gel Plug

This method is excellent for removing finely suspended copper salts and can be used alone or, more effectively, after an aqueous wash.[7][10]

Materials:

  • Crude product solution (post-aqueous wash, if performed)

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Pasteur pipette or small chromatography column

  • Eluting solvent (e.g., a hexane/ethyl acetate mixture)

Procedure:

  • Prepare the Plug : Place a small plug of cotton at the bottom of a Pasteur pipette. Carefully add a small layer of sand, followed by 2-4 cm of silica gel, and top with another layer of sand.

  • Equilibrate : Wet the plug by passing a small amount of the eluting solvent through it.

  • Load Sample : Concentrate the crude product and redissolve it in a minimal amount of the eluting solvent. Carefully load this solution onto the top of the silica plug.

  • Elute : Gently pass the eluting solvent through the plug, collecting the filtrate. The non-polar diyne product should elute quickly, while the polar copper salts remain adsorbed on the silica.

  • Monitor : Monitor the elution using Thin Layer Chromatography (TLC) to ensure all the product has been collected.

  • Concentrate : Combine the filtrate fractions containing the product and remove the solvent under reduced pressure.

Protocol 3: Copper Removal with a Scavenger Resin

This protocol is ideal for achieving very low residual copper levels (<10 ppm) and is suitable for high-purity applications.[11]

Materials:

  • Crude reaction mixture

  • Copper scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil®)[11][12]

  • Suitable solvent

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Select Resin : Choose a scavenger resin with high affinity for copper.

  • Add Resin : After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[11]

  • Stir : Stir the suspension at room temperature. Scavenging is often complete within 1-3 hours and can sometimes be observed by a color change in the resin.[11][12]

  • Filter : Filter the mixture to remove the resin.

  • Rinse and Concentrate : Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the highly purified product.

Section 4: Comparison of Copper Removal Methods

The following table provides a comparative overview to aid in selecting the most appropriate purification strategy.

MethodTypical Residual Cu[1][11]Product Yield LossAdvantagesDisadvantagesBest Suited For
Aqueous Wash (Ammonia/NH₄Cl) 100 - 500 ppm5 - 15%Simple, inexpensive, and fast.[7]May not achieve very low copper levels; pH sensitivity can be an issue.[7]Initial workup for robust, small organic molecules.
Aqueous Wash (EDTA) < 100 ppm5 - 15%More effective than ammonia for tightly bound copper; mild conditions.[8][11]Can be slower and may require multiple extractions.[1]General purpose removal for a wide range of products.
Silica/Alumina Plug Filtration < 50 ppm10 - 30%Can simultaneously remove other polar impurities.[5]Can lead to significant product loss via adsorption on the column.[1][11]Quick purification of non-polar compounds; often used after an aqueous wash.
Scavenger Resins < 10 ppm < 5% Highly efficient and selective; simple filtration workup; excellent for achieving high purity.[11][12]More expensive than other methods.[1]Final purification step for pharmaceutical intermediates or sensitive materials.
Precipitation (e.g., Na₂S) < 10 ppm5 - 20%Effective for large-scale reactions where rapid removal is needed.Potential for product co-precipitation; generation of H₂S gas if the solution is acidic.[1]Industrial applications where cost and speed are critical.

Section 5: Visual Workflows

Decision-Making for Copper Removal

This diagram outlines a logical workflow for selecting the appropriate copper removal strategy based on key experimental parameters.

G A 1. Dilute Reaction Mixture with Organic Solvent B 2. Add Aqueous EDTA (pH 8) Solution A->B C 3. Shake Vigorously in Separatory Funnel B->C D 4. Separate Layers (Aqueous layer is blue/green) C->D E 5. Repeat Wash until Aqueous Layer is Colorless D->E F 6. Wash with Brine & Dry Organic Layer E->F G 7. Filter & Concentrate F->G H Copper-Free Product G->H

Sources

Optimization

Column chromatography techniques for purifying polar alkynes

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique challenges of purifying polar alkynes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique challenges of purifying polar alkynes. Alkynes—particularly terminal alkynes and propargyl alcohols—exhibit unique electronic properties that often lead to tailing, irreversible binding, or degradation on standard stationary phases.

This portal is designed to move beyond basic troubleshooting. We will explore the chemical causality behind chromatographic failures and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.

Before packing a column, you must match the electronic and steric profile of your alkyne to the correct stationary phase. Use the diagnostic matrix below to determine the optimal purification strategy.

ChromatographyDecision A Crude Polar Alkyne B Is the alkyne terminal or internal? A->B C Internal Alkyne B->C D Terminal Alkyne B->D E Argentation Chromatography (AgNO3-Silica) C->E Separate from alkenes F Are there acid-sensitive groups? (e.g., Propargyl OH) D->F G Deactivated Silica Gel (+ 0.1-1% TEA) F->G Yes (Risk of rearrangement) H Is it highly water-soluble? (e.g., Peptides) F->H No I Reverse-Phase (C18) or Ag-Ion SPE H->I Yes J Standard Silica Gel H->J No

Decision matrix for selecting the optimal purification workflow for polar alkynes.

Quantitative Parameters for Optimization

Success in chromatography relies on precise control of the microenvironment within the column. The table below summarizes the critical quantitative parameters required to optimize your stationary phase.

ParameterOptimal RangeTarget ApplicationCausality / Mechanistic Effect
AgNO₃ Impregnation 10–20% (w/w)Argentation ChromatographyProvides sufficient Ag⁺ sites for reversible π-complexation without clogging the silica pores[1].
TEA Modifier 0.1–1.0% (v/v)Deactivated Silica GelNeutralizes acidic silanols (pKa ~4.5) to prevent acid-catalyzed alkyne degradation[2].
Activation Temp. 100–120°CAgNO₃-Silica PreparationDrives off residual moisture to activate the Ag⁺ coordination sites for optimal π-binding[1].
Activation Time 2–4 hoursAgNO₃-Silica PreparationEnsures complete drying while preventing thermal degradation of the silver salt[1].

Core Methodologies: Self-Validating Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the procedure includes an inherent check to confirm the chemistry is working before you commit your entire sample to the column.

Protocol A: Argentation Column Chromatography (AgNO₃-Silica)

This technique separates molecules based on the degree of unsaturation rather than simple polarity.

Causality: Silver ions (Ag⁺) act as soft Lewis acids, forming reversible π-complexes with the π-electrons of alkenes and alkynes. Because alkynes possess two orthogonal π-bonds, their orbital interactions with Ag⁺ differ significantly from alkenes, altering their retention time and allowing for baseline separation[1].

  • Impregnation: Dissolve silver nitrate in methanol to create a saturated solution. In a fume hood, add standard silica gel to the solution, targeting 10-20% AgNO₃ by weight relative to the silica[1].

  • Drying: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is achieved[1].

  • Photoprotection: Immediately wrap the flask in aluminum foil. Causality: Silver nitrate is highly light-sensitive; photon exposure will reduce Ag⁺ to elemental silver (turning the powder black), permanently destroying its π-binding capability[1].

  • Activation: Heat the powder in an oven at 100-120°C for 2-4 hours, then cool in a desiccator[1].

  • System Validation (TLC Check): Spot your crude mixture on both a standard silica TLC plate and an AgNO₃-impregnated TLC plate. Develop both in your chosen nonpolar solvent. Validation: The alkyne will show a significantly lower Rf on the AgNO₃ plate due to Ag⁺ coordination. If the Rf does not drop, your silica is inactive.

  • Elution: Pack the column using a nonpolar solvent system (e.g., hexanes/ethyl acetate) and elute[1].

Protocol B: Silica Passivation for Acid-Sensitive Polar Alkynes

Propargyl alcohols are notoriously difficult to purify on standard silica due to severe tailing and degradation.

Causality: Silica gel is inherently acidic. When sensitive polar alkynes are exposed to these acidic silanol groups, they hydrogen-bond strongly (causing tailing) or undergo acid-catalyzed isomerizations[2].

  • Mobile Phase Prep: Prepare your desired eluent mixture and add 0.1% to 1% Triethylamine (TEA) (v/v)[2].

  • System Validation (2D-TLC Streak Test): Spot the crude mixture on a standard TLC plate. Develop in the unmodified eluent, dry the plate, rotate it 90 degrees, and develop in the TEA-modified eluent. Validation: If the first dimension shows a long streak and the second dimension resolves into a tight, circular spot, passivation is strictly required.

  • Column Packing: Slurry pack the standard silica gel using the TEA-modified mobile phase. Causality: The basic TEA permanently binds to and neutralizes the highly acidic silanol sites on the silica gel, preventing them from interacting with the alkyne[2].

  • Elution: Load the sample and elute with the TEA-modified solvent.

Troubleshooting Guides & FAQs

Q: Why is my propargyl alcohol degrading into an enone during normal-phase purification? A: This is a classic case of stationary-phase incompatibility. The acidic silanol groups on standard silica gel can catalyze the Meyer-Schuster rearrangement[2]. This transforms your propargyl alcohol into an α,β-unsaturated carbonyl compound (an enone). To prevent this, you must deactivate the silica gel with a basic modifier like TEA prior to loading your sample, which neutralizes the catalytic acidic sites[2].

Q: My terminal alkyne is highly polar and water-soluble (e.g., an alkyne-tagged peptide). Normal phase silica yields 0% recovery. What is the alternative? A: Highly polar alkynes irreversibly partition into the stationary water layer of normal-phase silica. Instead, utilize a solid-phase extraction (SPE) column packed with silver ion-supported carboxylic acid-modified silica gel[3]. This specialized matrix operates efficiently in aqueous or highly polar environments (like 25% isopropanol/water). The terminal alkyne is selectively captured via a reversible interaction, allowing impurities to wash through. The pure alkyne is then eluted using a competitive binder or a mild acid (like 0.1% TFA)[3].

Q: Why do some highly reactive alkynes permanently bind to the silica gel, resulting in poor recovery even with modifiers? A: Beyond simple polarity and hydrogen bonding, terminal alkynes can undergo unintended covalent reactions with the stationary phase. In some contexts, alkynes can undergo hydrosilylation with trace reactive sites (like silica hydrides) on the silica surface. This results in a bidentate attachment or the formation of a strong silicon-carbon double bond (Si=C) due to steric hindrance[4]. If permanent covalent binding is suspected, consider passivating the silica gel extensively or switching to a completely different stationary phase matrix, such as a polymeric resin[4].

Q: Is there an explosion risk when using silver nitrate chromatography with terminal alkynes? A: Yes, if the chemical environment is not strictly controlled. Terminal alkynes possess an acidic acetylenic proton. Under basic conditions, or in the presence of aqueous ammonia (such as during a qualitative Tollen's test), silver ions can displace this proton to form silver acetylides[2]. Silver acetylides are highly shock-sensitive and explosive when dry[2]. Always maintain non-basic conditions during argentation chromatography of terminal alkynes. If you perform a Tollen's test to verify the presence of your alkyne, immediately quench the resulting precipitate with a dilute strong acid (e.g., nitric acid) to destroy the explosive acetylide[2].

References

Sources

Troubleshooting

1,3-Diyne Synthesis Support Center: Troubleshooting &amp; Diagnostics

Welcome to the Technical Support Center for 1,3-diyne synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex mechanistic side reactions inherent to carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-diyne synthesis. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex mechanistic side reactions inherent to


 carbon cross-couplings.

Diagnostic Workflow

Workflow Start 1,3-Diyne Synthesis Troubleshooting ReactionType Target Reaction Type? Start->ReactionType Hetero Heterocoupling (Cadiot-Chodkiewicz) ReactionType->Hetero Homo Homocoupling (Glaser/Hay) ReactionType->Homo Issue1 High Symmetric Byproduct? Hetero->Issue1 Issue2 Reaction Stalls / Low Yield? Hetero->Issue2 Homo->Issue2 Issue3 Tar / Polymerization? Homo->Issue3 Sol1 Add Sodium Ascorbate (Reductant) Issue1->Sol1 Sol2 Check Cu(I) State & Base Equivalents Issue2->Sol2 Sol3 Lower Temp & Increase Dilution Issue3->Sol3

Caption: Diagnostic workflow for troubleshooting 1,3-diyne synthesis side reactions.

Frequently Asked Questions (Mechanistic Causality)

Q: Why am I seeing massive amounts of symmetrical diyne during my Cadiot-Chodkiewicz heterocoupling? A: This is the most common side reaction in unsymmetrical 1,3-diyne synthesis. It stems from two competing pathways:

  • Oxidative Homocoupling (Glaser-Hay pathway): The terminal alkyne undergoes homocoupling if [1].

  • Reductive Homocoupling: The 1-haloalkyne can undergo a [2]. Causality: When the electronic properties of the haloalkyne and terminal alkyne are similar, the kinetic differentiation between cross-coupling and homocoupling diminishes[3].

Q: How does the oxidation state of Copper dictate the reaction pathway? A: The Cadiot-Chodkiewicz reaction strictly relies on a Cu(I) catalytic cycle. If Cu(I) oxidizes to Cu(II) (e.g., via atmospheric


), it triggers the [4]. Maintaining the Cu(I) state is paramount to achieving high heterocoupling selectivity[5].

Q: My Glaser coupling is producing black, tar-like substances. What is happening? A: Tarring or polymerization typically occurs due to excessive reaction temperatures or highly concentrated conditions[6]. Alkynes, particularly electron-rich or highly conjugated ones, can undergo when subjected to prolonged heating in the presence of strong bases and metal catalysts[6].

Troubleshooting Guides

Issue 1: Severe Homocoupling in Cadiot-Chodkiewicz Reactions

Root Cause: Uncontrolled oxidation of Cu(I) and competing kinetic pathways[1]. Solutions:

  • Reductant Addition (The Ascorbate Method): Adding a stoichiometric amount of [5]. It continuously reduces any formed Cu(II) back to Cu(I), effectively shutting down the oxidative Glaser homocoupling pathway and suppressing the reductive homocoupling of the haloalkyne[1]. This allows the reaction to be run in open air[2].

  • Stoichiometric Imbalance: If ascorbate is not viable, use a large excess (e.g., 1.2 - 2.0 equivalents) of the cheaper alkyne to statistically drive the heterocoupling[6].

  • Alternative Electrophiles: Consider switching to a using alkynyl carboxylates and 1,1-dibromo-1-alkenes, which inherently prevents terminal alkyne homocoupling[3].

Issue 2: Reaction Stalls Before Complete Conversion

Root Cause: Catalyst deactivation or base depletion[6]. Solutions:

  • Base Monitoring: The coupling consumes the amine base (e.g., n-butylamine) to neutralize the hydrohalic acid byproduct. Ensure an adequate amount of base is present, as depletion will stall the reaction[6].

  • Ligand Optimization: In copper-catalyzed reactions, the choice of ligand (e.g., TMEDA, neocuproine) dictates the solubility and aggregation state of the copper complex[4]. If precipitation occurs, switch to a more solubilizing ligand or add a co-solvent like DMF or THF[7].

Quantitative Data Comparison

The following table summarizes common 1,3-diyne synthesis methods, their primary side reactions, and proven mitigation strategies.

Synthesis MethodTarget ProductTypical Catalyst/BasePrimary Side ReactionMitigation Strategy
Glaser-Hay Symmetrical 1,3-DiynesCuCl / TMEDA /

Polymerization / TarringDilution, strict temp control[6]
Standard Cadiot-Chodkiewicz Unsymmetrical 1,3-DiynesCuBr / AmineHigh HomocouplingExcess alkyne, strict inert atm[1]
Air-Tolerant Cadiot-Chodkiewicz Unsymmetrical 1,3-DiynesCuBr / Amine / AscorbateMinimal Homocoupling1.0 eq Sodium Ascorbate[5]
Decarboxylative Coupling Unsymmetrical 1,3-DiynesCuI / NeocuproineMinimal HomocouplingUse 1,1-dibromo-1-alkenes[3]

Validated Experimental Protocol

Air-Tolerant Cadiot-Chodkiewicz Cross-Coupling (Self-Validating System)

This protocol utilizes sodium ascorbate to suppress side reactions, eliminating the need for Schlenk techniques or inert gas atmospheres[5].

Materials:

  • Terminal alkyne (0.30 mmol, 1.2 equiv)[5]

  • 1-Bromoalkyne (0.25 mmol, 1.0 equiv)[5]

  • CuBr (3.6 mg, 0.025 mmol, 10 mol%)[5]

  • Sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv)[5]

  • n-Butylamine (52 µL, 0.25 mmol, 1.0 equiv)[5]

  • Ethanol (Analytical grade)[5]

Step-by-Step Methodology:

  • Catalyst Preparation: To a reaction vial (open to the air), add ethanol (0.5 mL), CuBr (10 mol%), and sodium ascorbate (1.0 equiv)[5].

    • Causality Check: The suspension should not turn green/blue. The ascorbate immediately reduces any ambient Cu(II) to Cu(I), ensuring the catalyst is active and preventing oxidative homocoupling[1].

  • Alkyne Addition: Cool the suspension in an ice bath (0 °C). Add a solution of the terminal alkyne in ethanol (0.5 mL), followed by n-butylamine (1.0 equiv)[5].

    • Causality Check: Cooling prevents exothermic degradation and minimizes volatile loss before the electrophile is introduced.

  • Electrophile Addition: Dropwise add a solution of the 1-bromoalkyne in ethanol (0.5 mL)[5].

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes[5].

    • Validation: Monitor via TLC. The absence of a high-Rf symmetrical diyne spot confirms the successful suppression of the Glaser-Hay side reaction.

  • Workup: Dilute the reaction mixture with diethyl ether (30 mL) and extract with 1 M aqueous NaOH (3 × 10 mL) to remove the ascorbate and amine salts[5]. Acidify the combined aqueous phase with 2M HCl and back-extract if necessary[5]. Dry the organic phase over

    
    , filter, and concentrate under reduced pressure[5].
    

References

  • Title: Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylates with 1,1-Dibromo-1-alkenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organic & Biomolecular Chemistry (Cadiot-Chodkiewicz coupling review) Source: RSC Publishing URL: [Link]

Sources

Optimization

Diagnostic Decision Tree: Selecting Your Air-Tolerant System

Welcome to the Technical Support Center for Air-Tolerant Sonogashira Cross-Coupling. This guide is engineered for researchers, process chemists, and drug development professionals who need to execute robust C(sp)–C(sp²)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Air-Tolerant Sonogashira Cross-Coupling. This guide is engineered for researchers, process chemists, and drug development professionals who need to execute robust C(sp)–C(sp²) bond formations outside the constraints of an inert glovebox.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols designed to ensure high-fidelity coupling under atmospheric conditions.

Before troubleshooting a failed reaction, ensure you have selected the correct catalytic system for your specific substrates. The diagram below outlines the logic for choosing between ascorbate-assisted and copper-free methodologies.

DecisionTree Start Air-Tolerant Sonogashira Substrate Substrate Type? Start->Substrate ArylIB Aryl Iodide/Bromide Substrate->ArylIB ArylCl Aryl Chloride Substrate->ArylCl Homocoupling Homocoupling Concern? ArylIB->Homocoupling Action3 Use Pd-149 / Pd-132 (Bulky Phosphine) ArylCl->Action3 YesHomo Yes (Terminal Alkyne Excess) Homocoupling->YesHomo NoHomo No Homocoupling->NoHomo Action2 Use [DTBNpP]Pd(crotyl)Cl (Copper-Free) YesHomo->Action2 Action1 Use Ascorbate + Pd(II)/Cu(II) (In-situ reduction) NoHomo->Action1

Diagnostic workflow for selecting air-tolerant Sonogashira conditions based on substrate.

Troubleshooting & FAQs

Q1: I am trying to run a standard Sonogashira coupling on the benchtop, but I am seeing massive amounts of alkyne homocoupling. How do I stop this? A1: You are observing the classic Glaser-Hay homocoupling. In the presence of atmospheric oxygen, the Cu(I) co-catalyst is oxidized to Cu(II), which drives the oxidative dimerization of your terminal alkyne[1].

  • Solution A (In-situ Reduction): Add a mild reductant like sodium ascorbate or ascorbic acid. Ascorbate acts as an oxygen scavenger and continuously reduces Cu(II) back to Cu(I), effectively suppressing the oxidative homocoupling pathway and allowing the use of stoichiometric alkyne ratios in air[2].

  • Solution B (Copper-Free): Switch to a copper-free protocol. Using an air-stable, monoligated precatalyst like [DTBNpP]Pd(crotyl)Cl eliminates copper entirely. Without copper, the Glaser-Hay pathway is physically impossible, allowing for clean cross-coupling at room temperature[3].

Q2: My Pd(PPh₃)₄ catalyst dies before the reaction reaches 20% conversion when run in screw-capped vials without argon. What is the mechanism of failure? A2: Pd(PPh₃)₄ is a highly air-sensitive Pd(0) complex. Atmospheric O₂ rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II)-peroxo complexes, halting the catalytic cycle[2].

  • Fix: Do not use pre-formed Pd(0) sources in air. Instead, use a bench-stable Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) combined with ascorbic acid[4]. The ascorbate acts as an in-situ reductant, continuously regenerating and protecting the active Pd(0) species from oxygen poisoning.

Q3: I need to couple an unactivated aryl chloride in air. My standard Pd/Cu + ascorbate system isn't working. Why? A3: Aryl chlorides possess high C–Cl bond dissociation energies (~96 kcal/mol), making the initial oxidative addition step thermodynamically challenging. Standard ligands like PPh₃ do not provide sufficient electron density to the palladium center to break this bond[5].

  • Fix: Utilize a specialized copper-free system with a bulky, highly electron-rich phosphine ligand. The commercially available Pd-149 catalyst (utilizing the t-Bu2(p-NMe2C6H4)P ligand) features a bent P−Pd−P structure (angle of 174.7°) that drastically accelerates the oxidative addition of aryl chlorides under mild, copper-free conditions[5].

Mechanistic Pathway: Ascorbate Protection

To understand why the ascorbate additive works, review the modified catalytic cycle below. Ascorbate serves a dual function: it reduces the bench-stable Pd(II) precatalyst to the active Pd(0) state and actively rescues any Pd(0) that becomes oxidized by ambient air[2].

Mechanism PdII Pd(II) Precatalyst (Air Stable) Pd0 Pd(0) Active Catalyst PdII->Pd0 Reduction Ascorbate Ascorbate Reductant Ascorbate->PdII DeadPd Inactive Pd(II)-Peroxo Ascorbate->DeadPd Rescues Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pd0->DeadPd Oxidation TransMet Transmetalation (Cu-Alkyne) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration O2 O2 (Air) O2->DeadPd DeadPd->Pd0

Ascorbate-mediated protection of the Pd(0) catalytic cycle under atmospheric conditions.

Quantitative Data Comparison

The following table summarizes the performance metrics and operational requirements of standard versus air-tolerant methodologies[3],[4].

ParameterStandard SonogashiraAscorbate-Assisted (Air-Tolerant)Copper-Free Monoligated (Air-Tolerant)
Catalyst Source Pd(PPh₃)₄ (Air-sensitive)PdCl₂(PPh₃)₂ (Bench-stable)[DTBNpP]Pd(crotyl)Cl (Bench-stable)
Co-Catalyst CuICuBr₂None
Atmosphere Strict Argon/N₂Open Air / Screw-capped vialOpen Air / Screw-capped vial
Key Additive NoneSodium AscorbateNone
Glaser Homocoupling High (if O₂ present)Suppressed (<5%)Eliminated (0%)
Typical Yield (Ar-Br) 85-95% (Inert) / <20% (Air)85-98% (Air)80-97% (Air)

Validated Experimental Protocols

Protocol A: Ascorbate-Assisted Air-Tolerant Sonogashira[2]

Best for standard aryl iodides/bromides where copper is tolerated but inert gas is unavailable.

  • Preparation: To a standard 4 mL glass vial open to the air, add ethanol (0.5 mL).

  • Catalyst Loading: Add 0.2 mol %[PdCl₂(PPh₃)₂], 1.0 mol % [CuBr₂(PMDETA)], and sodium ascorbate (1.0 mol. equiv).

    • Self-Validation Check: The addition of sodium ascorbate will cause the suspension to shift from a dark/greenish Cu(II)/Pd(II) resting state to a characteristic yellowish/orange hue. This color metric confirms the successful in-situ generation of the active Pd(0) and Cu(I) species.

  • Reagent Addition: Add the terminal alkyne (1.2 mol. equiv.) followed by the amine base (e.g., n-butylamine, 1.0 mol. equiv.). Finally, add the aryl halide (1.0 mol. equiv.).

  • Reaction: Seal the vial with a standard screw cap (do not purge with inert gas) and stir at room temperature or mild heating (depending on the aryl halide) for 30–120 minutes.

  • Work-up: Dilute with Et₂O, extract with 1 M aqueous NaOH to remove ascorbate byproducts, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Copper-Free Air-Stable Precatalyst Sonogashira[3]

Best for complex pharmaceuticals, unactivated aryl bromides, and systems highly prone to homocoupling.

  • Preparation: To a screw-capped vial open to the air, add the aryl bromide (1.0 equiv) and terminal alkyne (1.2 equiv).

  • Solvent & Base: Dissolve the reagents in dimethyl sulfoxide (DMSO) (0.2 M). Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) as the base.

  • Catalyst Activation: Add the bench-stable precatalyst [DTBNpP]Pd(crotyl)Cl (2-5 mol %).

    • Self-Validation Check: The precatalyst remains dormant until it encounters the amine base. Upon addition, the base promotes the reductive elimination of the crotyl group, triggering the active monoligated L1Pd(0) cycle. A color change to deep red/brown indicates active catalyst turnover.

  • Reaction: Seal the vial and stir at room temperature for 2–16 hours.

  • Work-up: Quench with water, extract with ethyl acetate, wash the organic layer with brine to remove DMSO, dry, and concentrate.

References

  • Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings Source: Organic Letters, 2023. Alfred K. K. Fung, Madison J. Sowden, Michelle L. Coote, Michael S. Sherburn. URL:[Link][2]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: ACS Omega, 2018. National Center for Advancing Translational Sciences, NIH. URL:[Link][3]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects Source: Journal of Organic Chemistry, 2013. Xiaotao Pu, Hongbo Li, Thomas J. Colacot. URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,4-Diyn-1-ols versus 2,4-Dienols

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for the strategic design of synthetic routes and the creation of novel mo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for the strategic design of synthetic routes and the creation of novel molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two highly versatile, yet distinct, classes of unsaturated alcohols: 2,4-diyn-1-ols and 2,4-dienols. By examining their characteristic transformations, supported by experimental data and mechanistic insights, this document aims to equip scientists with the knowledge to effectively harness the unique synthetic potential of each scaffold.

Introduction: Structural and Electronic Divergence

At first glance, 2,4-diyn-1-ols and 2,4-dienols share a common feature: a five-carbon backbone containing a terminal hydroxyl group and unsaturation at the 2 and 4 positions. However, the nature of this unsaturation—conjugated triple bonds in the former and double bonds in the latter—gives rise to fundamentally different electronic properties and, consequently, disparate chemical reactivity.

The conjugated diene system in 2,4-dienols creates an electron-rich π-system, making them excellent candidates for pericyclic reactions and susceptible to electrophilic attack.[1] The delocalization of π-electrons across the four sp²-hybridized carbons leads to a stabilized structure that readily engages with electron-deficient species.[1]

In contrast, 2,4-diyn-1-ols possess a linear arrangement of four sp-hybridized carbons. The triple bonds are electron-rich, yet the sp-hybridization imparts a higher degree of s-character, making the carbons more electronegative than their sp² counterparts.[2] This influences the acidity of the terminal alkyne proton and the propargylic proton, and predisposes the molecule to a unique set of addition and rearrangement reactions, often catalyzed by acids or transition metals. Notably, propargyl alcohols exhibit greater acidity (pKa ≈ 13.6) compared to their allyl alcohol analogues (pKa ≈ 15.5), a direct consequence of the sp-hybridized carbon's ability to stabilize the resulting anion.[2]

This fundamental electronic divergence dictates the preferred reaction pathways for each class of compounds, which will be explored in the following sections.

Characteristic Reactivity of 2,4-Dienols: The Realm of Cycloadditions and Electrophilic Additions

The conjugated diene motif in 2,4-dienols is the primary driver of their reactivity, making them archetypal substrates for cycloaddition and electrophilic addition reactions.

The Diels-Alder Reaction: A Gateway to Six-Membered Rings

The [4+2] cycloaddition, or Diels-Alder reaction, is a hallmark of conjugated dienes, providing a powerful and atom-economical method for the synthesis of cyclohexene derivatives.[3] 2,4-Dienols can readily participate as the diene component, reacting with a variety of dienophiles.

The reaction proceeds in a concerted fashion, and the stereochemistry of the starting diene and dienophile is retained in the product.[4] For the reaction to occur, the diene must be able to adopt an s-cis conformation. The presence of substituents on the diene and dienophile can influence the reaction rate and regioselectivity. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[3]

Experimental Protocol: Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride [5]

This experiment exemplifies the Diels-Alder reaction of a 2,4-dienol, followed by an intramolecular lactonization.

  • Reactants: 2,4-hexadien-1-ol (diene) and maleic anhydride (dienophile).

  • Solvent: Toluene.

  • Procedure:

    • Dissolve 2,4-hexadien-1-ol and maleic anhydride in toluene in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux. The Diels-Alder reaction proceeds readily under these conditions.

    • Following the cycloaddition, the pendant hydroxyl group attacks the anhydride intramolecularly, leading to the formation of a lactone.

    • Upon cooling, the product crystallizes and can be isolated by filtration.

Electrophilic Addition: Kinetic vs. Thermodynamic Control

Electrophilic addition to conjugated dienes like 2,4-dienols can lead to a mixture of 1,2- and 1,4-addition products. This is due to the formation of a resonance-stabilized allylic carbocation intermediate.[6]

The distribution of these products is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product.[6]

G cluster_0 Electrophilic Addition to a 2,4-Dienol Dienol 2,4-Dienol Carbocation Resonance-Stabilized Allylic Carbocation 1,2-Adduct 1,2-Addition Product (Kinetic Product) 1,4-Adduct 1,4-Addition Product (Thermodynamic Product)

Characteristic Reactivity of 2,4-Diyn-1-ols: A World of Rearrangements and Domino Reactions

The chemistry of 2,4-diyn-1-ols is dominated by the reactivity of the alkyne functionalities and the propargylic alcohol group, often leading to complex molecular rearrangements and domino reaction sequences.

Acid-Catalyzed Rearrangements: Meyer-Schuster and Rupe Pathways

In the presence of acid, propargylic alcohols, including 2,4-diyn-1-ols, can undergo rearrangement to form α,β-unsaturated carbonyl compounds. Two primary pathways are the Meyer-Schuster and Rupe rearrangements.[7]

  • Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed 1,3-hydroxyl shift of a secondary or tertiary propargylic alcohol to form an α,β-unsaturated ketone or aldehyde.[7][8] The reaction proceeds through an allene intermediate.[9]

  • Rupe Rearrangement: Tertiary propargyl alcohols can also undergo the Rupe rearrangement, which competes with the Meyer-Schuster pathway. This rearrangement typically yields α,β-unsaturated ketones through a different mechanistic pathway involving an enyne intermediate.[7]

The choice of catalyst and reaction conditions can influence the selectivity between these two rearrangements. While traditional methods employed strong acids, milder conditions using transition metal catalysts have been developed.[7]

G cluster_0 Acid-Catalyzed Rearrangements of a Propargylic Alcohol Propargylic_Alcohol Tertiary 2,4-Diyn-1-ol Meyer_Schuster Meyer-Schuster Product (α,β-Unsaturated Ketone) Rupe Rupe Product (α,β-Unsaturated Ketone)

Domino Reactions: Rapid Construction of Complex Heterocycles

2,4-Diyn-1-ols are excellent substrates for domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity.[10][11][12][13] These reactions often involve the initial activation of the propargylic alcohol followed by a series of intramolecular cyclizations and rearrangements.

For instance, the reaction of 2,4-diyn-1-ols with 1,3-dicarbonyl compounds can lead to the formation of aryl/heteroaryl-fused benzofurans and indoles in a single step.[10][11][12] This transformation involves a domino propargylation/furanylation/benzannulation sequence.[10][11][12]

Table 1: Representative Domino Reaction of 1,5-Diphenylpenta-2,4-diyn-1-ol [11]

Entry1,3-Dicarbonyl CompoundProductYield (%)
1Ethyl acetoacetate2-Methyl-1,3-diphenylnaphtho[2,1-b]furan-4-carboxylate91
2Acetylacetone1-(1,3-Diphenylnaphtho[2,1-b]furan-2-yl)ethan-1-one83

Experimental Protocol: Synthesis of Aryl-Fused Benzofurans from a 2,4-Diyn-1-ol [11]

  • Reactants: 1,5-Diphenylpenta-2,4-diyn-1-ol and a 1,3-dicarbonyl compound.

  • Catalyst/Reagents: Acid catalyst (e.g., p-TsOH) followed by a base (e.g., K₂CO₃).

  • Solvent: Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of the 2,4-diyn-1-ol and the 1,3-dicarbonyl compound in acetonitrile, add the acid catalyst at 0 °C and stir at room temperature.

    • After the initial propargylation is complete, add the base to the reaction mixture.

    • Heat the reaction to 80 °C to promote the intramolecular cyclization and benzannulation.

    • After completion, the product is isolated and purified by column chromatography.

Comparative Reactivity: A Head-to-Head Analysis

While direct, quantitative kinetic comparisons of 2,4-diyn-1-ols and 2,4-dienols in the same reaction are scarce in the literature, a robust qualitative and semi-quantitative comparison can be drawn based on their inherent electronic properties and the reactivity of their core functional units.

A study on the reaction of solvated electrons with propargyl alcohol and allyl alcohol provides a valuable insight into the relative reactivity of the alkyne and alkene functionalities in an alcoholic scaffold. The rate constant for the reaction with propargyl alcohol was found to be significantly larger than that for allyl alcohol, with a ratio of k(propargyl)/k(allyl) of 10.5 in water.[14] This suggests a higher intrinsic reactivity of the triple bond towards certain reagents compared to the double bond.

Table 2: Comparison of Key Reactivity Features

Feature2,4-Diyn-1-ols2,4-Dienols
Primary Reaction Type Rearrangements, Domino ReactionsCycloadditions, Electrophilic Additions
Key Intermediates Allenes, Enyne intermediates, Propargylic cationsResonance-stabilized allylic carbocations
Driving Force Formation of stable carbonyl compounds, Aromatization in domino sequencesFormation of stable six-membered rings, Formation of stable σ-bonds
Typical Catalysts Brønsted/Lewis acids, Transition metals (Au, Ag, Ru)Often thermal, can be Lewis acid-catalyzed
Product Complexity Can lead to highly complex, fused heterocyclic systems in a single stepPrimarily forms substituted cyclohexene derivatives

G cluster_0 Reactivity Comparison Start Unsaturated Alcohol Diynol 2,4-Diyn-1-ol Dienol 2,4-Dienol Diynol_Reactions Rearrangements Domino Reactions Dienol_Reactions Cycloadditions Electrophilic Additions

Conclusion: Strategic Selection for Synthetic Advantage

The choice between a 2,4-diyn-1-ol and a 2,4-dienol as a synthetic precursor should be a strategic one, guided by the desired final molecular architecture.

  • For the construction of six-membered rings and for transformations involving electrophilic addition , 2,4-dienols are the substrates of choice. Their predictable participation in Diels-Alder reactions provides a reliable entry into a wide range of substituted cyclohexenes.

  • For the synthesis of complex, fused heterocyclic systems and for accessing α,β-unsaturated carbonyl compounds through rearrangement , 2,4-diyn-1-ols offer a unique and powerful synthetic platform. Their propensity to undergo domino reactions allows for the rapid assembly of intricate molecular frameworks from simple starting materials.

By understanding the fundamental principles that govern the reactivity of these two classes of compounds, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

  • The reactivity of allyl and propargyl alcohols with solvated electrons: temperature and solvent effects. Canadian Science Publishing. Available at: [Link]

  • Propargyl alcohol - Wikipedia. Wikipedia. Available at: [Link]

  • Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. PubMed. Available at: [Link]

  • Diels-Alder Reaction. Available at: [Link]

  • Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. ACS Publications. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. ACS Publications. Available at: [Link]

  • Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols. ACS Publications. Available at: [Link]

  • Meyer–Schuster rearrangement - Wikipedia. Wikipedia. Available at: [Link]

  • One-Pot Synthesis of Substituted Furans and Pyrroles from Propargylic Dithioacetals. New Annulation Route to Highly Photoluminescent Oligoaryls. ACS Publications. Available at: [Link]

  • Synthesis of 2,4-disubstituted furans and 4,6-diaryl-substituted 2,3- benzo-1,3a,6a-triazapentalenes. Semantic Scholar. Available at: [Link]

  • A Short, Gram-Scale Synthesis of 2,5-Disubstituted Furans. Researcher.Life. Available at: [Link]

  • The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course. Semantic Scholar. Available at: [Link]

  • A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives. ResearchGate. Available at: [Link]

  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI. Available at: [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. National Institutes of Health. Available at: [Link]

  • Are alcohols are more reactive than alkenes? Quora. Available at: [Link]

    • The Diels-Alder Cycloaddition Reaction. Available at: [Link]

  • (DOC) Experiment 1: Diels Alder reaction. Academia.edu. Available at: [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pyrrole as a dienophile in intramolecular inverse electron-demand Diels-Alder reactions with 1,2,4-triazines. R Discovery. Available at: [Link]

  • 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Chemistry LibreTexts. Available at: [Link]

  • Why is diene more reactive than alkene? Chemistry Stack Exchange. Available at: [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Indium-Mediated 2-Oxonia Cope Rearrangement of 1,4-Dienols to 1,3-Dienols. ACS Publications. Available at: [Link]

  • Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono (Exclusively Z-Selective)-/Disubstituted α-Iodo-α,β-Unsaturated Esters. Organic Chemistry Portal. Available at: [Link]

  • 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Chemistry LibreTexts. Available at: [Link]

  • Formation of Alkenes by Arene, Alkyne, and Diene Addition Reactions: A Guide to Functional Group Preparations. ResearchGate. Available at: [Link]

  • ALKENES, ALKYNES & CONJUGATE DIENES. Available at: [Link]

  • The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Royal Society of Chemistry. Available at: [Link]

  • 1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps. Available at: [Link]

  • Brønsted Acid–Catalyzed Meyer–Schuster Rearrangement for the Synthesis of α , β -Unsaturated Carbonyl Compounds. ResearchGate. Available at: [Link]

  • Indium-Mediated 2-Oxonia Cope Rearrangement of 1,4-Dienols to 1,3-Dienols. National Institutes of Health. Available at: [Link]

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Comparative

Spectroscopic Profiling of Diynes: A Comparative Guide to Conjugated vs. Isolated Systems

As a Senior Application Scientist, I frequently encounter the need to unambiguously differentiate between conjugated (1,3-diynes) and isolated (non-conjugated) diyne systems. This distinction is not merely an academic ex...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to unambiguously differentiate between conjugated (1,3-diynes) and isolated (non-conjugated) diyne systems. This distinction is not merely an academic exercise in structural elucidation; the unique electronic architecture of 1,3-diynes has driven their widespread adoption in advanced materials, nonlinear optics, and as highly sensitive bioorthogonal probes in drug development.

This guide provides a rigorous, causality-driven comparison of their spectroscopic behaviors, moving beyond mere data listing to explain the quantum mechanical phenomena driving these spectral signatures.

The Physics of Conjugation: Causality in Spectral Shifts

The fundamental difference between a conjugated 1,3-diyne and an isolated diyne (e.g., 1,5-hexadiyne) lies in the spatial overlap of their


-orbitals. In isolated systems, the sp

-hybridized carbon(s) act as an insulating barrier, localizing the electron density. In 1,3-diynes, the adjacent sp-hybridized carbons allow continuous

-orbital overlap. This extended delocalization lowers the overall energy of the system, splits the molecular orbitals into lower-energy bonding and higher-energy antibonding states, and significantly reduces the HOMO-LUMO gap[1].

Spectroscopic Modalities: A Comparative Analysis

UV-Vis Spectroscopy: Probing the HOMO-LUMO Gap

In isolated diynes, the


 electronic transitions require high energy. Consequently, the 

is typically pushed below 200 nm, often overlapping with the absorption cutoffs of common solvents.

Conversely, the reduced HOMO-LUMO gap in conjugated diynes induces a pronounced bathochromic (red) shift. For example, 1,3-butadiyne exhibits primary absorption bands extending well into the 220–250 nm range. When electron-donating or withdrawing groups are attached to the diyne termini, this "push-pull" conjugation can further shift the absorption into the visible spectrum, a property heavily exploited in the design of strong charge-transfer chromophores[2].

Vibrational Spectroscopy (Raman & IR): Polarizability vs. Dipole Moment

Vibrational spectroscopy offers the most definitive structural validation for diynes. The selection rules dictate that Infrared (IR) intensity depends on the change in dipole moment (


), while Raman intensity depends on the change in polarizability (

).
  • Raman Spectroscopy : Conjugated 1,3-diynes possess a highly polarizable, extended

    
    -electron cloud. During a symmetric C≡C stretch, this electron cloud undergoes a massive fluctuation in volume, resulting in an exceptionally intense Raman scattering signal. This intense, narrow peak occurs in the "cellular silent region" (2200–2250 cm
    
    
    
    ), making conjugated diynes the gold standard for multiplexed bioorthogonal Raman imaging in live cells[3]. Isolated diynes, possessing localized and less polarizable
    
    
    -bonds, show much weaker Raman signals[4].
  • Infrared (IR) Spectroscopy : Due to the rule of mutual exclusion, perfectly symmetrical 1,3-diynes (e.g., 1,4-diphenylbuta-1,3-diyne) are completely IR-inactive for the C≡C stretch because the vibration produces zero net change in the molecular dipole moment. Isolated diynes, which typically lack this strict centrosymmetry across the entire molecule, display standard weak-to-moderate IR stretches around 2100–2260 cm

    
    .
    
Nuclear Magnetic Resonance ( C NMR): Magnetic Anisotropy

The sp-hybridized carbons of alkynes are highly shielded due to diamagnetic anisotropy, typically resonating between 75–85 ppm in isolated internal alkynes. In conjugated diynes, the extended electron delocalization alters the magnetic shielding tensor. This typically results in an upfield shift for the internal sp carbons (often 65–80 ppm) compared to their isolated counterparts, though exact values are highly dependent on the terminal substituents[5].

Quantitative Data Presentation

To facilitate rapid analytical decision-making, the following table summarizes the key spectroscopic parameters used to differentiate these systems:

Spectroscopic TechniqueParameterIsolated Diyne (e.g., 1,5-Hexadiyne)Conjugated Diyne (e.g., 1,3-Butadiyne)Mechanistic Driver
UV-Vis

(

)
< 200 nm (High energy)> 220 nm (Bathochromic shift)Reduced HOMO-LUMO gap due to

-delocalization.
Raman C≡C Stretch IntensityWeak to ModerateExtremely Strong (Hyper-Raman active)Enhanced polarizability of the extended

-system.
Raman Peak Position~2100 - 2260 cm

~2200 - 2250 cm

Conjugation slightly lowers the force constant.
Infrared (IR) C≡C Stretch IntensityWeak to ModerateWeak to Inactive (if centrosymmetric)Rule of mutual exclusion / lack of dipole change.

C NMR
sp Carbon Chemical Shift~75 - 85 ppm~65 - 80 ppm (Upfield shift typical)Extended diamagnetic anisotropy and shielding.

Self-Validating Experimental Protocol: Raman & UV-Vis Profiling

To ensure scientific integrity, I employ a self-validating workflow where orthogonal techniques confirm the same structural hypothesis. A single spectrum can be misleading; a correlated dataset is definitive.

Step 1: Sample Preparation & Baseline Establishment

  • Prepare a 10 mM solution of the target diyne in a non-UV-absorbing, Raman-transparent solvent (e.g., spectroscopic grade DMSO or Cyclohexane).

  • Self-Validation Check: Record a solvent-only blank to establish the baseline and identify solvent artifacts (e.g., DMSO Raman peaks at 2915 cm

    
     and 1042 cm
    
    
    
    ).

Step 2: UV-Vis Absorbance Measurement

  • Transfer the sample to a 1 cm path-length quartz cuvette.

  • Scan the absorption profile from 190 nm to 400 nm.

  • Self-Validation Check: Perform a serial dilution (10 mM down to 10 µM). Plot Absorbance vs. Concentration. A linear fit confirming the Beer-Lambert law validates that the peak is a true molecular electronic transition and not an artifact of molecular aggregation. A

    
     > 220 nm strongly indicates a conjugated system.
    

Step 3: Stimulated Raman Scattering (SRS) or Spontaneous Raman Measurement

  • Excite the sample using a 532 nm or 785 nm laser. Keep laser power <10 mW to prevent localized sample heating or photo-degradation.

  • Acquire spectra in the 2000–2400 cm

    
     window (the cellular silent region).
    
  • Self-Validation Check: To confirm the signal originates from the highly polarizable diyne and not background fluorescence, acquire an off-resonance spectrum approximately ~30 cm

    
     away from the peak maximum and subtract it from the on-resonance data[3]. An intense, sharp peak remaining at ~2215 cm
    
    
    
    definitively confirms a conjugated diyne.

Spectroscopic Differentiation Workflow

DiyneAnalysis Start Unknown Diyne Sample UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis Raman Raman Spectroscopy (Vibrational Polarizability) Start->Raman NMR 13C NMR Spectroscopy (Magnetic Anisotropy) Start->NMR UV_Iso λ_max < 200 nm (Large HOMO-LUMO Gap) UVVis->UV_Iso No π-π overlap UV_Conj λ_max > 220 nm (Reduced HOMO-LUMO Gap) UVVis->UV_Conj Extended π-conjugation Raman_Iso Weak/Moderate Signal (~2100-2260 cm⁻¹) Raman->Raman_Iso Localized e- cloud Raman_Conj Intense Signal in Silent Region (~2200-2250 cm⁻¹) Raman->Raman_Conj Highly polarizable π-system NMR_Iso Standard sp Shifts (~75-85 ppm) NMR->NMR_Iso Localized anisotropy NMR_Conj Upfield sp Shifts (~65-80 ppm) NMR->NMR_Conj Extended shielding Result_Iso Isolated Diyne Confirmed UV_Iso->Result_Iso Result_Conj Conjugated Diyne Confirmed UV_Conj->Result_Conj Raman_Iso->Result_Iso Raman_Conj->Result_Conj NMR_Iso->Result_Iso NMR_Conj->Result_Conj

Logical workflow for orthogonal spectroscopic differentiation of diyne systems.

References

  • Facile 1,1-Carboboration Reaction of a Diarylphosphino-substituted Conjugated Diyne, Zeitschrift für Naturforschung.5

  • Stretching the Bisalkyne Raman Spectral Palette Reveals a New Electrophilic Covalent Motif, ResearchGate. 3

  • Alkyne-tag Raman imaging and sensing of bioactive compounds, Springer Nature Experiments. 6

  • Conjugated Systems, Orbital Symmetry and UV Spectroscopy, Rutgers University. 1

  • Chapter 13 Conjugated Unsaturated Systems, Hashemite University.

  • New Highly Sensitive and Specific Raman Probe for Live Cell Imaging of Mitochondrial Function, National Institutes of Health (NIH). 4

  • Donor‐Substituted Cyanoethynylethenes: π‐Conjugation and Band‐Gap Tuning in Strong Charge‐Transfer Chromophores, Chemistry - A European Journal. 2

Sources

Validation

Stability Analysis of Conjugated Diynes versus Conjugated Dienes: A Comprehensive Guide

For researchers, synthetic chemists, and drug development professionals, understanding the nuanced thermodynamic stability and kinetic reactivity of unsaturated hydrocarbons is paramount. Conjugated dienes (e.g., 1,3-but...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, understanding the nuanced thermodynamic stability and kinetic reactivity of unsaturated hydrocarbons is paramount. Conjugated dienes (e.g., 1,3-butadiene) and conjugated diynes (e.g., 1,3-butadiyne) both feature delocalized


-electron systems, yet their distinct orbital geometries dictate profoundly different chemical behaviors.

This guide provides an objective, data-driven comparison of these two structural motifs, exploring the causality behind their thermodynamic paradoxes, their reactivity profiles, and the self-validating experimental protocols used to analyze them.

Structural Paradigms and Orbital Causality

The fundamental differences between conjugated dienes and diynes stem from their carbon hybridization and the resulting orbital overlap.

  • Conjugated Dienes: In molecules like 1,3-butadiene, the central single bond connects two

    
    -hybridized carbons. The parallel, unhybridized 
    
    
    
    -orbitals on all four carbon atoms overlap to create a continuous
    
    
    -electron cloud. This delocalization lowers the overall energy of the molecule, providing a resonance stabilization energy of approximately 3.5 to 8.2 kcal/mol compared to isolated systems [1] [2].
  • Conjugated Diynes: In 1,3-butadiyne, the central single bond connects two

    
    -hybridized carbons. Because 
    
    
    
    orbitals possess 50%
    
    
    -character (compared to 33% in
    
    
    orbitals), the electrons are held closer to the nucleus. This results in an exceptionally short central single bond (~1.37 Å vs. ~1.48 Å in dienes). While diynes possess two orthogonal sets of
    
    
    -bonds, only one coplanar set can conjugate across the central single bond. The shorter bond length theoretically allows for highly efficient
    
    
    -orbital overlap.

Thermodynamic Stability: The Hydrogenation Paradox

Historically, the stability of unsaturated systems was quantified using the heat of hydrogenation (


). The classical "Kistiakowsky method" assessed stabilization by comparing the stepwise hydrogenation of a conjugated system to its isolated counterparts.

The Causality of the Paradox: This paradox was resolved by Houk and co-workers, who demonstrated that stepwise hydrogenation comparisons are fundamentally flawed because they ignore hyperconjugation [4]. When 1,3-butadiyne is hydrogenated to 1-butyne, the newly formed ethyl group provides significant hyperconjugative stabilization to the remaining triple bond. The classical method mistakenly subtracted this hyperconjugation from the diyne's baseline. By utilizing isodesmic reactions to factor out hyperconjugative effects, modern computational and experimental thermochemistry reveals that the intrinsic conjugation energy of diynes (~9.3 kcal/mol) is actually greater than that of dienes (~8.2 kcal/mol) [4].

G A Stepwise Hydrogenation Model (Classical Approach) B 1,3-Butadiyne Apparent Conjugation = 0 kcal/mol A->B Ignores alkyl group effects E True Conjugation Energy: Diynes (9.3) > Dienes (8.2) B->E Re-evaluated C Isodesmic Reaction Model (Houk et al.) D Accounts for Hyperconjugation in Hydrogenated Intermediates C->D Corrects baseline D->E Reveals true stability

Caption: Logical resolution of the diyne thermodynamic paradox via hyperconjugation correction.

Reactivity Profiles: Diels-Alder Cycloadditions

While diynes are thermodynamically more stable in terms of conjugation energy, their kinetic reactivity in pericyclic reactions is severely restricted compared to dienes.

  • Dienes: Conjugated dienes readily undergo [4+2] Diels-Alder cycloadditions. The low energy barrier to rotate around the

    
    -
    
    
    
    single bond allows the diene to adopt the requisite s-cis conformation, enabling simultaneous orbital overlap with the dienophile's
    
    
    orbital [5].
  • Diynes: Despite their robust

    
    -delocalization, diynes are notoriously poor Diels-Alder substrates. The causality lies in their geometry: diynes are linear (
    
    
    
    bond angles). Bending a rigid diyne into an s-cis-like geometry to facilitate a concerted [4+2] transition state would require an insurmountable input of strain energy, making the orbital overlap physically impossible under standard thermal conditions [6].

Quantitative Data Comparison

The following table summarizes the key thermodynamic and kinetic parameters distinguishing these two conjugated systems.

ParameterConjugated Dienes (1,3-Butadiene)Conjugated Diynes (1,3-Butadiyne)
Central C-C Bond Length ~1.48 Å~1.37 Å
Carbon Hybridization

-


-

Total Heat of Hydrogenation -57.1 kcal/mol-100.0 kcal/mol
True Conjugation Energy ~8.2 kcal/mol~9.3 kcal/mol
Diels-Alder Reactivity High (Readily forms s-cis conformer)Negligible (Locked in linear geometry)

Experimental Methodologies (Self-Validating Systems)

To objectively verify the stability and reactivity differences, the following self-validating protocols are employed in the laboratory.

Protocol 1: Isothermal Hydrogenation Calorimetry

Objective: Accurately measure the


 of dienes versus diynes.
Causality for Choice:  Isothermal titration calorimetry (ITC) adapted for gas-liquid reactions prevents temperature-dependent side reactions (such as the thermal polymerization of diynes), ensuring the measured heat strictly corresponds to the hydrogenation event.
  • System Calibration (Negative Control): Pressurize the reaction cell with

    
     gas containing only the solvent (cyclohexane) and the catalyst (10% Pd/C). Measure the heat flow. Validation: This establishes a baseline and accounts for the exothermic heat of catalyst wetting and 
    
    
    
    adsorption, preventing false-positive enthalpy readings.
  • Substrate Injection: Inject a precisely quantified aliquot of the substrate (1,3-butadiene or 1,3-butadiyne) into the pressurized cell.

  • Data Acquisition: Integrate the heat flow (

    
    ) over time until the thermal baseline is perfectly re-established.
    
  • Chemical Validation (Positive Control): Extract the reaction mixture and perform GC-MS analysis. Validation: The thermodynamic integration is only valid if GC-MS confirms 100% conversion to butane. Any presence of partially hydrogenated intermediates (e.g., butenes) invalidates the

    
     calculation.
    

G S1 Sample Prep: Purify Substrate S2 Calorimeter Setup: Pressurize H2 Gas S1->S2 S3 Catalytic Injection: Pd/C Catalyst S2->S3 S3->S3 Self-Validation: Run baseline without substrate S4 Data Acquisition: Integrate Heat Flow S3->S4 S5 GC-MS Validation: Confirm 100% Conversion S4->S5

Caption: Self-validating workflow for Isothermal Hydrogenation Calorimetry.

Protocol 2: Diels-Alder Kinetic NMR Assay

Objective: Compare the cycloaddition reactivity of dienes and diynes. Causality for Choice: Using maleic anhydride provides a highly electron-deficient dienophile, maximizing the thermodynamic driving force for the reaction. In-situ NMR allows for real-time kinetic tracking without disrupting the system.

  • Reaction Setup: Dissolve equimolar amounts of the substrate and maleic anhydride in deuterated toluene (

    
    ) within an NMR tube.
    
  • Internal Standard Addition: Add a known concentration of 1,3,5-trimethoxybenzene. Validation: This acts as an inert internal quantitative standard. If the starting material signals disappear but no cycloadduct signals appear, the internal standard proves that the mass balance is lost (indicating side-reactions like polymerization rather than cycloaddition).

  • Monitoring: Heat the sample to 80°C and monitor via

    
    -NMR spectroscopy.
    
  • Analysis: Track the disappearance of the maleic anhydride alkene protons (

    
     ~6.0 ppm). 1,3-butadiene will show quantitative conversion to the cycloadduct, whereas 1,3-butadiyne will show zero conversion, validating the geometric restriction theory.
    

References

  • Title : Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry Source : Lumen Learning URL : [Link]

  • Title : The Conjugation Stabilization of 1,3-Butadiyne Is Zero Source : ResearchGate URL : [Link]

  • Title : How large is the conjugative stabilization of diynes? Source : PubMed (J. Am. Chem. Soc.) URL :[Link]

  • Title : Conjugation - MSU chemistry Source : Michigan State University URL :[Link]

  • Title : Pericyclic Reactions, 1 Source : Scribd URL : [Link]

Comparative

Comparative study of catalysts for terminal alkyne coupling

Title: Comparative Guide to Catalysts for Terminal Alkyne Coupling: Optimizing the Sonogashira Reaction for Drug Development Introduction Terminal alkyne coupling—specifically the formation of C(sp2)-C(sp) bonds via the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Catalysts for Terminal Alkyne Coupling: Optimizing the Sonogashira Reaction for Drug Development

Introduction Terminal alkyne coupling—specifically the formation of C(sp2)-C(sp) bonds via the Sonogashira reaction—is a cornerstone of modern medicinal chemistry. Alkynyl motifs are ubiquitous in active pharmaceutical ingredients (APIs), natural products, and chemical biology probes[1]. However, the traditional reliance on Palladium/Copper (Pd/Cu) co-catalytic systems presents significant challenges in pharmaceutical scale-up, primarily due to copper-mediated Glaser homocoupling side reactions and strict elemental impurity limits for heavy metals.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of three distinct catalytic strategies: the traditional Pd/Cu system, Copper-Free Palladium catalysts, and emerging Earth-Abundant Nickel catalysts. By understanding the mechanistic causality behind each system, researchers can select the optimal catalyst to maximize yield, ensure high selectivity, and meet stringent purity standards.

Mechanistic Causality & Catalyst Comparison

1.1 The Benchmark: Traditional Pd/Cu Co-Catalysis The classic Sonogashira coupling relies on a Pd(0) catalyst to undergo oxidative addition with an aryl halide, while a Cu(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. The copper acetylide then undergoes transmetalation with the Pd(II) complex[2]. Causality of Failure: While highly active, the presence of Cu(I) in the presence of even trace oxygen rapidly catalyzes the Glaser homocoupling of the terminal alkyne (forming a 1,3-diyne). This consumes the alkyne starting material, depresses the cross-coupling yield, and creates structurally similar impurities that are notoriously difficult to separate via chromatography.

1.2 The Selectivity Standard: Copper-Free Palladium Systems To eliminate Glaser homocoupling, copper-free Pd systems were developed. Causality of Success: Without copper to form the acetylide, the deprotonation of the alkyne must occur directly on the palladium center. Because standard amines are not basic enough to deprotonate a free alkyne, the alkyne first coordinates to the Pd(II) center (forming a π-alkyne-palladium complex), which drastically increases the alkyne's acidity[2]. This pathway requires highly electron-rich and sterically bulky ligands (such as HandaPhos or specific N-Heterocyclic Carbenes) to stabilize the intermediate and promote reductive elimination without the thermodynamic push of transmetalation[3].

1.3 The Sustainable Frontier: Earth-Abundant Nickel Catalysis Nickel, being in the same group as Palladium, offers a highly sustainable and cost-effective alternative. Causality of Success: Historically, single-nickel catalysts failed in Sonogashira couplings because the electron-rich Ni center would strongly coordinate to the alkyne triple bond, effectively poisoning the catalyst and halting the cycle[4]. Recent breakthroughs utilize carefully selected ligands (e.g., 4-cyanopyridine N-oxide or specific bidentate phosphines) that tune the electron density of the Ni center, preventing over-coordination to the triple bond while still enabling the oxidative addition of the aryl halide[1].

G Alkyne Terminal Alkyne (R-C≡CH) PdCu Pd/Cu Co-Catalyst (Traditional) Alkyne->PdCu PdFree Cu-Free Pd or Ni Single Catalyst Alkyne->PdFree Halide Aryl Halide (Ar-X) Halide->PdCu Halide->PdFree Sonogashira Cross-Coupling (Ar-C≡C-R) PdCu->Sonogashira Main Pathway Glaser Glaser Homocoupling (R-C≡C-C≡C-R) PdCu->Glaser Side Reaction (Cu + Trace O2) PdFree->Sonogashira Exclusive Pathway

Figure 1: Divergent reaction pathways based on the presence of a Copper co-catalyst.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the three catalytic systems for the coupling of phenylacetylene with 4-iodoanisole.

ParameterTraditional Pd/Cu (Pd(PPh3)4 / CuI)Copper-Free Pd (HandaPhos-Pd)Single-Metal Nickel (NiCl2 / Ligand)
Catalyst Loading 2-5 mol% Pd / 5-10 mol% Cu0.05 - 0.5 mol% Pd5 - 10 mol% Ni
Homocoupling (1,3-diyne) 5 - 15% (highly O2 dependent)< 1% (Not observed)< 2%
Reaction Temperature 25°C - 60°C25°C - 45°C (in water/micelles)60°C - 80°C
Functional Group Tolerance Moderate (sensitive to oxidants)ExcellentGood (improving with new ligands)
Toxicity / API Limits High (Pd limit: 10 ppm, Cu: 300 ppm)High (Pd limit: 10 ppm)Moderate (Ni limit: 20 ppm)
Relative Cost per Mole HighVery High (due to proprietary ligands)Low

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and negative controls to definitively prove that the observed yield is a result of the catalytic cycle and not background reactivity or measurement error.

Protocol A: Copper-Free Palladium Coupling (High Selectivity)

Objective: Achieve >95% cross-coupling with <1% homocoupling using a Cu-free system[3].

Step 1: Preparation of the Validated Reaction Matrix

  • In a nitrogen-filled glovebox, add 1.0 mmol of aryl iodide, 1.2 mmol of terminal alkyne, and 2.0 mmol of an amine base (e.g., triethylamine) to an oven-dried Schlenk tube.

  • Self-Validation Step: Add exactly 0.5 mmol of dodecane. This acts as an inert internal standard for GC-FID. Because dodecane does not react, any fluctuation in its peak area during analysis indicates solvent evaporation or injection errors, allowing for absolute yield correction.

Step 2: Catalyst Introduction and Degassing

  • Add 0.5 mol% of the chosen Cu-free Pd catalyst (e.g., Pd(OAc)2 with XPhos or HandaPhos).

  • Add 5 mL of anhydrous, degassed solvent (e.g., THF).

  • Perform three freeze-pump-thaw cycles. Causality: Even though this is a Cu-free system, removing trace oxygen prevents the oxidative degradation of the electron-rich phosphine ligands, ensuring the catalyst remains active.

Step 3: Kinetic Monitoring and Verification

  • Stir the reaction at 45°C.

  • Self-Validation Step: Extract 50 µL aliquots at t=1h, t=4h, and t=12h. Quench with water, extract with EtOAc, and analyze via GC-FID.

  • Logic Check: The ratio of the product peak to the dodecane peak should plateau. If the starting material stalls before 95% conversion, catalyst deactivation (likely due to ligand oxidation) has occurred.

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L2 Pd0->OxAdd + Ar-X PiCoord π-Alkyne Coordination [Pd(II)(Ar)(R-C≡CH)L2]+ OxAdd->PiCoord + R-C≡CH - Ligand/Halide Deprot Deprotonation (Base) Pd(II)(Ar)(C≡C-R)L2 PiCoord->Deprot + Amine Base RedElim Reductive Elimination Product Release Deprot->RedElim cis/trans isomerization RedElim->Pd0 Regeneration Product Cross-Coupled Product Ar-C≡C-R RedElim->Product Yield

Figure 2: The Copper-Free Palladium Catalytic Cycle highlighting the critical π-alkyne coordination step.

Protocol B: Single-Metal Nickel Catalysis (High Sustainability)

Objective: Perform a cost-effective C(sp2)-C(sp) coupling using Earth-abundant nickel[1].

Step 1: Setup and Control Implementation

  • In a glovebox, weigh 10 mol% NiCl2, 15 mol% of the specific tuning ligand (e.g., 4-cyanopyridine N-oxide), 1.0 mmol aryl halide, 1.5 mmol terminal alkyne, and 2.0 mmol base (e.g., K2CO3).

  • Self-Validation Step: Set up a parallel "Control Tube" containing all reagents except the NiCl2 catalyst. This definitively proves that any observed coupling in the main tube is strictly Ni-mediated and not an artifact of trace metal impurities in the base or solvent.

Step 2: Reaction Execution

  • Dissolve the mixture in 4 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Causality: DMAc is chosen because its high dielectric constant stabilizes the polar intermediates of the Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle better than non-polar solvents like toluene.

  • Heat the reaction to 80°C for 16 hours.

Step 3: Validation of Selectivity

  • After cooling, dilute with EtOAc and wash heavily with brine to remove DMAc.

  • Analyze the crude mixture via 1H-NMR using 1,3,5-trimethoxybenzene as an internal standard.

  • Logic Check: Look for the absence of the characteristic alkyne C-H proton signal (~3.0 ppm) and the absence of diyne signals, confirming that the Ni catalyst successfully avoided triple-bond poisoning and homocoupling pathways.

Conclusion

The shift away from traditional Pd/Cu co-catalysis marks a significant maturation in cross-coupling methodologies. For late-stage pharmaceutical development where impurity profiles are heavily scrutinized, Copper-Free Palladium systems offer unparalleled selectivity[3]. Conversely, for early-stage discovery and scale-up of non-clinical intermediates, Nickel-catalyzed Sonogashira reactions represent a highly promising, economically viable frontier[1].

References

  • Title: Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions Source: Cell Reports Physical Science URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling (Recent Literature & Protocols) Source: Organic Chemistry Portal URL: [Link]

  • Title: Nickel-catalyzed enantioselective annulation/alkynylation and Sonogashira reaction to form C(sp3)-C(sp) bonds Source: Semantic Scholar URL: [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-

This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural determination of the synthetic building block, 2,4-Heptadiyn-1-ol, 6,6-dimethyl-. While spectroscopic methods provide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural determination of the synthetic building block, 2,4-Heptadiyn-1-ol, 6,6-dimethyl-. While spectroscopic methods provide essential preliminary data, we will establish through a detailed, protocol-driven narrative why single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for absolute structure validation in research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of structural validation workflows.

Introduction: The Imperative of Unambiguous Structure

In the fields of medicinal chemistry and material science, the precise three-dimensional arrangement of atoms within a molecule is not an academic detail; it is the primary determinant of function, activity, and safety. The target of our investigation, 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, is a functionalized diacetylene, a class of compounds known for its utility in click chemistry, polymer science, and as precursors to complex natural products. Its linear diyne core and terminal functional groups (hydroxyl and a bulky t-butyl group) present a seemingly simple structure. However, assuming this structure based on synthetic route alone is insufficient for regulatory submission or high-stakes research. We must prove it, definitively.

This guide will first detail the "gold standard" validation method, single-crystal X-ray crystallography, outlining a complete experimental workflow from synthesis to final structure. Subsequently, we will explore orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—providing their experimental protocols and comparing the nature and limitations of the data they provide.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful method for determining the atomic arrangement of a crystalline compound.[1] It provides a complete, three-dimensional map of electron density, from which we can derive precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[2][3] This level of detail is unattainable by any other single technique. The entire process hinges on the ability to grow a high-quality single crystal, which is often the most significant bottleneck.[4][5]

Causality-Driven Experimental Workflow for SCXRD Validation

The following protocol is a self-validating system designed to produce an unambiguous crystal structure of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-.

Step 1: Synthesis of High-Purity Material

  • Rationale: The quality of the final crystal is directly dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[6]

  • Protocol:

    • Bubble nitrogen gas through a mixture of cupric chloride (154 mg), hydroxylamine hydrochloride (0.45 g), and 70% aqueous diethylamine (9 mL) in 11 mL of water and 23 mL of methanol.

    • Add propargyl alcohol (3.8 g) with stirring under nitrogen. A yellow precipitate should form.

    • Warm the mixture to 35-40°C and add 1-bromo-3,3-dimethyl-1-butyne (commercially known as 1-bromo-2-t-butyl-acetylene) (8.57 g) over 15 minutes.

    • Stir at 35-40°C for 45 minutes, then at room temperature for 1 hour.

    • Quench the reaction by adding aqueous potassium cyanide (0.45 g in 45 mL of water) and extract the product into diethyl ether (5x).

    • Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield pure 2,4-Heptadiyn-1-ol, 6,6-dimethyl-.[7]

Step 2: Crystallization Screening

  • Rationale: Growing a single crystal suitable for diffraction (ideally 0.1-0.25 mm in each dimension, transparent, and without fractures) is a critical, empirical step.[1][6] The key is to achieve slow precipitation from a supersaturated solution.[8] We will screen various solvent systems and methods.

  • Protocol:

    • Method A: Slow Evaporation. Dissolve ~10 mg of the purified oil in a small vial using a minimal amount of a volatile solvent (e.g., hexane, diethyl ether, or a 9:1 hexane:ethyl acetate mixture). Cover the vial with parafilm and puncture it with a fine needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.

    • Method B: Vapor Diffusion (Liquid-Liquid). In a small vial, dissolve ~10 mg of the compound in a minimal amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble but the good solvent is miscible (e.g., pentane). The slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce solubility and promote crystal growth.[4]

    • Method C: Cooling. Create a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 40°C). Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4°C) and finally a freezer (-20°C), allowing for equilibration at each stage. Slow cooling is crucial for forming large, well-ordered crystals.[8]

Step 3: Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be mounted and kept centered in the X-ray beam during data collection.[9] Cooling the crystal (typically to 100 K) minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher-quality data.

  • Protocol:

    • Under a microscope, select a suitable single crystal and pick it up using a cryo-loop.

    • Mount the loop on a goniometer head and place it on the diffractometer.

    • A stream of cold nitrogen gas (100 K) is passed over the crystal to flash-cool it.

    • The crystal is centered in the X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[9]

    • A series of diffraction images are collected as the crystal is rotated through various angles (ω and φ scans).

Step 4: Structure Solution and Refinement

  • Rationale: The diffraction pattern (a collection of reflection intensities and positions) is mathematically converted into an electron density map via a Fourier transform.[1] An initial model of the structure is built into this map and then refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Protocol:

    • The collected data is processed to integrate the reflection intensities and apply corrections.

    • The unit cell dimensions and space group are determined.

    • The structure is solved using direct methods or other algorithms to obtain initial atomic positions.

    • The structural model is refined. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined.

    • The final model is validated using metrics like R-factor and goodness-of-fit.

Expected Results and Unambiguous Validation

The final output of a successful SCXRD experiment would be a crystallographic information file (CIF) containing the precise coordinates of every non-hydrogen and hydrogen atom. This allows for the unequivocal confirmation of:

  • Connectivity: The pattern of covalent bonds will confirm the C9H14O formula and the specific arrangement of the t-butyl group, the diyne chain, and the primary alcohol.

  • Geometry: Accurate bond lengths (e.g., C-C vs C=C vs C≡C) and bond angles will be determined, confirming the expected sp, sp3, and linear geometries.

  • Intermolecular Interactions: The crystal packing will reveal how individual molecules interact with each other in the solid state through hydrogen bonding (from the -OH group) and van der Waals forces.

Orthogonal Validation Methods: A Comparative Analysis

While SCXRD is definitive, other spectroscopic techniques are essential for initial characterization, purity assessment, and providing complementary data.[10][11] They are often faster and require less sample preparation, making them indispensable in a typical research workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H and ¹³C).[13][14]

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum, and potentially 2D correlation spectra (like COSY and HSQC) for more complex assignments.

  • Expected Results for 2,4-Heptadiyn-1-ol, 6,6-dimethyl-:

    • ¹H NMR: Would show distinct signals for the -OH proton (a broad singlet), the -CH₂- protons adjacent to the alcohol (a singlet or finely coupled multiplet), and the nine equivalent protons of the t-butyl group (a sharp singlet). The integration of these peaks would correspond to a 1:2:9 ratio.

    • ¹³C NMR: Would show distinct signals for each unique carbon atom: the t-butyl quaternary carbon, the t-butyl methyl carbons, the four sp-hybridized carbons of the diyne, and the sp³-hybridized -CH₂OH carbon. Techniques like DEPT-135 can distinguish between CH, CH₂, and CH₃ groups.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its substructures.[11][15] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[16]

  • Experimental Protocol:

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via a coupled liquid chromatography (LC) system.

    • Ionize the sample using a soft ionization technique like Electrospray Ionization (ESI).

    • Analyze the ions to determine their mass-to-charge (m/z) ratio. Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze its daughter fragments.[16]

  • Expected Results:

    • The molecular ion peak [M+H]⁺ or [M+Na]⁺ would confirm the molecular weight of 138.10 g/mol .

    • HRMS would confirm the elemental formula as C₉H₁₄O.

    • Fragmentation analysis (MS/MS) would likely show a characteristic loss of the t-butyl group (57 Da) and other fragments corresponding to the diyne backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18]

  • Experimental Protocol:

    • Place a single drop of the pure liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, analyze a dilute solution in a solvent like CCl₄ in an IR cell.

    • Acquire the spectrum.

  • Expected Results: The spectrum would act as a chemical fingerprint, showing characteristic absorption bands confirming the key functional groups:[19][20]

    • ~3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

    • ~2960 cm⁻¹ (strong): C-H stretching from the t-butyl group.

    • ~2260-2100 cm⁻¹ (weak to medium): C≡C stretching from the diyne moiety. The two alkyne bonds may show distinct, sharp peaks in this region.

    • ~1050 cm⁻¹ (strong): C-O stretching from the primary alcohol.

Head-to-Head Performance Comparison

The following table objectively compares the performance and data output of the described analytical techniques for the structural validation of a small organic molecule like 2,4-Heptadiyn-1-ol, 6,6-dimethyl-.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FTIR)
Primary Information 3D Atomic Arrangement, Bond Lengths/Angles, Absolute Stereochemistry[9]Atomic Connectivity, Electronic Environment of Nuclei (¹H, ¹³C)[13]Molecular Weight, Elemental Formula (HRMS), Substructural Fragments[15][16]Presence of Functional Groups[18]
Sample Phase Solid (Single Crystal)SolutionSolution or SolidSolid, Liquid, or Gas
Sample Amount <1 mg (of crystals)1-10 mg<1 µg<1 mg
Destructive? Non-destructive[9]Non-destructive[13]Destructive (in most modes)Non-destructive
Key Advantage Unambiguous, complete 3D structure determination[1]Excellent for connectivity mapping in solution[21]High sensitivity and accurate mass determination[16]Fast, simple, and excellent for functional group identification[17]
Key Limitation Requires high-quality single crystals, which can be difficult to grow[4]Provides relative, not absolute, structure; Can have overlapping signals[21]Provides no direct connectivity or stereochemical information[15]Provides no information on the carbon skeleton or overall connectivity[22]
Throughput Low (hours to days per sample)High (minutes to hours per sample)Very High (seconds to minutes per sample)Very High (seconds per sample)

Integrated Validation Workflow

A robust validation strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The diagram below illustrates a logical workflow for the complete characterization and validation of a novel compound, placing SCXRD as the ultimate arbiter of structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Definitive Structure Validation Synthesis Synthesis of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- Purification Distillation / Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Analysis MS Mass Spectrometry (HRMS) Purification->MS Initial Analysis FTIR FTIR Spectroscopy Purification->FTIR Initial Analysis Purity Purity & Identity Confirmed NMR->Purity MS->Purity FTIR->Purity Crystallization Crystallization Screening Purity->Crystallization Proceed if Pure SCXRD Single Crystal X-ray Diffraction Crystallization->SCXRD Final_Structure Unambiguous 3D Structure (Bond Lengths, Angles, Stereochemistry) SCXRD->Final_Structure Final_Structure->Purity Corroborates

Caption: Integrated workflow for synthesis and structural validation.

Conclusion

The structural elucidation of a molecule like 2,4-Heptadiyn-1-ol, 6,6-dimethyl- requires a multi-faceted analytical approach. Spectroscopic methods such as NMR, MS, and FTIR provide rapid and essential pieces of the structural puzzle: NMR defines the atomic connectivity in solution, MS confirms the molecular formula, and FTIR identifies the functional groups present. Together, they build a strong, self-consistent hypothesis for the molecule's structure.

However, these techniques provide indirect evidence. Only single-crystal X-ray diffraction provides direct, unambiguous proof of the three-dimensional atomic arrangement in the solid state. It is the only technique that can definitively resolve questions of bond lengths, angles, and, for chiral molecules, absolute stereochemistry. For regulatory approval, patent protection, and foundational scientific discovery, the certainty provided by X-ray crystallography is not just advantageous—it is indispensable. Therefore, while a comprehensive suite of analytical techniques should be employed, SCXRD stands alone as the ultimate authority in structure validation.

References

  • Vertex AI Search. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide.
  • Slideshare. (n.d.).
  • SPT Labtech. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of (A) 6,6-Dimethyl-2,4-heptadiyne-1-ol.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • Universallab. (2024).
  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • ACS Publications. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Scribd. (n.d.). Organic Structure Analysis Techniques.
  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Nature Communications. (2021).
  • CURRENTA. (n.d.).
  • JASCO Inc. (n.d.). Theory of FTIR Spectroscopy.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • ResearchGate. (2015).
  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
  • ThermoFisher. (2015). FTIR Basic Organic Functional Group Reference Chart.
  • PMC. (n.d.).
  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • SOP: CRYSTALLIZ
  • Single Crystal X-Ray Diffraction and Structure Analysis. (n.d.).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
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  • PMC. (n.d.). Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT.
  • Benchchem. (2025). Synthetic Routes to Obtaining Pure (2E,4Z)
  • PubMed. (2026). Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT.
  • ResearchGate. (n.d.). Straightforward Preparation of (2E,4Z)‐2,4‐Heptadien‐1‐ol and (2E,4Z)‐2,4‐Heptadienal.
  • PubMed. (1989). [Synthesis and antifungal activity of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-alpha-substituted -1-(4-substi tuted) naphthalenemethanamines].
  • Wikipedia. (n.d.). X-ray crystallography.
  • University of Otago. (2026). Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT. OUR Archive.
  • SciSpace. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery.
  • Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.

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Comparative

Advanced Purification Strategies for Polyfunctional Alkynes: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the chromatographic bottleneck of isolating polyfunctional alkynes. These molecules—essential for CuAAC click chemistry, PROTAC synthesis, and antibody-drug conju...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic bottleneck of isolating polyfunctional alkynes. These molecules—essential for CuAAC click chemistry, PROTAC synthesis, and antibody-drug conjugates (ADCs)—present a unique physicochemical paradox. They combine a highly reactive, non-polar terminal alkyne moiety with highly polar or ionizable functional groups (e.g., PEGs, maleimides, primary amines).

This guide deconstructs the causality behind their purification challenges and objectively compares three primary methodologies: Normal-Phase Flash Chromatography, Preparative RP-HPLC, and Chemoselective Affinity/Scavenging.

The Physicochemical Challenges of Alkyne Purification

Before selecting a purification method, one must understand the structural vulnerabilities of polyfunctional alkynes:

  • The Polarity Paradox: Molecules like Alkyne-PEG4-maleimide possess a massive hydration sphere due to the PEG chain. On traditional normal-phase silica, the ether oxygens form irreversible hydrogen bonds with free silanol groups, causing severe peak tailing and poor recovery.

  • Silica Instability & Glaser Homocoupling: Terminal alkynes are weakly acidic (pKa ~25). On acidic silica gel, they can undergo hydration. More critically, trace copper (often leftover from upstream Sonogashira or click reactions) can catalyze Glaser homocoupling (dimerization) during prolonged column purification, significantly reducing yields (1[1]).

Comparative Analysis of Purification Modalities

Method A: Normal-Phase Flash Chromatography (Silica/Alumina)
  • Mechanism: Adsorption based on polarity differences.

  • Causality & Application: Best suited for low-molecular-weight, non-polar internal alkynes. It fails for PEGylated or basic alkynes due to strong interactions with the stationary phase. If terminal alkynes must be purified this way, the silica should be neutralized (e.g., with 1% triethylamine) to prevent acid-catalyzed degradation.

Method B: Preparative Reversed-Phase HPLC (RP-HPLC)
  • Mechanism: Hydrophobic partitioning.

  • Causality & Application: The gold standard for polar polyfunctional alkynes. The C18 stationary phase interacts with the hydrophobic backbone, while the aqueous/organic mobile phase easily accommodates polar groups like PEGs and maleimides, preventing streaking. This is the industry standard for achieving >90% purity in commercial alkyne-linkers (, 2[2]).

Method C: Chemoselective Affinity & Scavenger Resins
  • Mechanism: Silver acetylide formation (capture) or polyamine chelation (impurity scavenging).

  • Causality & Application: Silver ions immobilized on a solid support selectively react with the terminal alkyne to form a reversible silver acetylide complex, allowing non-alkyne impurities to be washed away before halide-mediated elution (3[3]). Alternatively, customized DBCO/polyamine beads can scavenge Cu catalysts and excess azides post-reaction, leaving the alkyne intact in the filtrate (4[4]).

DecisionTree Start Crude Polyfunctional Alkyne Polarity Contains Highly Polar Groups? (e.g., PEG, Peptides) Start->Polarity HPLC Preparative RP-HPLC (C18, H2O/MeCN) Polarity->HPLC Yes Trace Need Trace Isolation from Complex Matrix? Polarity->Trace No Affinity Silver-Ion Affinity / Scavenger Resins Trace->Affinity Yes Flash Normal-Phase Flash Chromatography Trace->Flash No

Workflow for selecting the optimal polyfunctional alkyne purification method.

Quantitative Comparison of Purification Methods

Purification MethodPrimary MechanismBest Suited ForTypical Recovery (%)Typical Purity (%)Key Limitation
Normal-Phase Flash Polarity-based adsorptionNon-polar, internal alkynes70–85%85–95%Fails for PEGylated/basic alkynes; acidic silica degrades sensitive alkynes.
Preparative RP-HPLC Hydrophobic partitioningPolar, PEGylated, or peptide-alkynes85–95%>95%Lower throughput; requires extensive solvent removal (lyophilization).
Affinity / Scavenging Chemoselective captureTerminal alkynes in complex matrices90–98%>95%Requires specialized resins; specific only to terminal alkynes or specific impurities.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in visual or analytical checkpoints to confirm causality and success.

Protocol 1: RP-HPLC Purification of Alkyne-PEG4-Maleimide

This protocol utilizes ion suppression to prevent PEG-tailing and ensures the maleimide ring remains closed.

  • Sample Preparation: Dissolve the crude Alkyne-PEG4-Maleimide in a minimum volume of 10% Acetonitrile (MeCN) in Water. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA). (Causality: TFA suppresses the ionization of trace silanols on the C18 column, ensuring sharp peak shapes for the PEG moiety).

    • Solvent B: MeCN with 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 210 nm (alkyne/PEG backbone) and 254 nm (maleimide ring). Collect the major peak eluting at approximately 40% B.

  • Validation & Isolation: Immediately freeze the collected fractions on dry ice and lyophilize to prevent maleimide hydrolysis. Analyze the final white powder via analytical HPLC to confirm >95% purity.

Protocol 2: High-Throughput Scavenger Bead Purification (Post-Click Reaction)

This protocol removes toxic copper catalysts and excess azides without traditional chromatography, leveraging multifunctional beads.

  • Reaction Completion: Confirm the completion of the CuAAC click reaction via LC-MS. The crude aqueous mixture will typically appear light blue/green due to oxidized Cu²⁺.

  • Bead Addition: Add customized multifunctional beads (polystyrene functionalized with diethylenetriamine and DBCO units) directly to the aqueous reaction mixture (4[4]).

  • Incubation: Agitate gently at room temperature for 2 hours.

    • Causality Check (Self-Validation): The solution will turn colorless, while the beads will turn deep blue. This visually confirms that the diethylenetriamine ligands have successfully chelated the Cu²⁺ ions. Simultaneously, the DBCO units undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to covalently capture excess azides.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the beads twice with ultrapure water.

  • Isolation: Lyophilize the combined filtrate to yield the pure alkyne oligomers.

ScavengerMech Mixture Reaction Mixture (Alkynes, Cu²⁺, Azides) Capture Chemoselective Capture (Cu Chelation & SPAAC) Mixture->Capture Beads Multifunctional Beads (Polyamine + DBCO) Beads->Capture Pure Pure Alkyne Oligomers (Filtrate) Capture->Pure Filtration Waste Impurities on Beads (Discarded) Capture->Waste Solid Phase

Chemoselective scavenging of copper and azides from alkyne mixtures.

References

  • Journal of the American Chemical Society (ACS Publications) - High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Available at:[Link]

  • Google Patents - JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.

Sources

Validation

DFT analysis of transition states in different diyne coupling reactions

An in-depth computational analysis of transition states (TS) is the cornerstone for understanding the regioselectivity, stereoselectivity, and catalytic efficiency of diyne coupling reactions. Whether analyzing the class...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth computational analysis of transition states (TS) is the cornerstone for understanding the regioselectivity, stereoselectivity, and catalytic efficiency of diyne coupling reactions. Whether analyzing the classic intermolecular Glaser–Hay homocouplings or modern transition-metal-catalyzed asymmetric intramolecular diyne cyclizations, Density Functional Theory (DFT) provides the necessary resolution to observe fleeting intermediates like vinyl cations, metallocarbenes, and dicopper-dioxo complexes.

This guide provides a comparative analysis of the computational "products"—specifically DFT functionals, basis sets, and software suites—used to elucidate diyne coupling mechanisms. By objectively comparing these tools and providing self-validating experimental protocols, this guide equips researchers with the authoritative framework needed to design rigorous computational workflows.

The Mechanistic Complexity of Diyne Couplings

Diyne couplings are not monolithic; they encompass a variety of pathways governed by the nature of the catalyst and the substrate's electronic topology. Capturing these transition states requires selecting computational methods tailored to specific electronic phenomena:

  • Intermolecular Glaser Couplings: Involve Cu(I)/Cu(II)/Cu(III) catalytic cycles where the key transition state is the oxidation of a copper acetylide by molecular oxygen to form a dicopper-dioxo complex[1]. The computational challenge here is accurately modeling the spin states and multireference character of the copper-oxygen intermediates.

  • Asymmetric Alkenyl Diyne Cyclizations: Copper-catalyzed intramolecular cyclizations often proceed via the electrophilic attack of a copper-activated alkyne, generating highly reactive vinyl cations and donor/donor copper carbenes[2]. The computational challenge is capturing the delicate non-covalent interactions (dispersion forces) between the chiral ligand and the substrate that dictate enantioselectivity.

  • Gold-Catalyzed Cycloisomerizations: Reactions of dienediynes typically involve a competition between 6-endo-dig and 5-exo-dig cyclizations[3]. The computational challenge is accurately predicting the subtle free-energy differences (

    
    ) between these competing pathways.
    

Comparative Analysis of DFT Functionals & Basis Sets

Selecting the correct DFT functional and basis set is the most consequential decision in TS analysis. Benchmark studies of late-transition-metal reactions demonstrate that there is no single "perfect" functional, but rather a cluster of high-performing options depending on the specific mechanistic demands[4].

Table 1: Comparison of DFT Functionals for Diyne Coupling TS Analysis
FunctionalClassificationDispersionBest Use Case in Diyne ChemistryLimitations
B3LYP Hybrid GGARequires D3/D4Baseline geometry optimizations; Glaser coupling pathways[1].Underestimates barrier heights; fails to capture chiral ligand steric repulsions without empirical dispersion.
M06 / M06-2X Hybrid Meta-GGAImplicitAsymmetric diyne cyclizations; capturing non-covalent interactions in transition states[2].Highly sensitive to integration grid size; can produce artifactual frequencies on coarse grids.

B97X-D
Range-SeparatedIncludedCharge-transfer TS; modeling highly polarized vinyl cation intermediates.Computationally demanding for large polycyclic systems.
PW6B95 Hybrid Meta-GGAOptionalLate-transition-metal thermochemistry and exact barrier heights[4].Less universally implemented as a default in older software suites.
Causality in Basis Set Selection

For transition-metal-catalyzed diyne couplings, a mixed basis set approach is mandatory:

  • Light Atoms (C, H, N, O): Pople basis sets like 6-31G(d,p) or Ahlrichs sets like def2-SVP are used for geometry optimization to provide sufficient polarization for bond breaking/forming.

  • Heavy Metals (Cu, Au, Rh): Effective Core Potentials (ECPs) such as LANL2DZ or SDD are utilized[2]. Why? Core electrons in heavy metals experience relativistic effects (s-orbital contraction and d-orbital expansion) that drastically alter catalytic behavior. ECPs replace these core electrons with a pseudo-potential, solving the relativistic problem while simultaneously reducing computational cost.

Software Ecosystems: Gaussian 16 vs. ORCA 5

When executing these calculations, the choice of software suite impacts both the speed of the TS search and the algorithms available for validation.

  • Gaussian 16: The industry standard. Its Berny algorithm for TS optimization (Opt=TS) is highly robust. It excels in calculating precise analytical frequencies, which is critical for verifying the single imaginary frequency of a transition state.

  • ORCA 5: Rapidly becoming the preferred alternative due to its cost-efficiency (free for academia) and the implementation of the RIJCOSX approximation . RIJCOSX drastically accelerates the calculation of exact exchange in hybrid functionals (like M06 or PW6B95), making it superior for screening large, bulky chiral catalysts used in asymmetric diyne cyclizations.

Self-Validating Protocol for Transition State Elucidation

A transition state is mathematically defined as a first-order saddle point on the Potential Energy Surface (PES). The following step-by-step methodology ensures a self-validating workflow for isolating these points.

Step-by-Step Methodology
  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) or semi-empirical (e.g., PM6) conformational search of the pre-reaction complex to find the lowest-energy conformer.

  • Ground State Optimization: Optimize the reactants and products at the selected level of theory (e.g., M06/6-31G(d,p)/LANL2DZ).

  • TS Guess Generation: Use a coordinate driving method (Relaxed PES Scan) by incrementally shortening the distance between the coupling diyne carbons. Identify the energy maximum along this scan as the initial TS guess.

  • TS Optimization: Submit the guess to a TS optimization algorithm (e.g., Opt=(TS, CalcFC, NoEigenTest) in Gaussian).

  • Frequency Validation (The Self-Check): Run a frequency calculation (Freq). A valid TS must possess exactly one imaginary frequency (a negative value, e.g., -450 cm⁻¹), and the corresponding vibrational mode must animate the exact bond-forming/breaking event of the diyne coupling.

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation to trace the TS downhill in both directions. Causality: This proves unequivocally that the isolated TS connects the specific reactant to the specific product, preventing the accidental discovery of a TS for a competing pathway.

  • Single-Point Energy Correction: Calculate the final free energy using a larger basis set (e.g., def2-TZVP) and an implicit solvation model (e.g., SMD(toluene)) to account for experimental reaction conditions[2].

TS_Workflow Start 1. Conformational Search & Ground State Opt Guess 2. Transition State Guess (Relaxed PES Scan) Start->Guess Opt 3. TS Optimization (Berny Algorithm, Opt=TS) Guess->Opt Freq 4. Frequency Analysis (Strictly 1 Imaginary Freq) Opt->Freq IRC 5. Intrinsic Reaction Coordinate (IRC) Verification Freq->IRC End 6. Single-Point Energy & SMD Solvation Corrections IRC->End

Caption: Step-by-step computational workflow for isolating and validating transition states.

Case Studies: Transition State Energetics

Applying the above protocols yields critical insights into the energetic viability of different diyne coupling mechanisms. Table 2 summarizes benchmark data from recent literature.

Table 2: Energetics of Key Transition States in Diyne Couplings
Reaction TypeCatalystKey Transition Statengcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

(kcal/mol)
Validated Level of Theory
Asymmetric Alkenyl Diyne Cyclization Cu(I) / Chiral LigandElectrophilic attack forming a vinyl cation~15 - 20SMD(toluene)-M06-D3/Def2tzvp//M06/6-31G(d,p)/LANL2DZ[2]
Glaser Homocoupling Cu(I) / Cu(II)Dicopper-dioxo complex oxidationModerateB3LYP/LACVP[1]
Dienediyne Cycloisomerization Au(I)6-endo-dig cyclization~12 - 18M06 / def2-SVP
1,3-Diyne Hydroboration Cu(I)

-bond metathesis (Rate-Determining)
19.7DFT (General)[5]
Mechanistic Deep-Dive: Cu-Catalyzed Asymmetric Diyne Cyclization

In the synthesis of complex polycyclic scaffolds, copper-catalyzed asymmetric diyne cyclization relies on the formation of a highly reactive vinyl cation[2]. DFT analysis reveals that the enantioselectivity is determined during the second cyclization step. By mapping the transition state using the M06 functional (which excels at capturing the steric bulk of the chiral ligand), researchers can visualize how the chiral pocket forces the substrate into a specific trajectory, lowering the activation barrier for one enantiomer while sterically hindering the other.

Diyne_Mech A Cu(I) Catalyst + Diyne Substrate B π-Alkyne Complexation A->B C Transition State (TS) Electrophilic Attack & Vinyl Cation B->C D Donor/Donor Cu-Carbene C->D E Cyclized Polycyclic Product D->E

Caption: Mechanistic pathway for Cu-catalyzed asymmetric diyne cyclization via vinyl cations.

References

  • RSC Publishing. "Copper-catalyzed asymmetric cyclization of alkenyl diynes: method development and new mechanistic insights." Available at:[Link]

  • ResearchGate. "The Glaser reaction mechanism. A DFT study." Available at:[Link]

  • UWA / ACS Publications. "Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions." Available at:[Link]

  • Journal of the American Chemical Society. "Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C–H Functionalization." Available at:[Link]

  • ResearchGate. "DFT Study on Copper-Catalyzed Hydroboration of 1,3-Diynes: Mechanism, Selectivity, and Comparison with Ruthenium." Available at:[Link]

Sources

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